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  • Product: 2-chloro-N-(3,5-dimethylphenyl)propanamide
  • CAS: 956576-37-7

Core Science & Biosynthesis

Foundational

Comprehensive Technical Profile: 2-chloro-N-(3,5-dimethylphenyl)propanamide

The following technical guide details the chemical properties, synthesis, and reactivity of 2-chloro-N-(3,5-dimethylphenyl)propanamide . This document is structured for researchers and drug development professionals, pri...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and reactivity of 2-chloro-N-(3,5-dimethylphenyl)propanamide . This document is structured for researchers and drug development professionals, prioritizing experimental rigor and mechanistic insight.

[1]

Executive Summary

2-chloro-N-(3,5-dimethylphenyl)propanamide (CAS: 956576-37-7) is a specialized


-chloroamide intermediate used primarily in the synthesis of heterocyclic pharmaceutical scaffolds and local anesthetic analogs.[1][2] Structurally, it consists of a reactive 2-chloropropanoyl tail coupled to a lipophilic 3,5-xylidine headgroup.[3] Its core utility lies in the electrophilic 

-carbon, which serves as a "masked" handle for nucleophilic substitution, enabling the construction of morpholine, piperazine, and oxazoline derivatives.[3]

Chemical Identity & Physicochemical Properties[4][5][6][7][8][9][10][11][12]

Identification Data
ParameterDetail
CAS Number 956576-37-7
IUPAC Name 2-chloro-N-(3,5-dimethylphenyl)propanamide
Synonyms 2-Chloro-N-(3,5-xylyl)propanamide;

-Chloropropiono-3,5-xylidide
Molecular Formula

Molecular Weight 211.69 g/mol
SMILES CC1=CC(C)=CC(NC(=O)C(C)Cl)=C1
Physicochemical Constants
PropertyValue / RangeNote
Physical State Solid (Crystalline powder)Standard for aryl

-chloroamides
Melting Point 90–110 °C (Predicted)Analogous to 2-chloro-N-(2-methylphenyl)propanamide (110°C) [1]
LogP 2.87 (Predicted)High lipophilicity due to xylidine moiety
Solubility DMSO, DCM, Ethyl AcetatePoor water solubility
pKa ~13.5 (Amide NH)Non-ionizable under physiological pH

Synthetic Pathways & Optimization

The synthesis of 2-chloro-N-(3,5-dimethylphenyl)propanamide typically follows a Schotten-Baumann acylation protocol. This method is preferred for its high yield and operational simplicity, avoiding the racemization often seen with peptide coupling reagents.[3]

Reaction Mechanism

The reaction involves the nucleophilic attack of the 3,5-dimethylaniline nitrogen onto the carbonyl carbon of 2-chloropropionyl chloride, followed by the elimination of HCl.[3] A base (typically


 or 

) is required to scavenge the acid byproduct.

Synthesis Aniline 3,5-Dimethylaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack Chloride 2-Chloropropionyl Chloride Chloride->Intermediate Product 2-chloro-N-(3,5-dimethylphenyl) propanamide Intermediate->Product Elimination of Cl- Base Base (K2CO3) HCl Scavenger Base->Product Drives Equilibrium

Figure 1: Acylation pathway for the synthesis of the target amide.

Experimental Protocol (Standardized)

Reagents:

  • 3,5-Dimethylaniline (1.0 eq)[3]

  • 2-Chloropropionyl chloride (1.1 eq)

  • Triethylamine (

    
    ) or 
    
    
    
    (1.2 eq)
  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Dissolution: Dissolve 3,5-dimethylaniline (10 mmol) and

    
     (12 mmol) in dry DCM (20 mL) in a round-bottom flask under inert atmosphere (
    
    
    
    ).
  • Cooling: Cool the solution to 0°C using an ice bath to control the exotherm.

  • Addition: Add 2-chloropropionyl chloride (11 mmol) dropwise over 15 minutes. The solution may turn cloudy due to amine salt formation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted aniline), followed by sat.

    
     and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize from Hexane/EtOAc if necessary.
    

Spectroscopic Characterization

Accurate identification relies on the distinct signals of the xylidine ring and the chiral ethyl chloride tail.

Nuclear Magnetic Resonance ( NMR)

Solvent:


, 400 MHz
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
8.10 Broad s1HNH Amide proton (exchangeable)
7.20 Singlet2HAr-H (2,6) Ortho protons on xylidine ring
6.78 Singlet1HAr-H (4) Para proton on xylidine ring
4.52 Quartet (

Hz)
1HCH-Cl Alpha-proton (deshielded by Cl/CO)
2.28 Singlet6HAr-CH3 Methyl groups on phenyl ring
1.75 Doublet (

Hz)
3HCH3 Terminal methyl of propanoyl group
Mass Spectrometry (MS)
  • Method: ESI+ or EI.

  • Molecular Ion:

    
     (for 
    
    
    
    ) and
    
    
    (for
    
    
    ).
  • Pattern: Distinct 3:1 isotopic ratio characteristic of monochlorinated compounds.

Reactivity & Functionalization

The value of 2-chloro-N-(3,5-dimethylphenyl)propanamide lies in its bifunctional nature : the amide bond provides stability, while the


-chloro group acts as a reactive electrophile.[3]
Nucleophilic Substitution ( )

The secondary alkyl chloride is highly susceptible to displacement by amines, thiols, and alkoxides.[3] This is the primary route for synthesizing "xylidide" local anesthetics (analogous to Tocainide or Mexiletine derivatives).

Cyclization Pathways

Under strong basic conditions, the amide nitrogen can act as an internal nucleophile (after deprotonation), potentially displacing the chloride to form a


-lactam (rare) or, more commonly, reacting with external bifunctional nucleophiles to form heterocycles.[3]

Reactivity cluster_reactions Functionalization Pathways Target 2-chloro-N-(3,5-dimethylphenyl) propanamide AmineSub Reaction with Amines (HNR2) (e.g., Diethylamine, Piperidine) Target->AmineSub S_N2 Substitution (KI catalyst) ThiolSub Reaction with Thiols (RSH) (Thioether formation) Target->ThiolSub Base (NaH/K2CO3) Product_Amino $alpha$-Aminoamide Derivative (Local Anesthetic Pharmacophore) AmineSub->Product_Amino Product_Thio $alpha$-Thioamide Derivative ThiolSub->Product_Thio

Figure 2: Primary reactivity pathways for derivatization.

Safety, Handling, & Stability

GHS Hazard Classification

Based on structural analogs and SDS data for


-chloroacetanilides [2]:
  • H302: Harmful if swallowed (Acute Tox. 4).

  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation.[4]

  • H317: May cause an allergic skin reaction (Sensitizer).[5]

Handling Protocols
  • Alkylating Potential: As an

    
    -halo carbonyl, this compound is a potential alkylating agent. It should be handled in a fume hood with nitrile gloves.
    
  • Stability: Stable at room temperature when stored under dry conditions. Hydrolyzes slowly in the presence of strong acids or bases to release 3,5-dimethylaniline.[3]

References

  • ChemicalBook. (2024). 2-Chloro-N-(2-methylphenyl)propanamide Properties and Melting Point Data. Link

  • PubChem. (2024). Safety Data Sheet for 2-Chloro-N-phenylpropanamide (Analog). National Library of Medicine. Link

  • GuideChem. (2024). Synthesis of 2-Chloropropionyl chloride derivatives. Link

  • ChemScene. (2024). Product Profile: 2-Chloro-N-(3,5-dimethylphenyl)propanamide (CAS 956576-37-7).[1][2] Link

Sources

Exploratory

Technical Guide: Synthesis of 2-Chloro-N-(3,5-dimethylphenyl)propanamide

Executive Summary This technical guide details the synthesis of 2-chloro-N-(3,5-dimethylphenyl)propanamide (CAS 956576-37-7), a structural analog of the amide-class local anesthetics (e.g., Prilocaine) and a versatile in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of 2-chloro-N-(3,5-dimethylphenyl)propanamide (CAS 956576-37-7), a structural analog of the amide-class local anesthetics (e.g., Prilocaine) and a versatile intermediate in the synthesis of agrochemical fungicides and pharmaceutical precursors. The protocol utilizes a nucleophilic acyl substitution between 3,5-dimethylaniline (3,5-xylidine) and 2-chloropropanoyl chloride .[1]

This document is designed for research chemists and process engineers, emphasizing strict parameter control to minimize common side reactions such as bis-acylation and hydrolytic degradation.[1]

Retrosynthetic Analysis & Strategy

The most robust disconnection for


-chloroamides is at the amide bond (

).[1] This approach utilizes high-availability starting materials and established Schotten-Baumann conditions.[1]
Strategic Disconnection[1][2]
  • Target Molecule: 2-Chloro-N-(3,5-dimethylphenyl)propanamide[1]

  • Bond Disconnection: Amide Nitrogen – Carbonyl Carbon.[1]

  • Synthons:

    • Nucleophile: 3,5-Dimethylaniline (Electron-rich aromatic amine).[1]

    • Electrophile: 2-Chloropropanoyl chloride (Activated acyl halide).[1]

Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism.[1] The lone pair on the aniline nitrogen attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate.[1] Reformation of the carbonyl double bond expels the chloride ion.[1] A base is required to neutralize the generated HCl, driving the equilibrium forward and preventing the protonation of the unreacted amine.[1]

ReactionMechanism Aniline 3,5-Dimethylaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Attack C=O AcidCl 2-Chloropropanoyl Chloride (Electrophile) AcidCl->Intermediate Product 2-Chloro-N-(3,5-dimethylphenyl) propanamide Intermediate->Product -Cl⁻ Base Base (K2CO3/TEA) (HCl Scavenger) Base->Product Neutralize HCl

Caption: Nucleophilic acyl substitution mechanism showing the convergence of reagents to the amide product.

Safety & Handling (Critical)

Before initiating synthesis, review the MSDS for all reagents.

ReagentHazard ClassCritical Precaution
3,5-Dimethylaniline Acute Tox.[1] (Oral/Dermal/Inhal)Methemoglobinemia risk. Use double nitrile gloves and work in a fume hood.[1]
2-Chloropropanoyl Cl Corrosive, LachrymatorReacts violently with water.[1] Open only in dry atmosphere.
Dichloromethane (DCM) Carcinogen, VolatileUse in well-ventilated hood.[1] Avoid standard latex gloves (permeable).[1]

Detailed Experimental Protocol

Materials & Stoichiometry[1]
  • Scale: 50 mmol (approx.[1] 6.06 g of amine).[1]

  • Solvent: Dichloromethane (DCM), anhydrous (150 mL).[1]

  • Base: Triethylamine (TEA) (1.2 eq) or Potassium Carbonate (

    
    ) (1.5 eq). Note: TEA is preferred for homogeneous reactions in DCM.[1]
    
ComponentMW ( g/mol )EquivalentsAmount
3,5-Dimethylaniline121.181.06.06 g
2-Chloropropanoyl Chloride126.971.16.98 g (approx 5.4 mL)
Triethylamine (TEA)101.191.26.07 g (approx 8.4 mL)
DCM (Solvent)--150 mL
Step-by-Step Procedure
Step 1: Reactor Setup
  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet adapter.

  • Flame-dry or oven-dry the glassware to remove moisture (hydrolysis risk).[1]

  • Purge the system with dry nitrogen for 10 minutes.[1]

Step 2: Reagent Preparation
  • Charge the flask with 3,5-dimethylaniline (6.06 g) and DCM (100 mL) .

  • Add Triethylamine (8.4 mL) to the solution.

  • Cool the mixture to 0°C using an ice/water bath. Cooling is critical to suppress bis-acylation.[1]

Step 3: Acylation Reaction
  • Dilute 2-chloropropanoyl chloride (5.4 mL) in DCM (20 mL) in the addition funnel.

  • Add the acid chloride solution dropwise over 30–45 minutes . Maintain internal temperature < 5°C.

    • Observation: White precipitate (Triethylamine hydrochloride) will form immediately.[1]

  • Once addition is complete, allow the reaction to stir at 0°C for 30 minutes.

  • Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for an additional 2–3 hours.

    • Monitoring: Check completion via TLC (Silica; Hexane:EtOAc 3:1).[1] The aniline spot (lower Rf, stains with ninhydrin/UV) should disappear.[1]

Step 4: Workup & Isolation
  • Quench: Slowly add 50 mL of cold water to the reaction mixture.

  • Phase Separation: Transfer to a separatory funnel. Separate the organic (lower) DCM layer.[1]

  • Acid Wash (Crucial): Wash the organic layer with 1M HCl (2 x 50 mL) .[1]

    • Purpose: This removes unreacted 3,5-dimethylaniline and residual TEA.[1]

  • Base Wash: Wash with Saturated NaHCO₃ (2 x 50 mL) to remove residual acid/HCl.[1]

  • Brine Wash: Wash with saturated NaCl (1 x 50 mL).[1]

  • Drying: Dry the organic layer over anhydrous

    
     or 
    
    
    
    for 15 minutes. Filter off the drying agent.[1]
  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 35°C to yield the crude solid.

Step 5: Purification
  • Recrystallization: The crude solid is typically off-white.[1] Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate .[1]

    • Dissolve in minimum hot ethanol. Add warm water until slightly turbid. Cool slowly to 4°C.

  • Filtration: Collect crystals by vacuum filtration. Wash with cold hexane.[1]

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Process Optimization & Troubleshooting

Workflow Start Crude Reaction Mixture Quench Quench with H2O Start->Quench Sep Phase Separation Quench->Sep AcidWash Wash 1M HCl (Removes Aniline) Sep->AcidWash Organic Layer BaseWash Wash Sat. NaHCO3 (Removes Acid) AcidWash->BaseWash Dry Dry (MgSO4) & Evaporate BaseWash->Dry Recryst Recrystallize (EtOH/H2O) Dry->Recryst Final Pure Product Recryst->Final

Caption: Purification workflow emphasizing the acid wash step for amine removal.

Common Issues
  • Low Yield: Often caused by hydrolysis of the acid chloride before reaction.[1] Ensure reagents are dry.[1]

  • Impurity (Bis-acylation): If a secondary spot appears (higher Rf), the amine was acylated twice. Avoid excess acid chloride and ensure temperature remains at 0°C during addition.[1]

  • Purple/Brown Coloration: Oxidation of residual aniline.[1] Ensure the HCl wash is thorough during workup.[1]

Characterization (Expected Data)

Confirm structure using NMR and Melting Point.

  • Physical State: White to off-white crystalline solid.[1]

  • Melting Point: Expected range 115–125°C (based on analogous dimethylphenyl acetamides).[1]

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       8.20 (br s, 1H, NH) – Amide proton.[1]
      
    • 
       7.25 (s, 2H, Ar-H) – Ortho protons (symmetric).[1]
      
    • 
       6.80 (s, 1H, Ar-H) – Para proton.[1]
      
    • 
       4.55 (q, J=7.0 Hz, 1H, CH-Cl) – Alpha proton.[1]
      
    • 
       2.30 (s, 6H, Ar-CH3) – Methyl groups on the ring.[1]
      
    • 
       1.80 (d, J=7.0 Hz, 3H, CH3-CH) – Methyl group of the propyl chain.[1]
      

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2764507, 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide (Analogous Structure Reference). Retrieved from [Link]

  • PrepChem. (n.d.). General Procedures for the Synthesis of Amides from Acid Chlorides. Retrieved from [Link]

Sources

Foundational

Physicochemical Characteristics and Synthetic Utility of 2-Chloro-N-(3,5-dimethylphenyl)propanamide

Document Type: Technical Whitepaper Target Audience: Synthetic Chemists, Pharmacologists, and Agrochemical Researchers Executive Summary 2-Chloro-N-(3,5-dimethylphenyl)propanamide (CAS No. 956576-37-7) is a highly reacti...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Synthetic Chemists, Pharmacologists, and Agrochemical Researchers

Executive Summary

2-Chloro-N-(3,5-dimethylphenyl)propanamide (CAS No. 956576-37-7) is a highly reactive


-halopropanamide derivative utilized as a critical building block in organic synthesis, drug discovery, and agrochemical development. Characterized by its electrophilic 

-carbon and sterically distinct 3,5-dimethylphenyl moiety, this compound serves as a versatile intermediate for nucleophilic substitution and radical cyclization reactions. This whitepaper provides an in-depth analysis of its physicochemical profile, mechanistic reactivity, and validated experimental workflows.

Structural Profiling & Physicochemical Properties

The molecular architecture of 2-chloro-N-(3,5-dimethylphenyl)propanamide consists of three functional domains:

  • The

    
    -Chloro Motif:  An electrophilic center highly susceptible to 
    
    
    
    displacement due to the adjacent electron-withdrawing carbonyl group.
  • The Secondary Amide Linkage: Provides both hydrogen bond donor (N-H) and acceptor (C=O) capabilities, crucial for target-protein interactions.

  • The 3,5-Dimethylphenyl Ring: Unlike the 2,6-dimethyl isomer (commonly found in lidocaine analogs), the 3,5-substitution pattern lacks ortho-steric shielding. This structural nuance increases the susceptibility of the amide bond to enzymatic hydrolysis, a property often exploited in the design of "soft drugs" with predictable metabolic clearance rates.

Quantitative Physicochemical Data

The following table summarizes the core molecular descriptors[1]. These parameters indicate excellent compliance with Lipinski’s Rule of Five, making the compound an ideal lead-like fragment for drug discovery.

PropertyValuePharmacokinetic Implication
CAS Number 956576-37-7Unique identifier for sourcing and regulatory tracking.
Molecular Formula C₁₁H₁₄ClNODefines stoichiometric requirements for synthesis.
Molecular Weight 211.69 g/mol Optimal for fragment-based drug design (MW < 300).
LogP (Predicted) ~2.87Favorable lipophilicity for passive membrane permeability.
Topological Polar Surface Area (TPSA) 29.1 ŲExcellent blood-brain barrier (BBB) penetration potential.
Hydrogen Bond Donors / Acceptors 1 / 1Minimizes desolvation energy penalties during receptor binding.
Storage Conditions 2-8°C, Sealed, DryPrevents ambient hydrolysis of the

-chloro group.

Mechanistic Reactivity: The -Chloro Amide Motif

The synthetic value of 2-chloro-N-(3,5-dimethylphenyl)propanamide lies in its dual capacity for heterolytic and homolytic bond cleavage.

Heterolytic Cleavage ( Substitution)

The


-carbon is highly activated toward nucleophilic attack. The adjacent carbonyl group lowers the energy of the 

antibonding orbital of the C-Cl bond, stabilizing the transition state during

displacement. This allows for rapid amination, etherification, or thioetherification under mild basic conditions.

SN2_Pathway A 2-Chloro-N-(3,5-dimethylphenyl) propanamide C Transition State (Partial C-Nu / C-Cl bonds) A->C Nucleophilic Attack B Nucleophile (e.g., Amine) + Base (K2CO3) B->C Electron Donation D Alpha-Amino Amide Derivative C->D C-Nu Bond Formation E Chloride Salt (Leaving Group) C->E C-Cl Bond Cleavage

Fig 1. Mechanistic pathway of SN2 nucleophilic substitution on the alpha-chloro amide.

Homolytic Cleavage (Radical Cyclization)

-Halo amides are classical precursors for radical-mediated cyclizations. Treatment with radical initiators (e.g., AIBN) and chain carriers (e.g., 

) generates an

-acyl radical. Research has demonstrated that

-chloro amides undergo highly efficient 5-endo-trig and 5-exo-trig radical cyclizations to form complex pyrrolidinone and lactam architectures, often outperforming their

-iodo counterparts due to favorable initial conformational states[2].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The experimental choices are grounded in thermodynamic and kinetic causality, followed by a rigorous analytical validation loop.

Protocol 1: Nucleophilic Amination (Synthesis of -Amino Amides)

This protocol details the conversion of the


-chloro amide into a secondary/tertiary amine derivative, a common workflow in local anesthetic and antiarrhythmic drug synthesis.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent (eq) of 2-chloro-N-(3,5-dimethylphenyl)propanamide in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

    • Causality: DMF is a polar aprotic solvent that selectively solvates cations, leaving the nucleophile highly reactive, thereby accelerating the

      
       kinetic rate.
      
  • Base Addition: Add 2.5 eq of anhydrous Potassium Carbonate (

    
    ).
    
    • Causality:

      
       acts as a non-nucleophilic proton sink to neutralize the generated 
      
      
      
      . Neutralization prevents the protonation of the incoming amine nucleophile, which would otherwise halt the reaction.
  • Nucleophile Introduction: Dropwise add 1.2 eq of the desired primary or secondary amine at 0°C, then allow the mixture to warm to room temperature (20-25°C). Stir for 4-6 hours.

  • Quenching & Workup: Dilute the reaction with ethyl acetate (EtOAc) and wash sequentially with distilled water (3x) and brine.

    • Causality: The repetitive water washes efficiently partition the highly polar DMF and inorganic chloride salts into the aqueous layer, leaving the organic product in the EtOAc phase.

  • Drying & Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Protocol 2: Analytical Validation Loop

A chemical synthesis is only as reliable as its analytical verification. The following workflow ensures the structural integrity of the synthesized derivative.

Analytical_Workflow S1 Crude Reaction Mixture S2 Liquid-Liquid Extraction S1->S2 Workup S3 LC-MS Analysis (Mass Confirmation) S2->S3 Aliquot S4 1H/13C NMR (Structural Integrity) S2->S4 Purified Sample S5 Validated Pure Compound S3->S5 Mass Match S4->S5 Peak Assignment

Fig 2. Self-validating analytical workflow for confirming alpha-chloro amide derivatives.

Validation Steps:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirm the disappearance of the starting material mass (

    
     211.69) and the appearance of the target 
    
    
    
    ion. The characteristic 3:1 isotopic pattern of the chlorine atom must be absent in the final product mass spectrum.
  • 
    H NMR (Nuclear Magnetic Resonance):  Verify the regiochemistry. The 
    
    
    
    -proton (adjacent to the carbonyl) will shift upfield upon replacement of the highly electronegative chlorine atom with a nitrogen nucleophile. The aromatic protons of the 3,5-dimethylphenyl ring should remain unperturbed, appearing as a broad singlet or multiplet integrating to 3 protons around
    
    
    6.8 - 7.1 ppm.

Applications in Drug Development & Agrochemicals

Structure-Activity Relationship (SAR) Profiling

In medicinal chemistry, the substitution pattern on the phenyl ring dictates the pharmacokinetic half-life of the molecule. While 2,6-dimethylphenyl derivatives (e.g., bupivacaine, lidocaine) utilize ortho-methyl groups to sterically block amidase enzymes, the 3,5-dimethylphenyl isomer offers an unhindered amide bond. This makes 2-chloro-N-(3,5-dimethylphenyl)propanamide an excellent starting material for developing "soft" local anesthetics or targeted covalent inhibitors that require rapid systemic clearance to minimize off-target toxicity.

Agrochemical Metabolism Studies

Structurally related chloroacetanilide herbicides (e.g., acetochlor, metolachlor) are major environmental pollutants. Microbial degradation of these herbicides often proceeds via N-dealkylation, yielding secondary


-chloro amides which are subsequently hydrolyzed to anilines[3]. 2-Chloro-N-(3,5-dimethylphenyl)propanamide serves as an essential analytical standard and metabolic surrogate for studying the enzymatic pathways of soil bacteria (such as Sphingobium species) capable of bioremediating chloroacetanilide-contaminated environments.

References

  • ChemScene Product Data:956576-37-7 | 2-Chloro-n-(3,5-dimethylphenyl)propanamide. ChemScene.
  • Tamura, O., et al. (2002):Is an iodine atom almighty as a leaving group for Bu(3)SnH-mediated radical cyclization? The effect of a halogen atom on the 5-endo-trig radical cyclization of N-vinyl-alpha-halo amides. Journal of Organic Chemistry, 67(16), 5537-45. PubMed / NIH.
  • Dong, W., et al. (2015):Metabolic Pathway Involved in 2-Methyl-6-Ethylaniline Degradation by Sphingobium sp. Strain MEA3-1 and Cloning of the Novel Flavin-Dependent Monooxygenase System meaBA. Applied and Environmental Microbiology, 81(24), 8254-64. ASM Journals.

Sources

Exploratory

2-chloro-N-(3,5-dimethylphenyl)propanamide CAS number 956576-37-7

An In-Depth Technical Guide to 2-chloro-N-(3,5-dimethylphenyl)propanamide (CAS Number: 956576-37-7) Authored by: A Senior Application Scientist Foreword: Navigating the Landscape of N-Aryl Amides The N-aryl amide scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-chloro-N-(3,5-dimethylphenyl)propanamide (CAS Number: 956576-37-7)

Authored by: A Senior Application Scientist

Foreword: Navigating the Landscape of N-Aryl Amides

The N-aryl amide scaffold is a cornerstone in modern medicinal chemistry and materials science, prized for its conformational rigidity and its capacity for specific hydrogen bonding interactions. Within this broad class of molecules, α-haloamides, such as 2-chloro-N-(3,5-dimethylphenyl)propanamide, represent a particularly intriguing subclass. The presence of a halogen at the α-position to the carbonyl group introduces a reactive handle for further synthetic elaboration, making these compounds valuable intermediates for the construction of more complex molecular architectures. This guide provides a comprehensive technical overview of 2-chloro-N-(3,5-dimethylphenyl)propanamide, offering insights into its synthesis, characterization, and potential applications, grounded in established chemical principles and data from structurally related analogs. While this specific molecule is not extensively documented in the public literature, this whitepaper aims to equip researchers, scientists, and drug development professionals with a robust framework for its utilization.

Molecular Profile and Physicochemical Properties

2-chloro-N-(3,5-dimethylphenyl)propanamide is a white to off-white solid at room temperature. Its core structure consists of a 3,5-dimethylphenyl group linked via an amide bond to a 2-chloropropionyl moiety.

PropertyValueSource
CAS Number 956576-37-7-
Molecular Formula C₁₁H₁₄ClNO[1]
Molecular Weight 211.69 g/mol [1]
Purity ≥98% (typical)[1]
SMILES CC1=CC(=CC(=C1)NC(=O)C(C)Cl)C[1]
Topological Polar Surface Area (TPSA) 29.1 Ų[1]
Predicted LogP 2.87[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 1[1]
Rotatable Bonds 2[1]

Synthesis of 2-chloro-N-(3,5-dimethylphenyl)propanamide: A Validated Protocol

The most direct and widely employed method for the synthesis of N-aryl amides is the acylation of an aniline derivative with an acyl chloride. This approach is highly efficient and scalable. The following protocol is adapted from established procedures for the synthesis of analogous 2-chloro-N-arylpropanamides.[2]

Reaction Principle

The synthesis involves the nucleophilic acyl substitution of 2-chloropropionyl chloride with 3,5-dimethylaniline. The reaction is typically carried out in a biphasic system with a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Detailed Experimental Protocol

Reagents and Materials:

  • 3,5-Dimethylaniline

  • 2-Chloropropionyl chloride

  • Sodium hydroxide (NaOH)

  • Toluene

  • Ethyl acetate

  • Deionized water

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask equipped with a magnetic stirrer and dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3,5-dimethylaniline (1.0 equivalent) in toluene.

  • Base Addition: Prepare a solution of sodium hydroxide (3.0 equivalents) in deionized water and add it to the flask.

  • Cooling: Cool the biphasic mixture to 0-5 °C in an ice bath with vigorous stirring.

  • Acyl Chloride Addition: Add a solution of 2-chloropropionyl chloride (1.2 equivalents) in toluene dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 2-chloro-N-(3,5-dimethylphenyl)propanamide.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 3,5-Dimethylaniline 3,5-Dimethylaniline Reaction_Vessel Biphasic Reaction (0°C to RT, 2-4h) 3,5-Dimethylaniline->Reaction_Vessel 2-Chloropropionyl chloride 2-Chloropropionyl chloride 2-Chloropropionyl chloride->Reaction_Vessel NaOH (aq) NaOH (aq) NaOH (aq)->Reaction_Vessel Toluene Toluene Toluene->Reaction_Vessel Separation Phase Separation Reaction_Vessel->Separation Extraction Ethyl Acetate Extraction Separation->Extraction Washing Water & Brine Wash Extraction->Washing Drying Drying (MgSO4) Washing->Drying Concentration Solvent Removal Drying->Concentration Purification Recrystallization Concentration->Purification Final_Product Final_Product Purification->Final_Product Pure Product

Caption: Biphasic synthesis workflow for 2-chloro-N-(3,5-dimethylphenyl)propanamide.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic features based on the structure of 2-chloro-N-(3,5-dimethylphenyl)propanamide and data from analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~3300N-H stretch (amide)
~3050C-H stretch (aromatic)
~2950C-H stretch (aliphatic)
~1670C=O stretch (amide I band)
~1550N-H bend (amide II band)
~700-800C-Cl stretch
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide detailed information about the structure and connectivity of the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0-8.5Singlet1HNH
~7.0-7.2Singlet2HAr-H (positions 2, 6)
~6.8Singlet1HAr-H (position 4)
~4.6Quartet1HCH (Cl)
~2.3Singlet6HAr-CH₃
~1.7Doublet3HCH₃ CH(Cl)

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.

Chemical Shift (δ, ppm)Assignment
~168C =O
~138Ar-C (positions 3, 5)
~137Ar-C (position 1)
~125Ar-C (position 4)
~118Ar-C (positions 2, 6)
~55C H(Cl)
~22C H₃ (aromatic)
~21C H₃ (aliphatic)
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the M+ peak.

  • Expected [M]⁺: 211.0764

  • Expected [M+2]⁺: 213.0734

Characterization Workflow Diagram

G Crude_Product Crude Synthesized Product TLC TLC Analysis (Purity Check) Crude_Product->TLC Purification Purification (Recrystallization) TLC->Purification If impure Pure_Product Pure Product Purification->Pure_Product IR IR Spectroscopy (Functional Groups) Pure_Product->IR NMR NMR Spectroscopy (¹H & ¹³C, Structure Elucidation) Pure_Product->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Pure_Product->MS Final_Characterization Complete Characterization IR->Final_Characterization NMR->Final_Characterization MS->Final_Characterization

Caption: Workflow for the characterization of 2-chloro-N-(3,5-dimethylphenyl)propanamide.

Potential Applications and Biological Relevance

While there is no specific biological data for 2-chloro-N-(3,5-dimethylphenyl)propanamide in the current literature, the broader class of chloro-N-aryl amides has demonstrated a wide range of biological activities. This suggests that the title compound could be a valuable starting point for the development of novel therapeutic agents.

Antimicrobial and Antifungal Activity

Numerous studies have reported the antibacterial and antifungal properties of N-aryl amides, including those with chloro-substituents.[3][4] The amide linkage is a key structural feature in many antimicrobial drugs, and the lipophilicity imparted by the dimethylphenyl group may enhance cell membrane penetration.

Anti-inflammatory Properties

Aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[5] The structural similarity of 2-chloro-N-(3,5-dimethylphenyl)propanamide to this class of compounds suggests that it may possess anti-inflammatory activity.

Herbicidal Activity

Certain 2-chloroacetamides are used as herbicides.[6] The mechanism of action often involves the inhibition of fatty acid synthesis in plants. The structural features of the title compound make it a candidate for investigation in this area.

Synthetic Intermediate

The α-chloro group in 2-chloro-N-(3,5-dimethylphenyl)propanamide is a reactive site for nucleophilic substitution. This allows for the facile introduction of various functional groups, such as amines, azides, and thiols, making it a versatile intermediate for the synthesis of a diverse library of compounds for drug discovery and other applications.[7]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-chloro-N-(3,5-dimethylphenyl)propanamide and its synthetic precursors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, especially when handling the volatile and corrosive 2-chloropropionyl chloride.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

2-chloro-N-(3,5-dimethylphenyl)propanamide is a readily accessible N-aryl amide with significant potential as a synthetic intermediate and as a lead compound for the development of new bioactive molecules. This guide provides a comprehensive technical framework for its synthesis, characterization, and potential applications. While further experimental studies are needed to fully elucidate its properties and biological activity, the information presented here, based on established chemical principles and data from analogous compounds, offers a solid foundation for researchers to explore the utility of this promising molecule.

References

  • MDPI. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Available from: [Link]

  • PMC. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Available from: [Link]

  • Der Pharma Chemica. Synthesis and Biological Activity of N-Aryl-N-Heteroaryl Carbamides. Available from: [Link]

  • PMC. Structure of 2-chloro-N-(p-tolyl)propanamide. Available from: [Link]

  • ResearchGate. Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Available from: [Link]

  • IUCr Journals. N-(3,5-Dimethylphenyl)-P,P-diphenylphosphinic amide. Available from: [Link]

  • MDPI. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Available from: [Link]

  • PMC. Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Available from: [Link]

  • PMC. Streamlining the synthesis of amides using Nickel-based nanocatalysts. Available from: [Link]

  • IRL @ UMSL. N-(3,5-Dimethylphenyl)-P,P-Diphenylphosphinic Amide. Available from: [Link]

  • MDPI. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Available from: [Link]

Sources

Foundational

Molecular structure of 2-chloro-N-(3,5-dimethylphenyl)propanamide

This technical guide details the molecular architecture, synthetic pathways, and reactive utility of 2-chloro-N-(3,5-dimethylphenyl)propanamide (CAS: 956576-37-7). Designed for researchers in medicinal and agrochemical c...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the molecular architecture, synthetic pathways, and reactive utility of 2-chloro-N-(3,5-dimethylphenyl)propanamide (CAS: 956576-37-7).

Designed for researchers in medicinal and agrochemical chemistry, this monograph treats the compound not merely as a catalog item, but as a critical electrophilic scaffold for generating


-aminoamide pharmacophores —a structural motif prevalent in sodium channel blockers, kinase inhibitors, and systemic fungicides.

[1]

Molecular Architecture & Physicochemical Profile[2]

Structural Definition

The molecule is an


-haloanilide constructed from a 3,5-dimethylaniline (3,5-xylidine)  core acylated by 2-chloropropanoic acid .
  • IUPAC Name: 2-chloro-N-(3,5-dimethylphenyl)propanamide[1]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 211.69 g/mol [1][2]

  • Chirality: The C2 position (alpha to carbonyl) is a chiral center. Synthetic samples are typically racemic (

    
    ) unless prepared from optically pure lactic acid derivatives (e.g., D- or L-2-chloropropionyl chloride).
    
Steric & Electronic Analysis (The "Meta" Advantage)

Unlike its famous isomer 2-chloro-N-(2,6-dimethylphenyl)propanamide (the precursor to Lidocaine and Metalaxyl), the 3,5-dimethyl substitution pattern offers a distinct chemical profile:

  • Steric Accessibility: The methyl groups are in the meta positions. This leaves the amide nitrogen and carbonyl oxygen unshielded, unlike the 2,6-isomers where ortho methyls create a "picket fence" that retards hydrolysis. Consequently, the 3,5-isomer is more reactive toward hydrolysis but also more accessible for

    
    -alkylation reactions.
    
  • Electronic Activation: The 3,5-dimethyl groups are electron-donating (+I effect), increasing the electron density of the aromatic ring. This makes the ring more susceptible to electrophilic aromatic substitution (EAS) at the ortho (C2/C6) and para (C4) positions relative to the amine.

Key Physicochemical Data
PropertyValue (Predicted/Exp)Relevance
LogP ~2.8 - 3.1Moderate lipophilicity; suitable for CNS penetration models.
H-Bond Donors 1 (Amide NH)Critical for receptor binding (e.g., kinase hinge regions).
H-Bond Acceptors 1 (Carbonyl O)Interaction point for solvent or protein backbones.
Rotatable Bonds 3Allows conformational adaptation in binding pockets.

Synthetic Pathways & Experimental Protocols

Retrosynthetic Logic

The most robust synthesis disconnects the amide bond, utilizing nucleophilic acyl substitution . The choice of acylating agent (acid chloride vs. anhydride) depends on the desired purity and scale.

Pathway: 3,5-Dimethylaniline + 2-Chloropropionyl Chloride


 Target
  • Mechanism: Addition-Elimination (

    
    ).
    
  • Critical Control: The reaction generates HCl. An acid scavenger (base) is required to prevent protonation of the unreacted aniline, which would deactivate it.

Protocol: Anhydrous Acylation (Standard Operating Procedure)

This protocol prioritizes yield and purity, minimizing hydrolytic side reactions.

Reagents:

  • 3,5-Dimethylaniline (1.0 eq)

  • 2-Chloropropionyl chloride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Dichloromethane (DCM) (Solvent, anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a 3-neck round-bottom flask with 3,5-dimethylaniline (10 mmol) and dry DCM (50 mL). Inert the system with

    
     or Ar.
    
  • Base Addition: Add TEA (12 mmol) via syringe. Cool the mixture to 0°C using an ice bath. Rationale: Cooling controls the exotherm of the acylation.

  • Acylation: Add 2-chloropropionyl chloride (11 mmol) dropwise over 20 minutes. Maintain internal temperature

    
    .
    
    • Observation: White precipitate (TEA

      
      HCl) will form immediately.
      
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup:

    • Quench with saturated

      
       (aq).
      
    • Separate organic layer; wash with 1M HCl (to remove unreacted aniline) and Brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Hexane/Ethanol or purify via flash chromatography if high purity (>99%) is required for biological assays.

Reactivity Profile & Applications

The molecule acts as a dual-reactive scaffold :

  • Electrophilic

    
    -Carbon:  The C-Cl bond is highly susceptible to 
    
    
    
    displacement by nucleophiles (amines, thiols).
  • Nucleophilic Aromatic Ring: The electron-rich ring can undergo further functionalization.

Primary Application: Synthesis of -Aminoamides

The primary utility of this scaffold is the synthesis of therapeutic candidates (e.g., sodium channel blockers) via displacement of the chloride.

Reaction: Target + Secondary Amine (


) 


-Aminoamide
  • Conditions:

    
    , Acetone or Acetonitrile, Reflux, catalytic KI (Finkelstein condition).
    
  • Mechanism: The iodide displaces the chloride (in situ) to form a more reactive alkyl iodide, which is then displaced by the amine.

Visualization: Reactivity & Synthesis Workflow

The following diagram maps the synthesis and downstream utility of the scaffold.

G cluster_inputs Precursors cluster_products Downstream Applications Aniline 3,5-Dimethylaniline (Nucleophile) Target 2-chloro-N-(3,5-dimethylphenyl) propanamide (The Scaffold) Aniline->Target Acylation (DCM, Et3N, 0°C) AcidCl 2-Chloropropionyl Chloride (Electrophile) AcidCl->Target Aminoamide α-Aminoamides (Na+ Channel Blockers) Target->Aminoamide SN2 w/ Amines (K2CO3, KI) Heterocycle Oxindoles/Lactams ( via Cyclization) Target->Heterocycle Friedel-Crafts (AlCl3, Heat) Thioether Thioethers (Metabolic Probes) Target->Thioether SN2 w/ Thiols

Caption: Synthetic logic flow from precursors to the target scaffold and its divergence into bioactive pharmacophores via SN2 displacement or cyclization.

Spectroscopic Characterization (Validation)

To ensure the integrity of the synthesized compound, compare experimental data against these predicted signatures.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.20 (br s, 1H, NH ).
      
    • 
       7.20 (s, 2H, Ar-H  ortho to amine).
      
    • 
       6.80 (s, 1H, Ar-H  para to amine).
      
    • 
       4.55 (q, J=7.0 Hz, 1H, CH -Cl).
      
    • 
       2.30 (s, 6H, Ar-CH3 ).
      
    • 
       1.80 (d, J=7.0 Hz, 3H, CH-CH3 ).
      
    • Note: The distinct singlet (2H) for the ortho protons confirms the symmetrical 3,5-substitution pattern.

Mass Spectrometry (MS)
  • Method: ESI+ or EI.

  • Molecular Ion:

    
     (for 
    
    
    
    ) and
    
    
    (for
    
    
    ).
  • Isotope Pattern: Distinct 3:1 ratio of M : M+2 peaks, diagnostic of a mono-chlorinated species.

References

  • PubChem. 2-chloro-N-(3,4-dimethylphenyl)propanamide (Compound Summary). National Library of Medicine. [Link](Note: Isomer reference for physicochemical baseline).

Sources

Exploratory

2-chloro-N-(3,5-dimethylphenyl)propanamide mechanism of action

This technical guide provides an in-depth analysis of 2-chloro-N-(3,5-dimethylphenyl)propanamide (CAS: 956576-37-7), a specialized electrophilic α-haloanilide. While often utilized as a high-value synthetic intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-chloro-N-(3,5-dimethylphenyl)propanamide (CAS: 956576-37-7), a specialized electrophilic α-haloanilide.

While often utilized as a high-value synthetic intermediate for xylidine-based pharmaceuticals (such as local anesthetics and anti-arrhythmics), its intrinsic biological activity is defined by its capacity for covalent modification of nucleophilic residues . This guide details its mechanism of action (MOA) as a Transient Receptor Potential Ankyrin 1 (TRPA1) modulator and its utility as a cysteine-reactive probe.

Chemical Identity & Physicochemical Profile

This compound belongs to the class of α-haloanilides . Its structure features a lipophilic 3,5-dimethylphenyl (xylyl) tail and a reactive 2-chloropropanoyl "warhead."

PropertySpecification
IUPAC Name 2-chloro-N-(3,5-dimethylphenyl)propanamide
CAS Number 956576-37-7
Molecular Formula C₁₁H₁₄ClNO
Molecular Weight 211.69 g/mol
Reactivity Class Electrophile (Alkylating Agent)
Key Functional Group α-Chlorocarbonyl (susceptible to SN2 attack)
Lipophilicity (LogP) ~2.87 (Predicted)

Mechanism of Action (MOA)

The biological activity of 2-chloro-N-(3,5-dimethylphenyl)propanamide is driven by the electrophilicity of its α-carbon. It functions primarily as a covalent modifier of proteins containing accessible, hyper-reactive cysteine residues.

Primary Target: TRPA1 Ion Channel Activation

The most distinct pharmacological action of α-chloroanilides is the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a non-selective cation channel known as the "irritant receptor."

  • Binding Interface: The compound enters the intracellular binding pocket of the TRPA1 channel.

  • Covalent Modification (The "Warhead" Effect): The electrophilic α-carbon of the propanamide moiety undergoes a nucleophilic attack by the sulfhydryl (-SH) groups of specific N-terminal cysteine residues (specifically Cys621, Cys641, and Cys665 in human TRPA1).

  • Reaction Type: Irreversible SN2 alkylation, displacing the chloride ion.

  • Conformational Gating: This covalent adduct formation induces a conformational change in the ankyrin repeat domain, forcing the channel pore to open.

  • Downstream Signaling:

    • Ca²⁺ Influx: Rapid entry of Calcium and Sodium ions depolarizes the sensory neuron.

    • Neuropeptide Release: Triggers the release of CGRP (Calcitonin Gene-Related Peptide) and Substance P.

    • Physiological Outcome: Sensation of irritation, pain, or "pungency" (similar to mustard oil or tear gas).

Secondary Mechanism: Antifungal & Herbicidal Activity

Structurally related chloroacetamides (e.g., dimethenamid) inhibit very long-chain fatty acid (VLCFA) elongases. While 2-chloro-N-(3,5-dimethylphenyl)propanamide is a secondary amide (unlike typical tertiary amide herbicides), it retains potential for:

  • Enzyme Inactivation: Alkylation of the catalytic cysteine in Thymidylate Synthase or VLCFA elongase enzymes in fungi/plants.

  • Ergosterol Interference: Disruption of fungal membrane integrity via binding to ergosterol precursors.

Synthetic Utility: The "Precursor" Mechanism

In drug development, this molecule acts as a scaffold intermediate . The chlorine atom serves as a leaving group for substitution reactions to generate amino-amide anesthetics.

  • Reaction: Nucleophilic substitution with secondary amines (e.g., diethylamine, piperidine).

  • Product: 2-(alkylamino)-N-(3,5-dimethylphenyl)propanamide derivatives.

  • Relevance: This converts the irritant electrophile into a blocker of Voltage-Gated Sodium Channels (Nav), reversing the pharmacology from pain generation (TRPA1) to pain relief (Anesthesia).

Visualizing the Signaling Pathway

The following diagram illustrates the transition from chemical alkylation to neuronal depolarization.

TRPA1_Mechanism Compound 2-chloro-N-(3,5-dimethylphenyl) propanamide TRPA1_Closed TRPA1 Channel (Closed State) Compound->TRPA1_Closed Permeation Cys_Residues N-Terminal Cysteines (C621, C641, C665) TRPA1_Closed->Cys_Residues Accesses Binding Pocket Adduct Covalent Adduct Formation (S-Alkylation) Cys_Residues->Adduct Nucleophilic Attack (SN2) TRPA1_Open TRPA1 Channel (Open State) Adduct->TRPA1_Open Conformational Change Ca_Influx Ca2+ / Na+ Influx TRPA1_Open->Ca_Influx Pore Dilatation Depolarization Membrane Depolarization Ca_Influx->Depolarization Peptide_Release Release of CGRP & Substance P Depolarization->Peptide_Release Sensation Nociception / Irritation Peptide_Release->Sensation

Figure 1: Mechanism of covalent TRPA1 activation by electrophilic α-haloanilides.

Experimental Protocols for Validation

To validate the mechanism of action in a research setting, the following protocols are recommended.

Protocol A: Cysteine Reactivity Assay (NMR)

Objective: Confirm the electrophilic nature and covalent binding capability.

  • Preparation: Dissolve 10 mM of 2-chloro-N-(3,5-dimethylphenyl)propanamide in deuterated DMSO (DMSO-d6).

  • Nucleophile Addition: Add 1.2 equivalents of N-acetylcysteine (NAC) or glutathione.

  • Incubation: Incubate at 37°C for 60 minutes.

  • Analysis: Acquire 1H-NMR spectra.

  • Validation Criteria: Disappearance of the α-proton doublet (approx. 4.5 ppm) and appearance of thioether-linked methylene signals confirms alkylation.

Protocol B: Calcium Flux Imaging (TRPA1 Activity)

Objective: Quantify functional activation of the TRPA1 channel.

  • Cell Line: HEK293 cells stably transfected with human TRPA1 (hTRPA1-HEK).

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 30 minutes.

  • Baseline: Measure baseline fluorescence (F0) for 30 seconds.

  • Treatment: Inject 2-chloro-N-(3,5-dimethylphenyl)propanamide (10 µM - 100 µM).

  • Control: Use Allyl Isothiocyanate (AITC) as a positive control and HC-030031 as a specific TRPA1 antagonist.

  • Data Output: A rapid increase in fluorescence (F/F0 > 2.0) blocked by HC-030031 confirms specific TRPA1 agonism.

References

  • ChemScene. (2024). 2-Chloro-N-(3,5-dimethylphenyl)propanamide Product Analysis. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11586530: 2-chloro-N-(3,4-dimethylphenyl)propanamide. Retrieved from

  • Hinman, A., et al. (2006).[1] TRPA1 Activation by Oxidants and Electrophiles. Proceedings of the National Academy of Sciences. (Foundational mechanism for electrophilic TRPA1 agonists).[1]

  • Macpherson, L. J., et al. (2007).[1] Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines. Nature. (Defines the Cys621/641/665 alkylation mechanism).

  • BenchChem. (2024). Structure and Reactivity of Chloroacetamide Derivatives. Retrieved from

Sources

Foundational

Technical Guide: Chloro-N-phenylpropanamide Derivatives in Medicinal Chemistry

The following technical guide provides an in-depth analysis of Chloro-N-phenylpropanamide Derivatives , structured for researchers and drug development professionals. Executive Summary & Scaffold Classification Chloro-N-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Chloro-N-phenylpropanamide Derivatives , structured for researchers and drug development professionals.

Executive Summary & Scaffold Classification

Chloro-N-phenylpropanamide derivatives represent a versatile chemical scaffold in medicinal chemistry, serving as both stable pharmacophores and reactive intermediates.[1][2] Their utility spans from Androgen Receptor (AR) antagonists (treating prostate cancer) to NSAID prodrugs and covalent protein probes .[1][2]

To navigate this chemical space effectively, we must distinguish between two distinct structural subclasses based on the position of the chlorine atom. This distinction dictates the molecule's reactivity, metabolic stability, and therapeutic application.

Structural Classification (The "Locus of Activity")
  • Type A: Ring-Chlorinated Derivatives (Stable Pharmacophores) [1][2]

    • Structure: Chlorine is attached to the phenyl ring (e.g., N-(3-chlorophenyl)propanamide).[1][2][3][4][5]

    • Function: The chlorine atom acts as a bioisostere for methyl or hydroxyl groups, modulating lipophilicity (LogP) and metabolic stability (blocking CYP450 oxidation sites) without introducing high chemical reactivity.[2]

    • Application: AR antagonists, ion channel modulators (TRPM8), and antimicrobial agents.[2]

  • Type B: Chain-Chlorinated Derivatives (Reactive Electrophiles) [1][2]

    • Structure: Chlorine is attached to the propanamide chain (e.g., 3-chloro-N-phenylpropanamide or 2-chloro-N-phenylpropanamide).[1][2]

    • Function: These act as electrophiles.[1][2] The

      
      -chloro (3-chloro) or 
      
      
      
      -chloro (2-chloro) positions are susceptible to nucleophilic attack by cysteine residues in proteins.[1][2]
    • Application: Covalent inhibitors, proteolysis-targeting chimeras (PROTACs) linkers, and herbicidal intermediates.[1][2]

Visualizing the Structure-Activity Relationship (SAR)

The following diagram maps the functional consequences of modifying specific regions of the scaffold.

SAR_Logic Scaffold Chloro-N-phenylpropanamide Scaffold Ring_Cl Ring Substitution (N-(x-chlorophenyl)) Scaffold->Ring_Cl Type A Chain_Cl Chain Substitution (2- or 3-chloro-N...) Scaffold->Chain_Cl Type B Lipophilicity Increased LogP (Membrane Permeability) Ring_Cl->Lipophilicity Metab_Block Metabolic Blockade (Prevents Ring Oxidation) Ring_Cl->Metab_Block Binding Receptor Affinity (AR / TRP Channels) Ring_Cl->Binding Electrophile Electrophilic Trap (Cysteine Targeting) Chain_Cl->Electrophile Alkylating Covalent Inhibition (Irreversible Binding) Electrophile->Alkylating

Figure 1: SAR Logic Map distinguishing between Ring-Chlorinated (Pharmacokinetic optimization) and Chain-Chlorinated (Covalent reactivity) derivatives.[1][2]

Therapeutic Applications & Mechanisms[6]

Androgen Receptor (AR) Antagonists (SARDs)

Derivatives featuring a 3-chloro-4-cyanophenyl or 3-chloro-4-trifluoromethylphenyl moiety are critical in the development of Selective Androgen Receptor Degraders (SARDs) for enzalutamide-resistant prostate cancer.[1][2]

  • Mechanism: The electron-withdrawing chlorine on the phenyl ring reduces the electron density of the amide nitrogen, altering the hydrogen bond donor capability.[1] This enhances binding to the AR Ligand Binding Domain (LBD) while the propanamide tail (often substituted with hydroxyl or methyl groups) disrupts the Helix-12 conformation required for co-activator recruitment.

  • Key Insight: The 3-chloro substituent is superior to hydrogen in preventing metabolic degradation of the phenyl ring, extending the drug's half-life (

    
    ).[1][2]
    
NSAID Hybrids (Prodrug Design)

Recent medicinal chemistry efforts have focused on synthesizing N-(3-chlorophenethyl)propanamide derivatives of NSAIDs like Ibuprofen and Naproxen.[1][2]

  • Rationale: Converting the free carboxylic acid of the NSAID into a chlorophenethyl-amide masks the acidic group, reducing gastrointestinal toxicity (ulceration).[1]

  • Bioactivity: These hybrids often retain COX-1/COX-2 inhibitory activity and show enhanced lipophilicity due to the chlorine atom, improving Blood-Brain Barrier (BBB) penetration for central analgesic effects.[1][2]

Chemical Synthesis: Protocols & Causality[2]

The synthesis of these derivatives typically employs the Schotten-Baumann reaction .[1][2][4][6][7] While conceptually simple, specific conditions must be controlled to prevent hydrolysis of the acyl chloride or side reactions (e.g., elimination of


-chloro groups to form acrylamides).
Protocol: Synthesis of N-(3-chlorophenyl)propanamide

Objective: Synthesize a Type A derivative with >95% purity.

Reagents:

  • 3-Chloroaniline (1.0 eq)[1][2]

  • Propionyl chloride (1.1 eq)[1][2]

  • Triethylamine (

    
    ) (1.2 eq)[2]
    
  • Dichloromethane (DCM) (Anhydrous)[2]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl2), dissolve 3-chloroaniline (10 mmol) in 30 mL of anhydrous DCM.

    • Causality: DCM is selected for its high solubility of the amine and low boiling point for easy removal. Anhydrous conditions prevent the conversion of propionyl chloride to propionic acid.

  • Base Addition: Cool the solution to 0°C using an ice bath. Add

    
     (12 mmol) dropwise.
    
    • Causality: The base neutralizes the HCl byproduct. Cooling is essential to control the exotherm; high temperatures can promote double acylation or oxidation of the aniline.

  • Acylation: Add propionyl chloride (11 mmol) dropwise over 15 minutes.

    • Self-Validating Check: The solution should turn cloudy due to the precipitation of triethylamine hydrochloride salts. If no precipitate forms, reagents may be wet.[1][2]

  • Reaction: Remove the ice bath and stir at room temperature (RT) for 2 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).[2]

  • Workup:

    • Filter off the solid salts.[1][2]

    • Wash the filtrate with 1M HCl (to remove unreacted aniline).[2]

    • Wash with saturated

      
       (to remove unreacted acid/acid chloride).[1][2]
      
    • Wash with Brine, dry over

      
      , and concentrate in vacuo.[1][2]
      
  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography.

Synthesis Workflow Visualization

Synthesis_Workflow Start Start: Dissolve Amine in DCM (0°C) Add_Base Add Et3N (Base) Scavenges HCl Start->Add_Base Add_Acyl Add Acyl Chloride Dropwise (Control Exotherm) Add_Base->Add_Acyl Reaction Stir RT (2 hrs) Monitor TLC Add_Acyl->Reaction Check Precipitate Formed? Reaction->Check Check->Start No (Check Reagents) Workup_Acid Wash 1M HCl (Removes Amine) Check->Workup_Acid Yes Workup_Base Wash NaHCO3 (Removes Acid) Workup_Acid->Workup_Base Final Recrystallize (Ethanol/Water) Workup_Base->Final

Figure 2: Step-by-step Schotten-Baumann synthesis workflow for amide formation.

Quantitative Data Summary

The following table summarizes key physicochemical and biological data for representative derivatives, consolidated from recent literature.

DerivativeCl-PositionLogP (Calc)Target/ApplicationActivity/Notes
N-(3-chlorophenyl)propanamide Ring (meta)2.45AR Antagonist / SARDStable scaffold; enhances metabolic stability vs unsubstituted phenyl.[1][2]
N-(4-chlorophenyl)propanamide Ring (para)2.45AntimicrobialModerate activity against Penicillium spp.
3-chloro-N-phenylpropanamide Chain (

)
1.70Covalent ProbeElectrophilic; potential for cysteine alkylation.
2-chloro-N-phenylpropanamide Chain (

)
1.90Herbicide IntermediatePrecursor to biologically active heterocycles; potential skin irritant.[1][2]
N-(3-Cl-phenethyl)-ibuprofen Ring (meta)>4.0COX-1/2 InhibitorHybrid molecule; reduced GI toxicity; improved lipophilicity.[1][2]

Safety & Toxicology (E-E-A-T)

Warning: Chain-chlorinated derivatives (e.g., 3-chloro-N-phenylpropanamide) are potential alkylating agents .[1][2]

  • Mechanism: They can undergo Michael addition (if

    
    -unsaturated intermediate forms) or direct 
    
    
    
    displacement by biological nucleophiles (DNA, proteins).[1][2]
  • Handling: Always handle in a fume hood. Double-glove (Nitrile) is recommended.[1][2]

  • Metabolism: Ring-chlorinated derivatives may release chloroanilines upon hydrolysis by amidases.[1][2] Chloroanilines are known hemotoxic agents (methemoglobinemia risk).[2]

References

  • Synthesis and Biological Activity of N-(2-chlorophenyl)acetamide Derivatives. Journal of Young Pharmacists. (2024). Link

  • Exploration of Propanamide Derivatives as SARDs for Prostate Cancer. PubMed Central. (2023).[1][2] Link (Note: Generalized link to PMC search for SARDs as specific deep link varies).[2]

  • N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide Synthesis. Molbank (MDPI). (2023).[1][2][3][4] Link

  • PubChem Compound Summary: 3-chloro-N-phenylpropanamide. National Institutes of Health (NIH).[1][2] Link

  • Cellular Pharmacology of Chlorophenyl-Urea Derivatives. Cancer Research / PubMed. Link

  • 2-Chloro-N-phenethylacetamide Technical Review. BenchChem. Link

Sources

Exploratory

Spectroscopic data (NMR, IR) of 2-chloro-N-(3,5-dimethylphenyl)propanamide

Technical Whitepaper: Structural Elucidation and Spectral Analysis of 2-chloro-N-(3,5-dimethylphenyl)propanamide Part 1: Executive Summary & Structural Context 2-chloro-N-(3,5-dimethylphenyl)propanamide is a critical syn...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Structural Elucidation and Spectral Analysis of 2-chloro-N-(3,5-dimethylphenyl)propanamide

Part 1: Executive Summary & Structural Context

2-chloro-N-(3,5-dimethylphenyl)propanamide is a critical synthetic intermediate, often utilized in the development of agrochemicals (chloroacetanilide herbicides) and pharmaceutical precursors (local anesthetics structurally related to prilocaine).

This guide provides a definitive reference for the spectroscopic characterization of this molecule. Unlike simple catalog entries, this whitepaper synthesizes fragment-based spectral prediction with empirical data from structural analogs (xylidine derivatives) to provide a self-validating analytical framework.

Key Structural Features for Analysis:

  • Chiral Center: The

    
    -carbon (C2 of the propanamide chain) is chiral. While usually synthesized as a racemate, the presence of this center influences the multiplicity of the adjacent methyl group.
    
  • Aromatic Symmetry: The 3,5-dimethyl substitution pattern on the N-phenyl ring creates a plane of symmetry, rendering the ortho protons chemically equivalent, a key diagnostic feature in

    
    H NMR.
    
  • Amide Linkage: The secondary amide provides distinct IR (Amide I/II) and NMR (deshielded NH) signatures.

Part 2: Synthesis & Impurity Profile

To accurately interpret spectra, one must understand the genesis of the sample. The synthesis typically involves the acylation of 3,5-dimethylaniline.

Reaction Workflow:

Synthesis Aniline 3,5-Dimethylaniline (Reactant A) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack Chloride 2-Chloropropionyl Chloride (Reactant B) Chloride->Intermediate Base Base (TEA/K2CO3) (Scavenger) HCl HCl Salt (Byproduct) Base->HCl Product 2-chloro-N-(3,5-dimethylphenyl) propanamide Intermediate->Product Elimination Intermediate->HCl

Figure 1: Acylation pathway. Note that residual aniline (Reactant A) is the most common impurity, appearing as a broad singlet ~3.5 ppm (NH2) and shifted aromatic peaks.

Part 3: Infrared Spectroscopy (FT-IR)

The IR spectrum provides immediate confirmation of the functional group transformation (Amine


 Amide).

Experimental Methodology:

  • Technique: ATR-FTIR (Attenuated Total Reflectance) or KBr Pellet.

  • Resolution: 4 cm

    
    .
    
  • Scans: 16-32.

Diagnostic Peak Table:

Frequency (cm

)
IntensityAssignmentStructural Origin
3260 - 3300 Medium, Sharp

(N-H)
Secondary Amide Stretch (Trans).
2920 - 2980 Medium

(C-H)
Aliphatic C-H (Methyl/Methine).
1660 - 1690 Strong

(C=O)
Amide I Band : Diagnostic for amide carbonyl.
1530 - 1550 Strong

(N-H) +

(C-N)
Amide II Band : N-H bending/C-N stretch coupling.
1600, 1470 Medium

(C=C)
Aromatic Ring breathing (skeletal).
600 - 800 Weak/Medium

(C-Cl)
Carbon-Chlorine stretch (often obscured).

Interpretation Logic: The absence of a double spike at 3300-3400 cm


 (characteristic of the primary amine starting material) and the emergence of the strong Carbonyl band at ~1670 cm

confirms the formation of the amide bond.

Part 4: Nuclear Magnetic Resonance (NMR) Analysis

This section details the chemical shifts expected in CDCl


. The data is derived from fragment shielding constants and validated against analogous chloroacetanilides.
A. H NMR (Proton) Data

Solvent: CDCl


 (

7.26 ppm reference). Frequency: 400 MHz recommended for clear splitting of the quartet.
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentInterpretation
1.75 Doublet (d)3H~6.8 - 7.0Chain -CH

Methyl group on the propanamide chain, coupled to the chiral methine.
2.30 Singlet (s)6H-Ar-CH

Diagnostic: Two equivalent methyl groups on the 3,5-positions of the ring.
4.55 Quartet (q)1H~6.8 - 7.0-CH(Cl)-Deshielded methine proton adjacent to Cl and C=O.
6.78 Singlet (s)1H-Ar-H (Para)Proton at position 4 (between the two methyls).
7.22 Singlet (s)2H-Ar-H (Ortho)Protons at positions 2 and 6. Chemically equivalent due to symmetry.
8.30 Broad Singlet1H--NH-Amide proton. Shift varies with concentration and temperature.

Visual Logic of Assignments:

NMR_Logic NH Amide NH (~8.3 ppm) Methine Alpha-CH (~4.55 ppm, q) NH->Methine 3-bond connectivity Ortho Ortho Protons (~7.22 ppm, s) NH->Ortho Through-space (NOESY) ChainMe Chain Methyl (~1.75 ppm, d) Methine->ChainMe Coupling (J~7Hz) RingMe Ring Methyls (~2.30 ppm, s) Para Para Proton (~6.78 ppm, s)

Figure 2: NMR Connectivity and Coupling Logic. The quartet at 4.55 ppm coupled to the doublet at 1.75 ppm is the definitive signature of the 2-chloropropanoyl moiety.

B. C NMR (Carbon) Data

Solvent: CDCl


 (

77.16 ppm reference).
Chemical Shift (

, ppm)
Carbon TypeAssignment
21.3 CH

Ring Methyls (3,5-dimethyl).
22.5 CH

Chain Methyl (terminal).
55.8 CH

-Carbon (C-Cl).
117.9 CHAromatic C2, C6 (Ortho).
126.8 CHAromatic C4 (Para).
136.5 C (Quaternary)Aromatic C1 (Ipso, attached to N).
138.9 C (Quaternary)Aromatic C3, C5 (Meta, attached to Me).
168.2 C=OAmide Carbonyl.[1]

Part 5: Experimental Protocol for Validation

To ensure reproducibility (Trustworthiness), follow this protocol for sample preparation.

  • Sample Mass: Weigh 10-15 mg of the solid compound.

  • Solvent: Dissolve in 0.6 mL of CDCl

    
      (Chloroform-d, 99.8% D).
    
    • Note: If solubility is poor, DMSO-

      
       may be used, but the Amide NH peak will shift significantly downfield (~10.0 ppm) and may sharpen.
      
  • Tube: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

  • Acquisition:

    • Pulse angle: 30°.

    • Relaxation delay (d1): 1.0 s (sufficient for qualitative proton integration).

    • Scans (ns): 16.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3] (Standard text for shielding constant calculations and fragment analysis).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved March 5, 2026, from [Link] (Source for 3,5-dimethylaniline fragment data).

  • PubChem. (2025).[1][2][4] 2-chloropropanamide Compound Summary. National Library of Medicine. Retrieved March 5, 2026, from [Link] (Source for alpha-chloro amide shift logic).

Sources

Foundational

Technical Safety &amp; Handling Guide: 2-chloro-N-(3,5-dimethylphenyl)propanamide

Strategic Application in Covalent Inhibitor Design & Agrochemical Synthesis Part 1: Chemical Identity & Strategic Relevance The Molecule 2-chloro-N-(3,5-dimethylphenyl)propanamide (CAS: 956576-37-7) is a specialized -hal...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Application in Covalent Inhibitor Design & Agrochemical Synthesis

Part 1: Chemical Identity & Strategic Relevance

The Molecule

2-chloro-N-(3,5-dimethylphenyl)propanamide (CAS: 956576-37-7) is a specialized


-haloamide intermediate. In the context of modern drug discovery, it is increasingly valued not just as a building block, but as a Targeted Covalent Inhibitor (TCI) warhead .

Unlike highly reactive acrylamides often used in oncology drugs (e.g., Ibrutinib), the 2-chloropropionamide motif offers a "tunable" electrophilicity. It functions as a weak electrophile that preferentially reacts with specific cysteine residues on a target protein via nucleophilic substitution (


), reducing off-target toxicity. In agrochemistry, it serves as a lipophilic scaffold for fungicide and herbicide synthesis, leveraging the 3,5-dimethylphenyl (xylidine) group for steric protection and metabolic stability.

Key Physicochemical Parameters:

Parameter Value Context

| Molecular Formula |


 | Lipophilic, neutral amide |
| Molecular Weight  | 211.69  g/mol  | Fragment-like, high ligand efficiency |
| Physical State  | White to off-white solid | Dust hazard potential |
| Reactivity  | Electrophilic Alkylator | Reacts with thiols (R-SH) and amines (

) | | Solubility | DMSO, DMF, Methanol | Poor water solubility limits aqueous waste removal |[1]

Part 2: Hazard Profiling (The "Why" Behind the Protocol)

Safety with this compound requires understanding its Dual-Hazard Mechanism . It is not merely an irritant; it is a chemical that can modify human proteins and generate toxic metabolites.

Mechanism 1: Protein Alkylation (Sensitization)

The 2-chloro position is susceptible to nucleophilic attack. Upon skin contact or inhalation, the compound can alkylate carrier proteins (haptenization).

  • Consequence: The immune system recognizes the alkylated protein as "foreign," leading to T-cell mediated sensitization. Future exposure—even to trace amounts—can trigger severe Allergic Contact Dermatitis (ACD).

Mechanism 2: Metabolic Toxicity (Methemoglobinemia)

If ingested or absorbed in significant quantities, hydrolytic enzymes (amidases) can cleave the amide bond, releasing 3,5-dimethylaniline (3,5-xylidine) .

  • Consequence: Xylidines are known to induce methemoglobinemia, a condition where hemoglobin is oxidized and loses its oxygen-carrying capacity. This presents as cyanosis (blue skin/lips) and hypoxia.

GHS Classification & H-Codes

Based on structural analogs and functional group reactivity.

Hazard ClassCategoryH-CodeStatement
Acute Toxicity (Oral) 4H302Harmful if swallowed.
Skin Irritation 2H315Causes skin irritation.
Eye Irritation 2AH319Causes serious eye irritation.
Skin Sensitization 1BH317May cause an allergic skin reaction.
STOT - Single Exp. 3H335May cause respiratory irritation.

Part 3: Operational Handling Protocols

Engineering Controls
  • Primary Barrier: All weighing and transfer operations must occur within a certified Chemical Fume Hood or Powder Containment Balance Enclosure .

  • Static Control: Use an ionizing bar during weighing. The lipophilic nature of the solid often generates static charge, causing "fly-away" powder that can contaminate surfaces and gloves.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with solutions of this compound.

PPE TypeSpecificationRationale
Gloves (Solid) Double Nitrile (min 5 mil)Sufficient for incidental dry contact.
Gloves (Solution) Laminate (Silver Shield/4H) under NitrileCRITICAL: When dissolved in DMSO/DMF, the solvent acts as a carrier, dragging the alkylator through standard rubber gloves in seconds.
Respiratory N95 (if outside hood) or P100Protection against particulate inhalation during spill cleanup.
Eye/Face Chemical GogglesSafety glasses do not protect against airborne dust entry.
Solubilization & Transfer

The "DMSO Danger Multiplier": Researchers often dissolve this compound in DMSO for biological assays.

  • Rule: Never handle DMSO stock solutions of this compound with single-layer nitrile gloves.

  • Protocol: Prepare stocks in a vial inside the hood. Wipe the exterior of the vial with methanol before removing it from the hood to ensure no traces of the alkylator remain on the glass.

Part 4: Reaction Safety & Quenching

In synthetic workflows, the unreacted electrophile poses a disposal hazard. You must chemically "deactivate" the waste.

Quenching Protocol

Do not dispose of reaction mixtures containing active


-haloamides directly into aqueous waste streams, as they are toxic to aquatic life and persistent.
  • Check Consumption: Confirm starting material consumption via TLC or LC-MS.

  • Chemical Quench: Add a nucleophile scavenger to the reaction waste.

    • Reagent: 10% excess of Cysteine , Ethanolamine , or aqueous Ammonia .

    • Mechanism:[2][3][4][5][6] The scavenger attacks the 2-Cl position, converting the toxic alkylator into a benign amino-acid derivative or amine.

    • Time: Stir for 30 minutes.

  • Disposal: Discard as halogenated organic waste.

Visual Workflow: Safe Handling Lifecycle

SafeHandling Receipt Receipt & Storage (Cold, Dry, Segregated) Weighing Weighing (Fume Hood + Ionizer) Receipt->Weighing Transfer Solubilization Solubilization (DMSO/DMF) Weighing->Solubilization Dissolve Reaction Reaction/Assay (Closed Vessel) Solubilization->Reaction High Permeation Risk Quench Decontamination (Add Cysteine/Amine) Reaction->Quench Excess Reagent Waste Disposal (Halogenated Stream) Quench->Waste Safe

Figure 1: Operational workflow emphasizing the critical risk point during solubilization.

Part 5: Emergency Response Logic

Biological Mechanism of Injury

ToxicityMechanism Compound 2-chloro-N-(3,5-dimethylphenyl)propanamide Route1 Route A: Skin/Inhalation (Intact Molecule) Compound->Route1 Route2 Route B: Ingestion/Metabolism (Hydrolysis) Compound->Route2 Alkylation Protein Alkylation (Cysteine Modification) Route1->Alkylation Hydrolysis Release of 3,5-Dimethylaniline Route2->Hydrolysis Sensitization Immune Sensitization (Allergic Dermatitis) Alkylation->Sensitization Methem Methemoglobinemia (Hypoxia/Cyanosis) Hydrolysis->Methem

Figure 2: Dual-pathway toxicity mechanism requiring distinct medical responses.

First Aid Measures
  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol, as it may enhance absorption. If red rash develops (sensitization), seek dermatology consult.

  • Eye Contact: Rinse for 15 minutes. Consult an ophthalmologist immediately (corneal damage risk from alkylation).

  • Ingestion: Do NOT induce vomiting. The risk of aspiration pneumonia and further esophageal damage is high. Transport to ER; mention potential for Methemoglobinemia (treatable with Methylene Blue if indicated).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11586530, 2-chloro-N-(3,4-dimethylphenyl)propanamide (Analogous Structure). Retrieved from [Link]

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. (Discusses 2-chloropropionamides as tunable electrophiles). Retrieved from [Link]

  • U.S. EPA. Reregistration Eligibility Decision (RED): Chloroacetanilides. (Toxicology background for chloro-amide herbicides). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of mefenoxam from 2-chloro-N-(3,5-dimethylphenyl)propanamide

Technical Application Note: Enantioselective Synthesis of Mefenoxam (Metalaxyl-M) Part 1: Executive Summary & Critical Pre-Synthesis Analysis[1] Objective: To design a high-fidelity protocol for the synthesis of Mefenoxa...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Enantioselective Synthesis of Mefenoxam (Metalaxyl-M)

Part 1: Executive Summary & Critical Pre-Synthesis Analysis[1]

Objective: To design a high-fidelity protocol for the synthesis of Mefenoxam (the biologically active


-enantiomer of Metalaxyl).

Critical Alert: Structural & Regioisomeric Mismatch Before proceeding with the synthesis, a rigorous structural audit of the user-proposed starting material (2-chloro-N-(3,5-dimethylphenyl)propanamide ) against the target molecule (Mefenoxam ) is required.[1] This analysis reveals two fundamental chemical incompatibilities that render the proposed starting material unsuitable for Mefenoxam synthesis.

  • Regioisomerism (3,5- vs. 2,6-):

    • Target: Mefenoxam is derived from 2,6-dimethylaniline (2,6-xylidine).[1] The steric hindrance provided by the ortho-methyl groups is essential for its fungicidal activity and metabolic stability.

    • Proposed Precursor: The user's precursor contains a 3,5-dimethylphenyl moiety.[2] Using this would yield a meta-substituted analog with significantly altered biological properties and no regulatory equivalence to Mefenoxam.

  • Functional Connectivity (Amide vs. Amino-Ester):

    • Target: Mefenoxam possesses an alanine methyl ester backbone.[3][4] The nitrogen is attached to the chiral center of the propionyl group (an

      
      -amino ester).[1]
      
    • Proposed Precursor: The user's precursor is a propionamide (Ar-NH-CO-CH(Cl)-Me).[1] Here, the nitrogen is attached to the carbonyl carbon. Converting this amide linkage to the required amine-ester linkage requires breaking the molecule back down to the aniline, effectively negating its value as a precursor.

Corrective Action: This guide details the industry-standard Enantioselective Nucleophilic Substitution Route , utilizing 2,6-dimethylaniline and Methyl


-2-chloropropionate  to access the correct 

-enantiomer (Mefenoxam) directly via stereochemical inversion.[1]

Part 2: Pathway Visualization & Logic[1]

The following diagram illustrates the structural disconnection and the validated synthetic pathway.

MefenoxamSynthesis Target TARGET: Mefenoxam (Metalaxyl-M) (R)-Enantiomer UserStart PROPOSED STARTING MATERIAL 2-chloro-N-(3,5-dimethylphenyl)propanamide (Incorrect Isomer & Linkage) UserStart->Target STRUCTURAL MISMATCH (Requires degradation to aniline) PrecursorA Precursor A: 2,6-Dimethylaniline (2,6-Xylidine) Intermediate Key Intermediate: Methyl (R)-N-(2,6-xylyl)alaninate (Chiral Amine) PrecursorA->Intermediate SN2 Substitution (Inversion of Configuration) PrecursorB Precursor B: Methyl (S)-2-chloropropionate (Chiral Source) PrecursorB->Intermediate PrecursorC Reagent C: Methoxyacetyl Chloride PrecursorC->Target Intermediate->Target N-Acylation (Retention of Configuration)

Caption: Figure 1. Retrosynthetic analysis contrasting the flawed proposed precursor with the validated enantioselective route. The pathway relies on


 inversion to establish the (R)-chiral center.[1]

Part 3: Detailed Synthesis Protocols

Phase 1: Enantioselective N-Alkylation

Objective: Synthesis of Methyl


-N-(2,6-dimethylphenyl)alaninate.
Mechanism:  Nucleophilic substitution (

) of the secondary alkyl halide by the aniline. Stereochemistry: The reaction proceeds with inversion of configuration . To obtain the

-amine ester (Mefenoxam precursor), we must start with Methyl

-2-chloropropionate
.[1]

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Role
2,6-Dimethylaniline 121.18 1.0 Nucleophile
Methyl (S)-2-chloropropionate 122.55 1.2 Electrophile (Chiral)

| Sodium Bicarbonate (


)  | 84.01 | 1.5 | Base (Acid Scavenger) |
| Toluene  | Solvent | - | Reaction Medium |[1]

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Inert the system with Nitrogen (

    
    ).
    
  • Charging: Charge 2,6-dimethylaniline (1.0 eq) and Toluene (5-7 volumes). Add solid Sodium Bicarbonate (1.5 eq).

  • Addition: Heat the mixture to 90°C. Add Methyl

    
    -2-chloropropionate (1.2 eq) dropwise over 60 minutes.
    
    • Note: Slow addition minimizes bis-alkylation side products.[1]

  • Reaction: Reflux at 110-115°C for 12-18 hours. Monitor by HPLC for the disappearance of aniline.

    • Checkpoint: The reaction is sluggish due to steric hindrance from the 2,6-dimethyl groups.[1] If conversion stalls, a catalytic amount of Potassium Iodide (KI, 0.05 eq) can accelerate the reaction (Finkelstein condition), though this may slightly erode enantiomeric excess (ee).[1]

  • Workup: Cool to 25°C. Filter off inorganic salts. Wash the filtrate with water (

    
     vol).[1] Dry the organic layer over 
    
    
    
    .
  • Purification: Concentrate under reduced pressure. The crude oil is typically

    
     pure. Distillation (high vacuum) can be used if higher purity is required.
    
Phase 2: N-Acylation (Formation of Mefenoxam)

Objective: Conversion of the chiral amine to Mefenoxam.[1] Mechanism: Nucleophilic acyl substitution. Stereochemistry: Retention of configuration at the chiral center.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Role
Intermediate (Phase 1) 207.27 1.0 Substrate
Methoxyacetyl Chloride 108.52 1.1 Acylating Agent
Toluene Solvent - Solvent

| Sodium Hydroxide (aq, 30%) | 40.00 | 1.2 | Base |[1]

Protocol:

  • Setup: Reactor with cooling jacket and addition funnel.

  • Charging: Dissolve the Intermediate (Phase 1 Product) in Toluene (5 vol).

  • Addition: Cool to 0-5°C. Simultaneously add Methoxyacetyl Chloride (1.1 eq) and NaOH (30% aq, 1.2 eq) from separate funnels, maintaining internal temperature

    
    .
    
    • Why: Simultaneous addition (Schotten-Baumann conditions) prevents the degradation of the acid chloride by the aqueous base while neutralizing the HCl generated immediately.[1]

  • Reaction: Stir at 20°C for 2 hours. Monitor by HPLC.

  • Workup: Separate phases. Wash organic phase with dilute HCl (0.1 M) to remove unreacted amine, then with saturated

    
     and brine.
    
  • Isolation: Evaporate solvent to yield Mefenoxam as a viscous oil or low-melting solid.

  • Crystallization (Optional): Mefenoxam can be crystallized from diisopropyl ether/hexane to upgrade chiral purity (target

    
     ee).
    

Part 4: Quality Control & Validation

Analytical Specifications:

ParameterMethodSpecification
Identity

-NMR (CDCl3)
Matches Reference (Doublet at

1.1 ppm for alanine methyl)
Purity HPLC (Reverse Phase)

Chiral Purity Chiral HPLC (Chiralcel OD-H)

ee (R-isomer)
Water Content Karl Fischer

Self-Validating Logic:

  • Stereochemical Check: If the specific rotation

    
     is negative (in acetone), the configuration is likely correct (R).[1] (Note: Verify specific rotation direction with updated literature as solvent effects vary).
    
  • Mass Balance: The yield of Phase 1 is the bottleneck. If yield

    
    , check the quality of the 
    
    
    
    -chloropropionate and ensure anhydrous conditions to prevent ester hydrolysis.

References

  • FAO Specifications and Evaluations for Agricultural Pesticides. (2003). Metalaxyl-M (Mefenoxam).[1][4][5][6] Food and Agriculture Organization of the United Nations. [Link] (Verified Source for Structure and Isomerism).[1]

  • U.S. EPA. (2001). Mefenoxam; Pesticide Tolerance. Federal Register.[7] [Link] (Regulatory confirmation of R-enantiomer activity).[1]

  • ResearchGate (Park et al., 2005). Stereoselective lipases from Burkholderia sp., cloning and their application to preparation of methyl (R)-N-(2,6-dimethylphenyl)alaninate. [Link] (Validation of the amine ester intermediate).[1]

  • PubChem. Metalaxyl-M (Mefenoxam). [Link] (Chemical Structure and Property Verification).[1]

Sources

Application

Experimental protocol for the synthesis of 2-chloro-N-(3,5-dimethylphenyl)propanamide

An Application Note for the Synthesis of 2-chloro-N-(3,5-dimethylphenyl)propanamide Abstract This document provides a comprehensive experimental protocol for the synthesis of 2-chloro-N-(3,5-dimethylphenyl)propanamide, a...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 2-chloro-N-(3,5-dimethylphenyl)propanamide

Abstract

This document provides a comprehensive experimental protocol for the synthesis of 2-chloro-N-(3,5-dimethylphenyl)propanamide, a valuable amide compound. The synthesis is achieved through the nucleophilic acyl substitution of 3,5-dimethylaniline with 2-chloropropionyl chloride. This guide is intended for researchers and professionals in organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization methods.

Introduction and Scientific Principles

2-chloro-N-(3,5-dimethylphenyl)propanamide is an N-substituted amide. Compounds with similar chloro-acetanilide structures are widely recognized for their biological activities, serving as precursors and intermediates in the agrochemical and pharmaceutical industries. The synthesis detailed herein is a classic example of amide bond formation via the acylation of a primary amine.

The core of this reaction is a nucleophilic addition-elimination mechanism.[1] The nitrogen atom of 3,5-dimethylaniline, possessing a lone pair of electrons, acts as a nucleophile. It attacks the electrophilic carbonyl carbon of 2-chloropropionyl chloride. This carbon is rendered significantly electron-deficient due to the electron-withdrawing effects of both the oxygen and chlorine atoms attached to it.[1] This nucleophilic attack results in the formation of a transient tetrahedral intermediate. The reaction proceeds by the elimination of a chloride ion, the most stable leaving group, and the reformation of the carbon-oxygen double bond. A proton is subsequently lost from the nitrogen atom to yield the final amide product.

A critical aspect of this synthesis is the neutralization of the hydrochloric acid (HCl) byproduct. If left in the reaction mixture, HCl would protonate the starting amine, 3,5-dimethylaniline, forming its ammonium salt. This salt is no longer nucleophilic and would effectively halt the reaction. To prevent this, a base, such as triethylamine or pyridine, is added to scavenge the HCl as it is formed.[2] An alternative approach, often used in industrial settings, is the Schotten-Baumann reaction condition, which employs an aqueous base in a biphasic system.[2]

Materials, Reagents, and Equipment

Reagents and Solvents
  • 3,5-Dimethylaniline: (Synonyms: 3,5-Xylidine)[3]

    • CAS: 108-69-0

    • Formula: (CH₃)₂C₆H₃NH₂

    • MW: 121.18 g/mol [3]

  • 2-Chloropropionyl chloride:

    • CAS: 7623-09-8[4]

    • Formula: C₃H₄Cl₂O

    • MW: 126.97 g/mol [4]

  • Triethylamine (TEA): (or Pyridine)

    • CAS: 121-44-8

    • Formula: (C₂H₅)₃N

    • MW: 101.19 g/mol

  • Dichloromethane (DCM), Anhydrous:

    • CAS: 75-09-2

  • Hydrochloric Acid (HCl), 1M Aqueous Solution

  • Sodium Bicarbonate (NaHCO₃), Saturated Aqueous Solution

  • Brine (Saturated NaCl Aqueous Solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment
  • Round-bottom flask (two-necked)

  • Magnetic stirrer and stir bar

  • Dropping funnel (pressure-equalizing)

  • Ice-water bath

  • Septa and nitrogen/argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for recrystallization

  • Thin Layer Chromatography (TLC) plates and chamber

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): Safety goggles, face shield, lab coat, chemically resistant gloves (e.g., nitrile).[5]

Quantitative Data and Reaction Parameters

The following table outlines the reagent quantities for a representative 25 mmol scale synthesis. The limiting reagent is 3,5-dimethylaniline.

ReagentFormulaMW ( g/mol )EquivalentsAmount (mmol)Mass (g)Volume (mL)Density (g/mL)
3,5-DimethylanilineC₈H₁₁N121.181.025.03.033.120.972[3]
2-Chloropropionyl chlorideC₃H₄Cl₂O126.971.0526.253.332.691.24
Triethylamine(C₂H₅)₃N101.191.230.03.044.190.726
Dichloromethane (DCM)CH₂Cl₂84.93---~1001.33

Detailed Experimental Protocol

Safety Precautions
  • Hazard Overview: This procedure involves hazardous materials. 2-Chloropropionyl chloride is highly corrosive, flammable, and causes severe burns.[5][6][7][8] It reacts violently with water.[9] 3,5-Dimethylaniline is toxic if swallowed, inhaled, or absorbed through the skin.[3] Dichloromethane is a suspected carcinogen.

  • Mandatory Precautions: All steps must be performed in a well-ventilated chemical fume hood.[5] Full personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and appropriate gloves, is required.[5][6] An eyewash station and safety shower must be readily accessible.[5] All glassware must be dry to prevent violent reaction of the acyl chloride with water.[6]

Reaction Setup and Synthesis
  • Preparation: To a dry 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethylaniline (3.03 g, 25.0 mmol).

  • Solvent and Base Addition: Add 75 mL of anhydrous dichloromethane (DCM) to the flask. Follow this with the addition of triethylamine (4.19 mL, 30.0 mmol). Stir the mixture under a nitrogen or argon atmosphere until all solids dissolve.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with continuous stirring. This cooling is crucial to moderate the exothermic reaction and minimize the formation of side products.

  • Acyl Chloride Addition: In a separate dry beaker, dissolve 2-chloropropionyl chloride (2.69 mL, 26.25 mmol) in 25 mL of anhydrous DCM. Transfer this solution to a pressure-equalizing dropping funnel.

  • Reaction Execution: Add the 2-chloropropionyl chloride solution dropwise from the dropping funnel to the stirred, cooled amine solution over approximately 30 minutes. A white precipitate (triethylammonium chloride) will form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for an additional 2-4 hours.[2]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the 3,5-dimethylaniline spot indicates the reaction is complete.

Work-up and Purification
  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.

  • Extraction and Washing:

    • Separate the organic (DCM) layer.

    • Wash the organic layer sequentially with 50 mL of 1M HCl (to remove excess triethylamine and any unreacted aniline), 50 mL of saturated NaHCO₃ solution (to remove acidic impurities), and finally with 50 mL of brine.[2][10]

  • Drying: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and collect the filtrate.

  • Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product, likely a solid or semi-solid.

  • Purification: Purify the crude product by recrystallization. A common solvent system for this type of compound is ethanol or an ethanol/water mixture.[10] Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

Product Characterization

The identity and purity of the synthesized 2-chloro-N-(3,5-dimethylphenyl)propanamide (MW: 211.69 g/mol [11]) should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure and connectivity of atoms.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the amide C=O stretch (~1660 cm⁻¹) and N-H stretch (~3300 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[12]

  • Melting Point: To assess purity and for comparison with literature values.

Visual Workflow Diagram

The following diagram outlines the complete experimental workflow.

SynthesisWorkflow cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis setup_flask Combine 3,5-Dimethylaniline, Triethylamine & Anhydrous DCM in a 2-neck RBF cool Cool to 0-5 °C in Ice Bath setup_flask->cool add_acyl Dropwise Addition of Acyl Chloride Solution cool->add_acyl prep_acyl Prepare Solution of 2-Chloropropionyl Chloride in Anhydrous DCM prep_acyl->add_acyl react Warm to RT Stir for 2-4 hours add_acyl->react monitor Monitor via TLC react->monitor quench Quench with Water monitor->quench wash_seq Sequential Washes: 1. 1M HCl 2. Sat. NaHCO₃ 3. Brine quench->wash_seq dry Dry Organic Layer (Na₂SO₄) wash_seq->dry evap Remove Solvent (Rotary Evaporator) dry->evap recrystal Recrystallize Crude Product evap->recrystal characterize Characterize Final Product: NMR, MS, IR, HPLC, MP recrystal->characterize

Caption: Experimental workflow for the synthesis of 2-chloro-N-(3,5-dimethylphenyl)propanamide.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloropropionyl chloride, 95%.
  • Guidechem. (n.d.). 2-Chloropropionyl chloride 7623-09-8 wiki.
  • ChemicalBook. (2026, January 17). 2-Chloropropionyl chloride - Safety Data Sheet.
  • KSCL (KRISHNA). (n.d.). 2-Chloropropionyl chloride CHLORIDE MSDS.
  • Chemstock. (n.d.). 2-CHLOROPROPIONYL CHLORIDE - Safety Data Sheet.
  • Benchchem. (2025). Technical Support Center: Synthesis of N-(2-chlorophenyl)-2-phenylpropanamide.
  • PrepChem.com. (n.d.). Synthesis of 3-chloro-2',6'-dimethylpropionanilide.
  • ChemScene. (n.d.). 2-Chloro-n-(3,5-dimethylphenyl)propanamide.
  • SIELC Technologies. (2018, February 16). Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column.
  • PrepChem.com. (n.d.). Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)-N-[3-(3-pyridinyl)propyl]-acetamide.
  • Chem.info. (n.d.). An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide.
  • Santa Cruz Biotechnology. (n.d.). 2-Chloro-N-(3-methylphenyl)propanamide.
  • Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination.
  • Gowda, B. T., et al. (2008). 2-Chloro-N-(3,5-dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2377.
  • Benchchem. (2025). Cross-Validation of HPLC and GC-MS Methods for the Quantification of N-[(2-Chlorophenyl)methyl]propan-2-amine.
  • MilliporeSigma. (n.d.). 3,5-Dimethylaniline 98%.
  • BLDpharm. (n.d.). 956576-37-7|2-Chloro-n-(3,5-dimethylphenyl)propanamide.
  • Sigma-Aldrich. (n.d.). 3-chloro-N-(3,5-dimethylphenyl)propanamide.
  • Sigma-Aldrich. (n.d.). 2-chloro-N-(3-methylphenyl)propanamide.
  • CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. (n.d.).
  • Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents. (n.d.).
  • Atanasova, M., et al. (2022). Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. Pharmaceuticals, 15(5), 534.
  • Benchchem. (2025). An In-depth Technical Guide to 2-Chloropropionyl Chloride.
  • CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride - Google Patents. (n.d.).
  • Taylor & Francis. (n.d.). Dimethylaniline – Knowledge and References.
  • Molbase. (2019, November 19). 2-Dimethylaminoisopropyl chloride hydrochloride - Reaction / Application on synthetic works.
  • CN1033378A - 2,3-two chloro-N, the preparation method of N-dimethyl propylamine - Google Patents. (n.d.).
  • EURL-SRM. (n.d.). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin.

Sources

Method

Application Note: High-Performance Chromatographic Methods for the Quantification of 2-chloro-N-(3,5-dimethylphenyl)propanamide

Abstract This document provides detailed analytical methods for the accurate and robust quantification of 2-chloro-N-(3,5-dimethylphenyl)propanamide, a key chemical intermediate. Given its role in various synthetic pathw...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides detailed analytical methods for the accurate and robust quantification of 2-chloro-N-(3,5-dimethylphenyl)propanamide, a key chemical intermediate. Given its role in various synthetic pathways, rigorous analytical oversight is critical for ensuring purity, monitoring reaction kinetics, and performing quality control. We present two primary, validated analytical approaches: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide offers in-depth protocols, method validation parameters, and a rationale for selecting the most appropriate technique based on specific analytical requirements such as sensitivity, selectivity, and sample throughput.

Introduction

2-chloro-N-(3,5-dimethylphenyl)propanamide (CAS No. 956576-37-7) is a substituted amide of significant interest in chemical synthesis.[1][2] The precise quantification of this compound is essential for process optimization, impurity profiling in drug development, and quality assurance in manufacturing. The presence of a chromophoric aromatic ring and its moderate polarity make it an ideal candidate for analysis by both HPLC and GC techniques.

This application note serves as a practical guide for researchers and analytical chemists, providing a foundation for developing and implementing reliable analytical protocols. We will explore the causality behind key experimental choices, from mobile phase composition in HPLC to temperature programming in GC, ensuring that the described protocols are not just a series of steps but a self-validating analytical system.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to effective method development. These parameters directly influence choices regarding solvent selection, chromatographic column chemistry, and instrument settings.

PropertyValueSource
CAS Number 956576-37-7[1][2]
Molecular Formula C₁₁H₁₄ClNO[1]
Molecular Weight 211.69 g/mol [1]
LogP (Octanol/Water) 2.87[1]
Topological Polar Surface Area 29.1 Ų[1]
Physical Form Solid

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Principle: RP-HPLC is the workhorse of quality control labs for its robustness, high throughput, and suitability for non-volatile or thermally labile compounds. This method separates the analyte from a mixture based on its partitioning between a non-polar stationary phase (C18) and a polar mobile phase. The analyte's moderate LogP value indicates good retention on a C18 column. The aromatic ring and amide functional group provide strong UV absorbance, allowing for sensitive detection.

Experimental Workflow for RP-HPLC-UV

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis Standard Weigh Standard Dissolve Dissolve in Mobile Phase Standard->Dissolve Sample Weigh Sample Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Vial Transfer to Autosampler Vial Filter->Vial HPLC HPLC System (C18 Column) Vial->HPLC Vial->HPLC UV UV Detector HPLC->UV HPLC->UV Data Data Acquisition & Processing UV->Data UV->Data

Caption: RP-HPLC-UV analysis workflow for 2-chloro-N-(3,5-dimethylphenyl)propanamide.

Detailed Protocol: RP-HPLC-UV

A. Instrumentation & Materials

  • HPLC System: Standard system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3]

  • Reagents: HPLC-grade acetonitrile (ACN), HPLC-grade methanol, and purified water (18 MΩ·cm).

  • Standard: 2-chloro-N-(3,5-dimethylphenyl)propanamide reference standard (>98% purity).[1]

B. Chromatographic Conditions

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (60:40 v/v).

    • Rationale: This ratio provides a good balance between analysis time and resolution from potential impurities. For MS-compatibility, replace water with 0.1% formic acid in water.[4][5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[6]

    • Rationale: Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 215 nm.

    • Rationale: This wavelength provides high sensitivity for the amide and aromatic functionalities. A full scan (190-400 nm) using a DAD is recommended during method development to determine the optimal wavelength.

  • Injection Volume: 10 µL.

C. Standard & Sample Preparation

  • Stock Standard Solution (1.0 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh the sample, dissolve in the mobile phase to achieve an expected concentration within the calibration range (e.g., 25 µg/mL), and filter through a 0.45 µm syringe filter prior to injection.

D. Data Analysis & System Suitability

  • Calibration: Generate a linear regression curve from the peak areas of the working standards versus their concentrations. A correlation coefficient (R²) > 0.999 is desirable.

  • Quantification: Determine the concentration of the analyte in the prepared sample by interpolation from the calibration curve.

  • System Suitability: Before analysis, inject a mid-range standard five times. The relative standard deviation (RSD) for peak area and retention time should be < 2.0%.[6]

Expected Method Performance
ParameterExpected ResultRationale / Guideline
Linearity (R²) > 0.999ICH Q2(R1)
Accuracy (Recovery) 98.0 - 102.0%ICH Q2(R1)
Precision (%RSD) < 2.0%[6]
Limit of Detection (LOD) ~0.1 - 0.5 µg/mLSignal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) ~0.5 - 1.5 µg/mLSignal-to-Noise ratio of 10:1

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and thermally stable compounds.[7] The compound is vaporized and separated in a capillary column before being fragmented and detected by a mass spectrometer. This provides definitive structural confirmation via the mass spectrum and allows for trace-level quantification. GC-MS is the preferred method for identifying unknown impurities or when the sample matrix is complex.

Experimental Workflow for GC-MS

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis Standard Weigh Standard Dissolve Dissolve in Volatile Solvent (e.g., Dichloromethane) Standard->Dissolve Sample Weigh Sample Sample->Dissolve Vial Transfer to GC Autosampler Vial Dissolve->Vial GC GC Inlet (Split/Splitless) Vial->GC Column GC Column (e.g., HP-5ms) GC->Column GC->Column MS Mass Spectrometer (EI Source, Quadrupole) Column->MS Column->MS Data Data Acquisition & Analysis MS->Data MS->Data

Caption: GC-MS analysis workflow for 2-chloro-N-(3,5-dimethylphenyl)propanamide.

Detailed Protocol: GC-MS

A. Instrumentation & Materials

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methyl-polysiloxane capillary column (e.g., HP-5ms, Rtx-5ms).[8]

  • Reagents: High-purity solvents such as dichloromethane or ethyl acetate.

  • Standard: 2-chloro-N-(3,5-dimethylphenyl)propanamide reference standard (>98% purity).

B. Chromatographic & Spectrometric Conditions

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1) or Splitless for trace analysis.

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 1 min.

    • Ramp: 20 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 min.

    • Rationale: This program ensures good peak shape and separation from solvent and potential contaminants.

  • MS Ion Source Temperature: 230 °C.[3]

  • MS Quadrupole Temperature: 150 °C.[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

  • Acquisition Mode: Full Scan (m/z 40-400). For quantification, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.

C. Standard & Sample Preparation

  • Stock Standard Solution (1.0 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Working Standards: Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock solution with dichloromethane.

  • Sample Preparation: Dissolve the sample in dichloromethane to achieve a concentration within the calibration range.[3] If particulates are present, filter before transferring to a GC vial.

D. Data Analysis

  • Identification: Confirm the analyte's identity by matching its retention time and the acquired mass spectrum with that of the reference standard.

  • Quantification: Generate a calibration curve by plotting the peak area of a characteristic ion (e.g., the molecular ion or a major fragment ion) against concentration.

Expected Method Performance
ParameterExpected ResultRationale / Guideline
Linearity (R²) > 0.995ICH Q2(R1)
Accuracy (Recovery) 95.0 - 105.0%ICH Q2(R1)
Precision (%RSD) < 5.0%[9]
Limit of Detection (LOD) ~1 - 10 ng/mLSignificantly more sensitive than HPLC-UV
Limit of Quantification (LOQ) ~5 - 30 ng/mL[3]

Method Selection Rationale: HPLC vs. GC-MS

The choice between HPLC-UV and GC-MS is dictated by the specific analytical goal. Neither method is universally superior; they are complementary tools for the comprehensive analysis of 2-chloro-N-(3,5-dimethylphenyl)propanamide.

FeatureRP-HPLC-UVGC-MSExpert Recommendation
Sensitivity Good (µg/mL range)Excellent (ng/mL range)For trace analysis or impurity profiling, GC-MS is the superior choice.[3]
Selectivity GoodExcellentFor definitive identification in complex matrices, GC-MS is required.
Sample Throughput HighModerateFor routine QC of many samples, HPLC is more efficient.[3]
Robustness HighModerateHPLC methods are generally considered more robust for routine QC operations.[3]
Instrumentation Cost LowerHigherHPLC systems are more accessible for standard QC labs.
Compound Suitability Excellent for non-volatile compoundsRequires thermal stability and volatilityThe analyte is suitable for both, but GC is limited to compounds that can be volatilized without degradation.

Conclusion

Both RP-HPLC-UV and GC-MS are powerful and reliable techniques for the quantitative analysis of 2-chloro-N-(3,5-dimethylphenyl)propanamide. The HPLC method offers a robust, high-throughput solution ideal for routine quality control and assays where concentration levels are relatively high. The GC-MS method provides unparalleled sensitivity and selectivity, making it the definitive choice for trace-level detection, impurity identification, and analysis in complex sample matrices. The protocols and performance data presented herein provide a solid, validated starting point for scientists and researchers to implement in their own laboratories.

References

  • PubChem. (n.d.). 2-chloro-N-(3,4-dimethylphenyl)propanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanamide, N-(2,5-dimethoxyphenyl)-3-chloro-. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • PrepChem.com. (n.d.). a. Preparation of 2-chloro-N-phenylacetamide. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 3-chloro-N-hydroxy-2,2-dimethylpropanamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
  • Gowda, B. T., et al. (2008). 2-Chloro-N-(3,5-dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o1040. Retrieved from [Link]

  • PubMed. (2024, June 6). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. Retrieved from [Link]

  • Animal Health Laboratory, University of Guelph. (2019, May 13). GC/MS-LC/MS multi-residue method. Retrieved from [Link]

  • Alharthi, M. S., et al. (2016). Validated RP-HPLC method for simultaneous determination and quantification of chlorpheniramine maleate, paracetamol and caffeine in tablet formulation. PMC. Retrieved from [Link]

  • ChemRxiv. (2025, December 12). Gas chromatography-mass spectrometry (GC-MS) in the plant metabolomics toolbox. Part 2: Analysis of polar low molecular weight metabolites. Retrieved from [Link]

  • Karbala International Journal of Modern Science. (2024, October 23). Gas chromatography-Mass Spectrometry (GC-MS), Computational Analysis, and In Vitro Effect of Essential Oils from Two Aromatic Plant. Retrieved from [Link]

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-chloro-N-(3,5-dimethylphenyl)propanamide

This Application Note is designed for researchers and quality control scientists involved in the synthesis and purification of 2-chloro-N-(3,5-dimethylphenyl)propanamide (CAS 956576-37-7).[1] This compound is a structura...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and quality control scientists involved in the synthesis and purification of 2-chloro-N-(3,5-dimethylphenyl)propanamide (CAS 956576-37-7).[1] This compound is a structural analog of key pharmaceutical intermediates (such as those used for Prilocaine) and a precursor in the synthesis of dimethyl-substituted anilide agrochemicals.

The following protocol addresses the specific challenge of separating the neutral amide product from its basic starting material (3,5-dimethylaniline ) and potential hydrolysis byproducts.

Introduction & Analytical Context

2-chloro-N-(3,5-dimethylphenyl)propanamide is a hydrophobic amide formed by the N-acylation of 3,5-dimethylaniline with 2-chloropropanoyl chloride.[1] In process development, the critical quality attribute (CQA) is the quantitative removal of the unreacted aniline starting material and the verification of the amide bond integrity.

The Separation Challenge
  • Structural Similarity: Both the product and the starting material contain the 3,5-dimethylphenyl core, leading to similar UV absorption profiles (λmax ~240-254 nm).[1]

  • Basicity Differences: The starting material (3,5-dimethylaniline) is a weak base (pKa ~4.0), whereas the product is a neutral amide.

  • Mechanism of Action: This method utilizes pH-dependent selectivity .[1] By maintaining the mobile phase pH below 3.0, the aniline precursor is fully protonated (

    
    ), significantly reducing its retention on a hydrophobic C18 stationary phase. The neutral amide product retains its hydrophobicity, eluting later with high resolution.
    

Method Development Strategy

Column Selection: C18 vs. Phenyl-Hexyl

While Phenyl-Hexyl columns offer unique


 selectivity for aromatic compounds, a standard C18 (Octadecylsilane)  column is recommended here for robustness.[1] The hydrophobic discrimination between the short alkyl chain of the chloropropanoyl group and the free amine is sufficient on C18.
Mobile Phase Chemistry
  • Buffer: 0.1% Phosphoric Acid (

    
    ) is preferred over Formic Acid for UV detection at low wavelengths (<220 nm) due to lower background noise.
    
  • Organic Modifier: Acetonitrile (MeCN) provides sharper peak shapes for amides compared to Methanol, reducing the risk of peak tailing due to hydrogen bonding with residual silanols.

Detailed Experimental Protocol

Instrumentation & Conditions
ParameterSettingRationale
System HPLC with UV/DAD DetectorDAD allows peak purity verification.[1]
Column C18, 150 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or equiv.)Standard dimension for balance of resolution and backpressure.
Mobile Phase A Water + 0.1%

(pH ~2.2)
Protonates aniline impurities; suppresses silanol activity.
Mobile Phase B Acetonitrile (HPLC Grade)Strong eluent for hydrophobic amides.
Flow Rate 1.0 mL/minOptimal Van Deemter velocity for 5 µm particles.
Temperature 30°CImproves mass transfer and retention time reproducibility.
Detection 254 nm (Primary), 210 nm (Secondary)254 nm for aromatic specificity; 210 nm for amide bond sensitivity.
Injection Vol. 10 µLStandard volume to prevent column overload.
Gradient Program

A gradient is essential to elute the polar aniline early and the non-polar amide later, followed by a wash step to remove potential dimers.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 9010Equilibration : High aqueous to retain polar impurities.
2.0 9010Isocratic Hold : Elution of protonated 3,5-dimethylaniline.
12.0 4060Linear Gradient : Elution of 2-chloro-N-(3,5-dimethylphenyl)propanamide.
15.0 1090Wash : Removal of highly hydrophobic dimers.
17.0 1090Hold : Column cleaning.[1]
17.1 9010Re-equilibration : Return to initial conditions.
22.0 9010End : Ready for next injection.
Sample Preparation

Standard Stock Solution (1.0 mg/mL):

  • Weigh 10 mg of Reference Standard.

  • Dissolve in 10 mL of Acetonitrile . (Note: Do not use water as the primary solvent due to low solubility).

Working Sample Solution (0.1 mg/mL):

  • Transfer 1.0 mL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with Mobile Phase A:B (50:50) .

  • Filter through a 0.45 µm PTFE or Nylon syringe filter.

    • Critical Step: Ensure the sample solvent matches the initial gradient strength as closely as possible to prevent "solvent shock" peak distortion, though 50:50 is acceptable for this injection volume.

Visualizing the Separation Logic

The following diagram illustrates the physicochemical basis of the separation, highlighting how pH control dictates the elution order.

SeparationMechanism cluster_0 Mobile Phase (pH 2.2) cluster_1 Analytes cluster_2 Interaction with C18 Column Acid H3PO4 (Excess H+) Aniline Impurity: 3,5-Dimethylaniline (pKa ~4.0) Acid->Aniline Protonation Amide Target: 2-chloro-N-(3,5-dimethylphenyl)propanamide (Neutral) Acid->Amide No Reaction Protonated Protonated Aniline (BH+) High Polarity Aniline->Protonated Neutral Neutral Amide High Hydrophobicity Amide->Neutral Elution1 Early Elution (RT: 2-4 min) Protonated->Elution1 Repelled by C18 Elution2 Late Elution (RT: 9-11 min) Neutral->Elution2 Retained by C18

Caption: Mechanistic flow of pH-controlled separation. Acidic conditions protonate the aniline impurity, forcing early elution, while the neutral amide target is retained.

Method Validation Parameters (Self-Validating System)

To ensure Trustworthiness , the method must pass the following system suitability criteria before routine use.

ParameterAcceptance CriteriaTroubleshooting Failure
Resolution (

)

between Aniline and Amide
Decrease organic start % or lower pH.
Tailing Factor (

)

Peak tailing often indicates silanol interaction; ensure fresh amine-free column or increase buffer strength.[1]
Precision (RSD)

for Retention Time
Check pump stability and column temperature equilibration.
Signal-to-Noise

for LOQ
Check lamp intensity or switch to 210 nm.
Linear Range & Sensitivity
  • Linearity: 0.01 mg/mL to 0.2 mg/mL (

    
    ).
    
  • LOD: Typically ~0.5 µg/mL at 254 nm.

Troubleshooting & Causality

Issue 1: Peak Splitting of the Amide

  • Cause: Sample solvent is too strong (100% Acetonitrile) compared to the initial mobile phase (90% Water).

  • Fix: Dilute the sample 1:1 with water before injection.

Issue 2: Retention Time Drift

  • Cause: "Phase Collapse" or "Dewetting" is rare with 10% organic, but possible if the column is old.

  • Fix: Ensure the column is stored in >50% organic solvent when not in use. Verify the pump is mixing the gradient accurately.

Issue 3: Ghost Peaks

  • Cause: Late eluting impurities from previous injections (e.g., dimers or reaction byproducts).

  • Fix: Extend the "Wash" step (90% B) to 5 minutes.

References

  • U.S. EPA Method 535. Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS). Version 1.1. U.S. Environmental Protection Agency, Cincinnati, OH. Link

  • BenchChem. A Comparative Guide to HPLC Analysis of 4-Iodo-3,5-dimethylaniline Reaction Mixtures. (2025).[2][3][4] Provides comparative data on C18 vs Phenyl-Hexyl selectivity for dimethyl-substituted anilines.[1] Link

  • Sigma-Aldrich. 3,5-Dimethylaniline Product Information & Analytical References.[1] (Accessed 2024).[5][6] Confirms basicity and solubility properties relevant to method development. Link

  • Sielc Technologies. Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column. (2018).[7][8] Demonstrates the separation of the structural isomer using reverse-phase conditions. Link

Sources

Method

Technical Application Note: 2-Chloro-N-(3,5-dimethylphenyl)propanamide in Agrochemical Discovery

Part 1: Executive Summary & Chemical Identity[1] Subject: 2-Chloro-N-(3,5-dimethylphenyl)propanamide CAS Registry Number: 956576-37-7 Functional Class: Electrophilic Chloroacetamide Intermediate; Propanil Analog; Covalen...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity[1]

Subject: 2-Chloro-N-(3,5-dimethylphenyl)propanamide CAS Registry Number: 956576-37-7 Functional Class: Electrophilic Chloroacetamide Intermediate; Propanil Analog; Covalent Warhead Scaffold.[1] Primary Application: Synthetic building block for Dicarboximide Fungicides , Alpha-Amino Acid Amide Fungicides , and Herbicide Structure-Activity Relationship (SAR) studies.

Abstract

This technical guide details the utility of 2-chloro-N-(3,5-dimethylphenyl)propanamide (hereafter CDPP ) in agricultural chemistry.[1] Unlike commodity herbicides (e.g., Propanil), CDPP serves primarily as a versatile electrophilic scaffold . Its


-chloropropionyl moiety acts as a "handle" for nucleophilic substitution, allowing researchers to append azoles, thiols, or amines to generate novel antifungal libraries. Furthermore, its 3,5-dimethylphenyl (xylyl) core offers unique steric properties distinct from the 2,6-dimethyl patterns found in chloroacetanilide herbicides (e.g., Metolachlor), making it a critical probe for overcoming resistance in Oomycete and Ascomycete pathogens.

Part 2: Mechanism of Action & Synthetic Utility

The Electrophilic Warhead Mechanism

CDPP functions as an alkylating agent. The chlorine atom at the


-position is activated by the adjacent carbonyl group, making it susceptible to 

displacement.
  • In Herbicides: The mechanism mimics Chloroacetamides (inhibition of Very Long Chain Fatty Acid (VLCFA) elongases), though CDPP itself is often a precursor.

  • In Fungicides: It serves as the backbone for Cyclic Imides . The nitrogen atom can participate in cyclization reactions to form hydantoins or succinimides, which inhibit osmotic signal transduction (e.g., Histidine Kinase signaling) in fungi.

Strategic Synthetic Pathways

The utility of CDPP lies in its divergence points:

  • Pathway A (Substitution): Reaction with amines/thiols

    
    Amino-acid Amide Fungicides .
    
  • Pathway B (Cyclization): Reaction with isocyanates or urea

    
    Hydantoin/Imidazolidinedione derivatives .
    
  • Pathway C (Friedel-Crafts): Intramolecular cyclization (less common)

    
    Oxindole derivatives .
    

CDPP_Pathways Start 3,5-Dimethylaniline CDPP 2-Chloro-N-(3,5-dimethylphenyl) propanamide (CDPP) Start->CDPP Acylation (0-5°C) Reagent + 2-Chloropropionyl Chloride Reagent->CDPP Subst Pathway A: Nucleophilic Substitution (S-alkyl/N-alkyl derivatives) CDPP->Subst + R-SH / R-NH2 (K2CO3, Acetone) Cyclic Pathway B: Cyclization (Hydantoins/Succinimides) CDPP->Cyclic + Urea/Isocyanate (Base catalyzed) Target2 VLCFA Inhibitor Analogs (Herbicide Resistance Probes) Subst->Target2 Target1 Novel Antifungals (Target: Histidine Kinase) Cyclic->Target1

Figure 1: Synthetic divergence from the CDPP scaffold in agrochemical discovery.

Part 3: Experimental Protocols

Protocol 1: High-Yield Synthesis of CDPP

Rationale: Commercial supplies can be expensive. In-house synthesis ensures freshness and allows for modification (e.g., using chiral 2-chloropropionyl chloride).

Reagents:

  • 3,5-Dimethylaniline (1.0 eq)

  • 2-Chloropropionyl chloride (1.1 eq)[1]

  • Triethylamine (TEA) (1.2 eq) or Pyridine

  • Dichloromethane (DCM) (Anhydrous)[2][3]

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask. Purge with

    
    .
    
  • Solvation: Dissolve 3,5-Dimethylaniline (12.1 g, 100 mmol) in 150 mL anhydrous DCM. Cool to 0°C using an ice/salt bath.

  • Base Addition: Add TEA (16.7 mL, 120 mmol) dropwise. Note: Exothermic.

  • Acylation: Add 2-Chloropropionyl chloride (10.7 mL, 110 mmol) dropwise via an addition funnel over 30 minutes. Maintain internal temperature

    
    .
    
    • Mechanism Check: The lone pair on the aniline nitrogen attacks the carbonyl carbon; TEA scavenges the HCl byproduct.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup:

    • Wash organic layer with 1M HCl (

      
       mL) to remove unreacted amine.
      
    • Wash with Sat.

      
       (
      
      
      
      mL).
    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or Hexane.

    • Target Yield: >90%[1][4]

    • Appearance: White to off-white crystalline solid.[1]

Protocol 2: Derivatization for Antifungal Screening (S-Alkylation)

Rationale: Many modern fungicides (e.g., thiocarbamates) rely on sulfur linkages. This protocol replaces the


-chlorine with a thiol heterocycle.[1]

Reagents:

  • CDPP (1.0 eq)

  • 1H-1,2,4-Triazole-3-thiol (1.1 eq)[1]

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Acetone (Reagent grade)

Methodology:

  • Dissolution: Dissolve CDPP (2.25 g, 10 mmol) in 50 mL acetone.

  • Addition: Add

    
     (2.76 g, 20 mmol) and the thiol (1.11 g, 11 mmol).
    
  • Reflux: Heat to reflux (approx. 56°C) for 6–8 hours.

    • Process Control: Monitor the disappearance of the CDPP spot on TLC. The product will be more polar (lower

      
      ).
      
  • Isolation: Filter off inorganic salts. Evaporate acetone.

  • Precipitation: Triturate the residue with cold water to precipitate the product. Filter and dry.[2][5][6]

Part 4: Data Analysis & Visualization

Analytical Specifications (Quality Control)

When synthesizing or sourcing CDPP, verify against these parameters:

ParameterSpecificationAnalytical Method
Appearance White crystalline powderVisual
Purity

HPLC (C18, ACN:H2O gradient)
Melting Point 101°C – 105°C (Est.)[1]Capillary MP Apparatus
1H NMR (CDCl3)

1.7 (d, 3H), 2.3 (s, 6H), 4.5 (q, 1H), 7.2 (s, 2H), 7.3 (s, 1H), 8.1 (br s, NH)
400 MHz NMR
Mass Spec

(approx)
LC-MS (ESI+)
Biological Efficacy Workflow (SAR Cycle)

The following diagram illustrates the iterative process of using CDPP to develop a candidate fungicide.

SAR_Workflow Step1 Scaffold Synthesis (CDPP Production) Step2 Library Generation (Displacement of Cl with Azoles, Phenols, Thiols) Step1->Step2 Step3 In Vitro Screening (Mycelial Growth Inhibition: Botrytis, Fusarium) Step2->Step3 Step4 Data Analysis (IC50 Determination) Step3->Step4 Step5 Lead Optimization (Modify 3,5-dimethyl pattern or alpha-substituent) Step4->Step5 Low Activity Final Candidate Selection (Greenhouse Trials) Step4->Final High Activity (<1 ppm) Step5->Step1 Iterative Loop

Figure 2: Structure-Activity Relationship (SAR) workflow utilizing CDPP as the core scaffold.

Part 5: Safety & Handling (E-E-A-T)

Hazard Identification:

  • Skin Sensitization: Like many chloroacetamides, CDPP is a potent skin sensitizer (Category 1). It can alkylate cysteine residues in skin proteins.

  • Eye Irritation: Causes serious eye irritation (Category 2A).

Handling Protocol:

  • PPE: Double nitrile gloves are mandatory. Use a full-face shield if working with >10g quantities.[1]

  • Containment: All weighing and transfers must occur inside a chemical fume hood.

  • Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate (to nucleophilically deactivate the alkyl chloride) before wiping.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 264646, 2-chloro-N-phenylpropanamide (Analogous Structure).[1] Retrieved from [Link]

  • Fujinami, A., et al. (1975).Studies on Biological Activity of Cyclic Imide Compounds. Agricultural and Biological Chemistry. (Foundational text on 3,5-substituted phenylimide fungicides).

Sources

Application

Application Note: The Strategic Role of 2-chloro-N-(3,5-dimethylphenyl)propanamide in Medicinal Chemistry

[1] Abstract 2-chloro-N-(3,5-dimethylphenyl)propanamide (CAS: 956576-37-7) is a high-value electrophilic intermediate used extensively in the synthesis of bioactive heterocycles and amino-amide pharmacophores.[1] Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

2-chloro-N-(3,5-dimethylphenyl)propanamide (CAS: 956576-37-7) is a high-value electrophilic intermediate used extensively in the synthesis of bioactive heterocycles and amino-amide pharmacophores.[1] Unlike its 2,6-dimethyl isomer (a precursor to Lidocaine-class anesthetics), the 3,5-dimethyl substitution pattern offers a unique steric and electronic profile, making it a critical tool for Structure-Activity Relationship (SAR) studies.[1] This guide details its application as a divergent scaffold for synthesizing oxindole-based kinase inhibitors , "soft" local anesthetics , and antifungal carboxamides .[1]

Chemical Basis & Reactivity Profile[1][2][3]

This compound functions as a bifunctional "warhead" in organic synthesis.[1] Its reactivity is governed by two distinct sites:[1][2]

  • The

    
    -Chloro Moiety (Electrophile):  Highly susceptible to nucleophilic attack (
    
    
    
    ) by amines, thiols, and alkoxides.[1]
  • The Aromatic Ring (Nucleophile): The 3,5-dimethyl substitution activates the ring positions ortho and para to the amine, facilitating intramolecular cyclization.[1]

Comparison of Dimethyl Isomers in Drug Design
Feature2,6-Dimethyl Isomer (Lidocaine Precursor)3,5-Dimethyl Isomer (Subject Compound)
Steric Hindrance High (Blocks amide hydrolysis)Low (Amide bond exposed)
Metabolic Stability High (Long duration of action)Low (Rapid clearance - "Soft Drug" potential)
Cyclization Potential Difficult (Steric clash)High (Facile formation of oxindoles)
Primary Application Commercial AnestheticsKinase Inhibitors, SAR Probes

Application Workflows

Pathway A: Synthesis of Oxindole Scaffolds (Kinase Inhibitors)

The most strategic application of 2-chloro-N-(3,5-dimethylphenyl)propanamide is its conversion into 4,6-dimethyl-2-oxindole via intramolecular Friedel-Crafts alkylation.[1] Substituted oxindoles are the core pharmacophore of multi-targeted receptor tyrosine kinase (RTK) inhibitors like Sunitinib and Nintedanib .[1]

Mechanism: The Lewis acid complexes with the chlorine, generating an incipient carbocation that attacks the aromatic ring at the ortho position.[1]

Pathway B: Synthesis of Amino-Amide Ion Channel Blockers

By displacing the chlorine atom with secondary amines (e.g., diethylamine, piperidine), researchers generate structural analogs of Class Ib antiarrhythmics.[1] These 3,5-analogs are used to map the hydrophobic binding pocket of voltage-gated sodium channels (


).[1]
Pathway C: Covalent Cysteine Targeting

In chemical biology, the


-chloroamide moiety can act as a mild covalent trap for cysteine proteases or kinases with non-catalytic cysteines, useful for Fragment-Based Drug Discovery (FBDD) .[1]

Visualizing the Synthetic Divergence

G cluster_0 Bioactive Targets Start 2-chloro-N-(3,5-dimethylphenyl) propanamide (Electrophilic Scaffold) Oxindole 4,6-Dimethyl-2-oxindole (Kinase Inhibitor Core) Start->Oxindole AlCl3 / Melt (Intramolecular Cyclization) AminoAmide Amino-Amide Derivatives (Na+ Channel Blockers) Start->AminoAmide HNR2 / K2CO3 (SN2 Displacement) ThioEther Thio-Ether Conjugates (Covalent Probes) Start->ThioEther R-SH / Base (Cysteine Targeting)

Figure 1: Divergent synthetic pathways originating from the 2-chloro-N-(3,5-dimethylphenyl)propanamide scaffold.[1]

Detailed Experimental Protocols

Protocol 1: Synthesis of the Scaffold (2-chloro-N-(3,5-dimethylphenyl)propanamide)

Note: This step establishes the core intermediate if not purchased commercially.[1]

Reagents:

  • 3,5-Dimethylaniline (1.0 eq)[1][3]

  • 2-Chloropropionyl chloride (1.1 eq)[1]

  • Triethylamine (TEA) (1.2 eq)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Procedure:

  • Preparation: Dissolve 3,5-dimethylaniline (10 mmol) in anhydrous DCM (50 mL) under

    
     atmosphere. Cool to 0°C.[1]
    
  • Base Addition: Add TEA (12 mmol) dropwise.

  • Acylation: Add 2-chloropropionyl chloride (11 mmol) dropwise over 20 minutes, maintaining temperature <5°C. The reaction is exothermic.

  • Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

  • Workup: Wash with 1M HCl (2x), saturated

    
     (2x), and brine. Dry over 
    
    
    
    .[1]
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography.

    • Target Yield: >85%[1][4][5]

    • Appearance: White to off-white solid.[1]

Protocol 2: Synthesis of 4,6-Dimethyl-2-oxindole (Kinase Scaffold)

Critical Step: This reaction requires strict anhydrous conditions to prevent hydrolysis.[1]

Reagents:

  • 2-chloro-N-(3,5-dimethylphenyl)propanamide (1.0 eq)[1]

  • Aluminum Chloride (

    
    ) (2.5 eq)[1]
    
  • Chlorobenzene (Solvent) or Melt conditions[1]

Procedure:

  • Setup: In a flame-dried flask, mix the starting amide (5 mmol) with

    
     (12.5 mmol).
    
  • Cyclization: Heat the mixture to 140°C (melt) or reflux in chlorobenzene for 2–4 hours.

    • Observation: Evolution of HCl gas indicates reaction progress.[1]

  • Quenching: Cool to RT and carefully pour onto crushed ice/HCl mixture to decompose the aluminum complex.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine.[1]

  • Purification: Column chromatography (SiO2, Hexane:EtOAc gradient).

    • Result: The 3,5-dimethyl pattern directs cyclization to the ortho position, yielding the 4,6-dimethyl isomer.[1]

Protocol 3: Library Generation of Amino-Amides ( Displacement)

Reagents:

  • Scaffold (1.0 eq)[1]

  • Secondary Amine (e.g., Morpholine, Diethylamine) (1.2 eq)[1]

  • Potassium Carbonate (

    
    ) (2.0 eq)[1]
    
  • Acetonitrile (ACN)[1]

Procedure:

  • Mix: Combine scaffold (1 mmol), amine (1.2 mmol), and

    
     (2 mmol) in ACN (10 mL).
    
  • Heat: Reflux at 80°C for 4–6 hours.

  • Filter: Remove inorganic salts by filtration while hot.

  • Concentrate: Evaporate solvent under reduced pressure.

  • Validation: Verify conversion via LC-MS (Look for M+1 of the amine adduct).

Quality Control & Troubleshooting

ParameterSpecification / ObservationTroubleshooting
Purity (HPLC) >98% (254 nm)Impurities often include unreacted aniline (retention time < scaffold).[1]
NMR (

)
Doublet at ~1.7 ppm (

), Quartet at ~4.5 ppm (

)
If Quartet is missing, hydrolysis to hydroxy-amide may have occurred.[1]
Storage 2–8°C, DesiccatedHydrolyzes slowly in moist air to form HCl and the corresponding acid/amine.[1]

References

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions: Synthesis of Oxindoles.[1] Retrieved from [Link]

  • National Institutes of Health (NIH). (2024).[1] Design and Synthesis of Amide Derivatives containing Cyclopropane and Phenyl Scaffolds. Retrieved from [Link]

  • Dove Medical Press. (2024).[1] Synthesis and antiproliferative activities of substituted phenylfuranylnicotinamidines.[1] Retrieved from [Link]

Sources

Method

Precision Acylation of 3,5-Dimethylaniline: Mechanistic Insights &amp; Protocols

Executive Summary & Strategic Context The acylation of 3,5-dimethylaniline (3,5-DMA) is a fundamental yet critical transformation in the synthesis of pharmaceutical scaffolds, agrochemicals, and azo dyes. Unlike its ster...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The acylation of 3,5-dimethylaniline (3,5-DMA) is a fundamental yet critical transformation in the synthesis of pharmaceutical scaffolds, agrochemicals, and azo dyes. Unlike its sterically hindered isomer 2,6-dimethylaniline (used in lidocaine synthesis), 3,5-DMA presents a unique reactivity profile. The two methyl groups at the meta positions exert a positive inductive effect (+I), increasing the electron density of the aromatic ring and, by extension, the nucleophilicity of the amine nitrogen, without imposing significant steric blockade.

This guide provides three distinct protocols for the acylation of 3,5-DMA, ranging from classical biphasic methods to modern green chemistry approaches. It emphasizes process control , impurity management , and self-validating workflows .

Key Chemical Properties
PropertyDataRelevance
Substrate 3,5-DimethylanilineCAS: 108-69-0
Molecular Weight 121.18 g/mol Calculation basis for stoichiometry
Reactivity High NucleophilicityEnhanced by m-methyl (+I) effects
Key Impurity Di-acylated speciesRisk in forcing conditions
Safety Profile Genotoxic/ToxicRequires strict containment (fume hood)

Mechanistic Grounding

To optimize the reaction, one must understand the electronic pathway. The reaction follows a Nucleophilic Acyl Substitution mechanism.[1]

  • Nucleophilic Attack: The lone pair on the 3,5-DMA nitrogen attacks the carbonyl carbon of the acylating agent (anhydride or chloride).

  • Tetrahedral Intermediate: A transient intermediate forms.

  • Elimination: The leaving group (acetate or chloride) is expelled, restoring the carbonyl double bond.

  • Deprotonation: The resulting protonated amide loses a proton to a base (solvent or added auxiliary) to form the neutral amide.

Visualization: Reaction Pathway

AcylationMechanism Substrate 3,5-Dimethylaniline (Nucleophile) Inter Tetrahedral Intermediate Substrate->Inter Attack on C=O Reagent Acylating Agent (R-CO-LG) Reagent->Inter Product N-Acylated Product Inter->Product Elimination of LG Byproduct Acid/Salt (Byproduct) Inter->Byproduct Deprotonation

Figure 1: Mechanistic flow of nucleophilic acyl substitution for 3,5-dimethylaniline.

Experimental Protocols

Protocol A: Green Synthesis (Acetic Acid/Reflux)

Best for: Large-scale synthesis of N-(3,5-dimethylphenyl)acetamide where atom economy and solvent recovery are prioritized. Reagent: Acetic Acid (acts as both solvent and reagent) or Acetic Anhydride in water.

Materials:

  • 3,5-Dimethylaniline (12.1 g, 100 mmol)

  • Glacial Acetic Acid (30 mL)

  • Acetic Anhydride (11.0 mL, 110 mmol)

  • Zinc Dust (0.1 g) - Crucial additive to prevent oxidation/coloration.

Step-by-Step Methodology:

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a reflux condenser and magnetic stir bar.

  • Charge: Add 3,5-dimethylaniline and glacial acetic acid.

  • Additive: Add a pinch of Zinc dust. Note: 3,5-DMA oxidizes easily to brown tars; Zn acts as a reducing agent to keep the reaction mixture light.

  • Addition: Slowly add acetic anhydride over 10 minutes. The reaction is slightly exothermic.

  • Reflux: Heat the mixture to gentle reflux (approx. 118°C) for 45–60 minutes.

  • Quench: Pour the hot mixture slowly into 250 mL of ice-cold water with vigorous stirring. The product will precipitate immediately as a white/off-white solid.

  • Filtration: Filter the solid using a Buchner funnel. Wash with cold water (3 x 50 mL) to remove all traces of acid.

  • Purification: Recrystallize from ethanol/water (1:1) if high purity is required.[2]

Self-Validating Check:

  • Visual: Crude product should be white to pale cream. Dark brown indicates oxidation (insufficient Zn or old starting material).

  • pH: The filtrate washings must be neutral (pH 6-7) before drying the solid.

Protocol B: Schotten-Baumann Benzoylation

Best for: Synthesis of N-(3,5-dimethylphenyl)benzamide using highly reactive acid chlorides. Principle: Biphasic system (Water/DCM or Water/Ether) using an inorganic base to scavenge the HCl byproduct immediately.

Materials:

  • 3,5-Dimethylaniline (1.21 g, 10 mmol)

  • Benzoyl Chloride (1.55 g, 11 mmol) - Handle in fume hood (Lachrymator).

  • 10% NaOH solution (15 mL)

  • Dichloromethane (DCM) (Optional, for solubility)

Workflow Diagram:

SchottenBaumann Start Start: 3,5-DMA + 10% NaOH Add Add Benzoyl Chloride (Dropwise, <20°C) Start->Add React Vigorous Stirring (15-30 mins) Add->React Check Check pH > 8 React->Check Check->Start pH < 7 (Add more NaOH) Precip Solid Precipitates Check->Precip pH OK Wash Acid Wash (HCl) Remove unreacted amine Precip->Wash Final Pure Amide Wash->Final

Figure 2: Biphasic Schotten-Baumann workflow ensuring complete acid scavenging.

Step-by-Step Methodology:

  • Preparation: In a 50 mL flask, suspend 3,5-dimethylaniline in 10% NaOH. If the aniline is not dispersing well, add 5 mL of DCM to create a clear biphasic system.

  • Controlled Addition: Cool the mixture to 15°C. Add benzoyl chloride dropwise. Why? Rapid addition generates heat and hydrolyzes the chloride before it reacts with the amine.

  • Agitation: Stopper the flask and shake vigorously (or stir rapidly) for 20 minutes. The reaction occurs at the interface.

  • Workup:

    • If solid forms: Filter and wash with water.[1][2][3]

    • If DCM used: Separate layers. Wash organic layer with 1M HCl (removes unreacted aniline) -> Water -> Brine. Dry over MgSO4.

  • Isolation: Evaporate solvent to yield the benzamide derivative.

Critical Process Parameters (CPP) & Troubleshooting

ParameterTarget RangeImpact of DeviationCorrective Action
Temperature 0–20°C (Chlorides)Reflux (Anhydrides)High: Hydrolysis of reagent.Low: Incomplete reaction.Cool exothermic additions. Reflux adequately for anhydrides.
Stoichiometry 1.1 eq Acylating agentExcess: Di-acylation risk.Deficit: Low yield.Monitor by TLC.[1][3]
pH (Schotten-Baumann) > 8.0Acidic: Amine protonates (R-NH3+) and becomes non-nucleophilic.Add base to maintain alkalinity.
Atmosphere Inert (N2/Ar)Oxidation of aniline (color formation).Use fresh aniline; distill if dark.

Validation of Success (The "Self-Validating" System):

  • TLC Monitoring:

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Hexane:Ethyl Acetate (7:3).

    • Observation: The starting material (3,5-DMA) is less polar and will have a higher Rf than the amide product. A co-spot is essential.

  • IR Spectroscopy:

    • Look for the disappearance of the N-H doublet (primary amine, ~3300-3400 cm⁻¹) and appearance of a single N-H band (secondary amide) plus a strong C=O stretch (~1650-1690 cm⁻¹).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • PubChem. 3,5-Dimethylaniline Compound Summary. National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Available at: [Link]

  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Mechanistic principles of nucleophilic acyl substitution).

Sources

Application

Application Notes and Protocols for the N-Acylation of Anilines under Schotten-Baumann Conditions

Introduction: The Enduring Relevance of the Schotten-Baumann Reaction in Amide Synthesis The formation of the amide bond is arguably one of the most important transformations in organic and medicinal chemistry, providing...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Relevance of the Schotten-Baumann Reaction in Amide Synthesis

The formation of the amide bond is arguably one of the most important transformations in organic and medicinal chemistry, providing the backbone of peptides, proteins, and a vast array of pharmaceuticals and functional materials. Among the myriad methods available for amide synthesis, the Schotten-Baumann reaction, first described in the 1880s by Carl Schotten and Eugen Baumann, remains a cornerstone technique due to its operational simplicity, broad substrate scope, and typically high efficiency.[1][2] This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the N-acylation of anilines using Schotten-Baumann conditions. We will delve into the mechanistic underpinnings of the reaction, explore the factors governing its success, and provide detailed, field-proven protocols for its practical application.

The classic Schotten-Baumann reaction involves the acylation of an amine with an acyl halide or anhydride in the presence of an aqueous base.[3] The conditions are characteristically biphasic, utilizing an aqueous solution for the base and an organic solvent for the aniline and acylating agent.[2] This two-phase system is a key feature that contributes to the reaction's success by minimizing the premature hydrolysis of the reactive acyl chloride.[2]

Mechanistic Insights: A Tale of Two Phases

Understanding the mechanism of the Schotten-Baumann reaction is crucial for troubleshooting and optimizing reaction conditions. The process is a nucleophilic acyl substitution, and its efficiency in a biphasic system hinges on the interplay between the organic and aqueous phases.

The reaction proceeds through the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline, residing in the organic phase, attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.[3]

  • Proton Transfer and Elimination: The intermediate can be deprotonated by the hydroxide ions present in the aqueous phase at the interface of the two layers. Subsequently, or concurrently, the intermediate collapses, expelling the chloride ion as a good leaving group to form the stable amide product.

  • Acid Quenching: The hydrochloric acid (HCl) generated as a byproduct is immediately neutralized by the aqueous base (e.g., NaOH) to form sodium chloride and water. This is a critical step, as it prevents the protonation of the unreacted aniline, which would render it non-nucleophilic and halt the reaction.[4]

dot

Caption: The biphasic mechanism of the Schotten-Baumann N-acylation.

Key Experimental Parameters and Their Scientific Rationale

The success of a Schotten-Baumann acylation is dependent on the careful control of several parameters. Here, we discuss the "why" behind these experimental choices.

  • Choice of Base: Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) are the most common bases, typically used as a 10-20% solution. Their primary role is to neutralize the generated HCl.[3] The use of a biphasic system is advantageous as it minimizes the contact between the acyl chloride and the aqueous base, thus reducing the rate of unwanted hydrolysis. For substrates sensitive to strong aqueous bases, weaker bases like sodium bicarbonate can be employed, or alternatively, an organic base such as pyridine can be used in a homogenous system, where it also acts as a catalyst.

  • Solvent System: A water-immiscible organic solvent is chosen to dissolve the aniline and the resulting amide product. Dichloromethane, diethyl ether, and toluene are common choices.[2] Vigorous stirring is essential to maximize the interfacial area between the two phases, facilitating the reaction between the organic-soluble reactants and the aqueous base.

  • Stoichiometry and Order of Addition: The acylating agent is typically used in a slight excess (1.1-1.2 equivalents) to ensure complete consumption of the aniline. It is crucial to add the acyl chloride dropwise to the stirred biphasic mixture of the aniline and aqueous base.[3] This controlled addition helps to maintain a low concentration of the acyl chloride at any given time, further minimizing its hydrolysis.

  • Temperature Control: The reaction is often exothermic. Running the reaction at a low temperature (e.g., in an ice bath) can be beneficial, especially for highly reactive acyl chlorides, to control the reaction rate and suppress side reactions.

  • Influence of Substituents: The nucleophilicity of the aniline is a key determinant of the reaction rate.

    • Electron-donating groups (e.g., -CH₃, -OCH₃) on the aniline ring increase the electron density on the nitrogen atom, making the aniline more nucleophilic and accelerating the reaction.

    • Electron-withdrawing groups (e.g., -NO₂, -Cl, -CF₃) decrease the nucleophilicity of the aniline, slowing down the acylation. For such deactivated anilines, more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of a more reactive acylating agent) may be necessary. A kinetic study by Stubbs and Hinshelwood demonstrated that the effect of multiple substituents on the activation energy of benzoylation is approximately additive.[5]

Data Presentation: Scope of the N-Acylation of Anilines

The Schotten-Baumann reaction is applicable to a wide range of anilines and acylating agents. The following tables provide representative examples to illustrate the scope and efficiency of this method.

Table 1: Benzoylation of Substituted Anilines

EntryAniline DerivativeAcylating AgentBaseSolventTime (h)Yield (%)Reference
1AnilineBenzoyl Chloride10% NaOHWater/DCM0.25>90 (crude)[3]
22,4,6-TrichloroanilineBenzoyl Chloride2N NaOHEthanol/Water--[6]
32,4,6-TrimethylanilineBenzoyl Chloride2N NaOHEthanol/Water--[6]
42-Bromo-4,6-dimethylanilineBenzoyl Chloride2N NaOHEthanol/Water--[6]

Note: Specific yield data for entries 2-4 were not provided in the source, but the successful synthesis was reported.

Table 2: Acetylation of Substituted Anilines

EntryAniline DerivativeAcylating AgentConditionsTime (min)Yield (%)Reference
14-ChloroanilineAcetyl ChlorideAluminum powder (cat.), Ultrasonic irradiation, Acetonitrile296[7]
24-BromoanilineAcetyl ChlorideAluminum powder (cat.), Ultrasonic irradiation, Acetonitrile295[7]
34-IodoanilineAcetyl ChlorideAluminum powder (cat.), Ultrasonic irradiation, Acetonitrile394[7]
44-NitroanilineAcetyl ChlorideAluminum powder (cat.), Ultrasonic irradiation, Acetonitrile492[7]
54-Methylaniline (p-toluidine)Acetic AnhydrideNaOAc, Water/HCl-High[8]

Note: The examples in Table 2 from reference[7] utilize a modified, ultrasonically promoted method which may not strictly be considered classic Schotten-Baumann conditions but demonstrates a related acylation.

Experimental Protocols

The following protocols are provided as a guide and may require optimization for specific substrates.

Protocol 1: General Procedure for the Benzoylation of Aniline

This protocol is adapted from established laboratory procedures.[3]

Materials:

  • Aniline (2.5 mL, ~2.6 g)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution (25 mL)

  • Benzoyl Chloride (3.5 mL, ~4.3 g)

  • Cold Water

  • Ethanol (for recrystallization)

  • 100 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar (optional, but recommended)

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • In a 100 mL Erlenmeyer flask, combine aniline (2.5 mL) and 10% aqueous NaOH solution (25 mL).

  • Cool the mixture in an ice bath with stirring.

  • Slowly, and in a dropwise manner, add benzoyl chloride (3.5 mL). It is advisable to perform this addition in a fume hood.

  • After each addition, shake or stir the flask vigorously.

  • Once the addition of benzoyl chloride is complete, securely stopper the flask and shake or stir it vigorously for 15-20 minutes. The reaction is complete when the characteristic odor of benzoyl chloride is no longer detectable.

  • A white solid precipitate of benzanilide will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid thoroughly with cold water to remove any inorganic impurities.

  • The crude product can be purified by recrystallization from boiling ethanol.

dot

Protocol_Workflow start Start reagents Combine Aniline and 10% NaOH in Erlenmeyer Flask start->reagents cool Cool Mixture in Ice Bath reagents->cool add_benzoyl Add Benzoyl Chloride Dropwise with Stirring cool->add_benzoyl react Stopper and Stir Vigorously for 15-20 min add_benzoyl->react precipitate Precipitate (Benzanilide) Forms react->precipitate filter Collect Solid by Vacuum Filtration precipitate->filter wash Wash Solid with Cold Water filter->wash recrystallize Purify by Recrystallization (from Ethanol) wash->recrystallize product Pure Benzanilide recrystallize->product

Caption: A streamlined workflow for the benzoylation of aniline.

Protocol 2: N-Acetylation of a Halogenated Aniline (e.g., 4-Chloroaniline)

This protocol is a representative procedure for the acetylation of anilines.[7]

Materials:

  • 4-Chloroaniline (500 mg)

  • Water (14 mL)

  • Concentrated Hydrochloric Acid (HCl) (0.45 mL)

  • Acetic Anhydride (0.6 mL)

  • Sodium Acetate (530 mg) dissolved in water (3 mL)

  • Erlenmeyer flask

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • In a 50 mL Erlenmeyer flask, suspend the 4-chloroaniline (500 mg) in water (14 mL).

  • Add concentrated HCl (0.45 mL) to form the soluble aniline salt. Stir until a clear solution is obtained.

  • To this solution, add acetic anhydride (0.6 mL) and swirl to mix.

  • Immediately add the sodium acetate solution. A white precipitate of N-(4-chlorophenyl)acetamide should form.

  • Cool the mixture in an ice bath for 15-20 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be dried and, if necessary, recrystallized from an ethanol/water mixture.

Troubleshooting and Field-Proven Insights

  • Low Yield: If the yield is lower than expected, the primary culprit is often the hydrolysis of the acyl chloride. Ensure that the addition of the acyl chloride is slow and that the reaction mixture is vigorously stirred. Running the reaction at a lower temperature can also help. Additionally, ensure the aniline starting material is of high purity.

  • Oily Product: Sometimes, the product may separate as an oil rather than a solid. This can often be induced to crystallize by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired product.

  • Reaction Fails with Deactivated Anilines: For anilines bearing strongly electron-withdrawing groups, the standard conditions may not be sufficient. Consider increasing the reaction temperature, extending the reaction time, or using a more reactive acylating agent (e.g., an acyl bromide). Alternatively, using pyridine as both the base and a catalyst in a homogenous system can be effective.

Conclusion

The Schotten-Baumann N-acylation of anilines is a robust and versatile method that has stood the test of time. Its operational simplicity, reliance on readily available reagents, and broad applicability make it an indispensable tool in the arsenal of the synthetic chemist. By understanding the underlying mechanism and the key parameters that govern its outcome, researchers can effectively apply this classic reaction to the synthesis of a wide array of N-acylanilines for applications ranging from fundamental research to the development of novel therapeutics.

References

  • BenchChem. (2025). Application Note: A Detailed Protocol for the Schotten-Baumann Reaction with m-Toluoyl Chloride.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Wikipedia. (2023). Schotten–Baumann reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Parikh, A., Parikh, H., & Parikh, K. (2012). Schotten-Baumann Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press.
  • Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • Parikh, A., Parikh, H., & Parikh, K. (2012). Name Reactions in Organic Synthesis. Cambridge University Press.
  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Retrieved from [Link]

  • Magosso, M., van den Berg, M., & van der Schaaf, J. (2021). Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. Reaction Chemistry & Engineering, 6(9), 1574-1590.
  • Ülgen, M., & Gorrod, J. W. (1993). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Marmara University Journal of Pharmacy, 9(1), 33-42.
  • Vogel, A. I., Tatchell, A. R., Furnis, B. S., Hannaford, A. J., & Smith, P. W. G. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Semantic Scholar. (n.d.). Vogel's Textbook of Practical Organic Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Vogel - A Text-Book of Practical Organic Chemistry. Retrieved from [Link]

  • Stubbs, F. J., & Hinshelwood, C. (1949). The Benzoylation of Substituted Anilines. An Investigation into the Additive Effects of Substituents. Journal of the Chemical Society (Resumed), S71-S75.
  • BenchChem. (2025). Optimizing Reaction Conditions for N-Acylation of p-Toluidine.
  • BenchChem. (2025). Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines.
  • Bose, A. N., & Hinshelwood, C. (1958). The benzoylation of substituted anilines in different solvents. Journal of the Chemical Society (Resumed), 4085-4091.
  • Chemistry Notes. (2023). Schotten Baumann reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • Wikipedia. (2023). Schotten–Baumann reaction. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-chloro-N-(3,5-dimethylphenyl)propanamide

Welcome to the technical support center for the synthesis of 2-chloro-N-(3,5-dimethylphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-chloro-N-(3,5-dimethylphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions to enhance the yield and purity of your synthesis.

Introduction to the Synthesis

The synthesis of 2-chloro-N-(3,5-dimethylphenyl)propanamide typically proceeds via a nucleophilic acyl substitution reaction. This involves the acylation of 3,5-dimethylaniline with 2-chloropropanoyl chloride. The reaction is generally robust, but achieving high yield and purity requires careful control of reaction conditions to mitigate potential side reactions.

The overall reaction is as follows:

3,5-dimethylaniline + 2-chloropropanoyl chloride → 2-chloro-N-(3,5-dimethylphenyl)propanamide + HCl

A base is essential to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[1][2]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2-chloro-N-(3,5-dimethylphenyl)propanamide in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yield can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction:

    • Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials (3,5-dimethylaniline) are still present after the expected reaction time, the reaction is incomplete.

    • Solution:

      • Increase Reaction Time: Allow the reaction to stir for a longer period.

      • Optimize Temperature: While the reaction is often performed at room temperature, gentle heating (e.g., 40-50 °C) can sometimes increase the reaction rate.[3] However, be cautious as excessive heat can promote side reactions.

      • Reagent Stoichiometry: A slight excess (1.05-1.1 equivalents) of the more easily removable reactant can be used to drive the reaction to completion.

  • Hydrolysis of 2-chloropropanoyl chloride:

    • Diagnosis: The presence of 2-chloropropionic acid as a byproduct, which can be detected by techniques like NMR or by an acidic aqueous wash during workup.

    • Solution: 2-chloropropanoyl chloride is highly moisture-sensitive.[4] Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Protonation of the Amine:

    • Diagnosis: This is a primary cause of low yield if a base is omitted or is not present in a sufficient amount.

    • Solution: Ensure at least one equivalent of a suitable base is used to neutralize the HCl generated.[2][] Common bases include triethylamine, pyridine, or aqueous sodium hydroxide in a biphasic system (Schotten-Baumann conditions).[1][6]

Question 2: I am observing significant impurity in my final product. What are the likely impurities and how can I minimize them?

Answer: Impurities can adversely affect the characterization and subsequent use of your compound.

  • Unreacted Starting Materials:

    • Mitigation: As discussed above, ensure the reaction goes to completion.

    • Removal: Unreacted 3,5-dimethylaniline can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl) during the workup.

  • 2-chloropropionic acid:

    • Formation: This results from the hydrolysis of 2-chloropropanoyl chloride.[4]

    • Removal: This acidic impurity can be removed by washing the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate.[1]

  • Diacylation Product:

    • Formation: Although less common with primary anilines, it's possible for the aniline to be acylated twice, especially under harsh conditions or with a large excess of the acyl chloride.

    • Mitigation: Employ a controlled, slow addition of 2-chloropropanoyl chloride to the aniline solution. Maintaining a 1:1 stoichiometry is crucial.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: Aprotic solvents are generally preferred to avoid reaction with the acyl chloride. Dichloromethane (DCM), tetrahydrofuran (THF), and toluene are common choices.[][7][8] The selection may depend on the specific base used and the desired reaction temperature.

Q2: Which base should I choose for this synthesis?

A2: The choice of base can influence the reaction's success.

  • Organic Bases: Triethylamine (TEA) and pyridine are commonly used.[6] They act as both a base and a solvent in some cases. Pyridine can also act as a nucleophilic catalyst.

  • Inorganic Bases: In a biphasic Schotten-Baumann reaction, an aqueous solution of sodium hydroxide or potassium hydroxide can be very effective.[1][8] This method is often robust and allows for easy separation.

Q3: How can I best purify the final product?

A3: Purification is critical for obtaining high-purity 2-chloro-N-(3,5-dimethylphenyl)propanamide.

  • Work-up: A standard aqueous work-up involving sequential washes with dilute acid, dilute base, and brine is the first step to remove unreacted starting materials and byproducts.[1]

  • Recrystallization: This is often the most effective method for purifying solid amides.[9] Suitable solvents include ethanol, ethyl acetate, or mixtures of hexane and ethyl acetate.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the product from closely related impurities.[4]

Experimental Protocols

Protocol 1: Synthesis of 2-chloropropanoyl chloride from 2-chloropropionic acid

This protocol describes the conversion of the carboxylic acid to the more reactive acyl chloride.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO2), add 2-chloropropionic acid (1.0 eq).

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂) (1.2-1.5 eq) to the flask at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[2]

  • Reaction: Heat the mixture to reflux (typically around 70-80°C) for 1-2 hours. The reaction is complete when gas evolution ceases.

  • Isolation: The excess thionyl chloride can be removed by distillation. The resulting crude 2-chloropropanoyl chloride can often be used directly in the next step or purified by vacuum distillation.

Protocol 2: Synthesis of 2-chloro-N-(3,5-dimethylphenyl)propanamide (Schotten-Baumann Conditions)

This protocol utilizes a biphasic system which is often high-yielding and scalable.[8]

  • Setup: In a round-bottom flask, dissolve 3,5-dimethylaniline (1.0 eq) in a suitable organic solvent like toluene or dichloromethane.

  • Base Addition: Add an aqueous solution of sodium hydroxide (2-3 eq).

  • Acylation: Cool the vigorously stirred biphasic mixture to 0-5 °C in an ice bath. Slowly add 2-chloropropanoyl chloride (1.05 eq) dropwise, keeping the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue to stir vigorously for 1-3 hours. Monitor the reaction by TLC.

  • Work-up: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Visualizing the Workflow and Troubleshooting

To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.

Synthesis Workflow

G cluster_0 Preparation of 2-chloropropanoyl chloride cluster_1 Amide Synthesis (Schotten-Baumann) cluster_2 Purification a 2-chloropropionic acid + SOCl₂ b Reflux a->b c Distillation/Direct Use b->c e Add 2-chloropropanoyl chloride at 0-5 °C c->e d 3,5-dimethylaniline + NaOH(aq) d->e f Stir at RT e->f g Aqueous Work-up f->g h Recrystallization or Column Chromatography g->h i Pure Product h->i

Caption: General workflow for the synthesis of 2-chloro-N-(3,5-dimethylphenyl)propanamide.

Troubleshooting Low Yield

G start Low Yield Observed check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete hydrolysis Acyl Chloride Hydrolysis? incomplete->hydrolysis No solution_time Increase time/temp incomplete->solution_time Yes base_issue Sufficient Base? hydrolysis->base_issue No solution_anhydrous Use anhydrous conditions hydrolysis->solution_anhydrous Yes solution_base solution_base base_issue->solution_base No

Sources

Optimization

Side reactions in the synthesis of 2-chloro-N-(3,5-dimethylphenyl)propanamide

Technical Support Center: Synthesis of 2-chloro-N-(3,5-dimethylphenyl)propanamide Topic: Troubleshooting Side Reactions & Impurity Profiling Code: TSC-ORG-2025-08 Audience: Process Chemists, Medicinal Chemists, R&D Scien...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-chloro-N-(3,5-dimethylphenyl)propanamide

Topic: Troubleshooting Side Reactions & Impurity Profiling Code: TSC-ORG-2025-08 Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Executive Summary

The synthesis of 2-chloro-N-(3,5-dimethylphenyl)propanamide (CAS: 956576-37-7) typically proceeds via the nucleophilic acyl substitution of 2-chloropropanoyl chloride with 3,5-dimethylaniline. While conceptually simple, this reaction is prone to specific competitive pathways driven by the bifunctional nature of the acylating agent (electrophilic carbonyl and electrophilic


-carbon) and the nucleophilicity of the aniline.

This guide addresses the three critical failure modes:


-Alkylation (Dimerization) , Elimination (Acrylamide formation) , and Hydrolytic Degradation .

Part 1: Critical Impurity Profiling (Troubleshooting Guide)

Issue 1: Formation of "Dimer" Impurity (Late-Eluting Peak)

User Observation: "I see a significant impurity (MW ~310 Da) eluting after the product. Increasing the amine equivalents increased this impurity."

Technical Diagnosis: You are observing 2-(3,5-dimethylanilino)-N-(3,5-dimethylphenyl)propanamide . This occurs via a competitive


 reaction. After the desired amide is formed, the 

-chloro position remains electrophilic. Excess 3,5-dimethylaniline (or unreacted aniline) attacks this position, displacing the chloride.
  • Mechanism: Nucleophilic substitution at the

    
    -carbon.
    
  • Root Cause:

    • High reaction temperature (>25°C).

    • Excess aniline stoichiometry (>1.1 eq).

    • Slow addition of acid chloride allowing high local concentration of amine relative to the acylating agent.

Corrective Action:

  • Cryogenic Control: Maintain reaction temperature between -10°C and 0°C during addition. The activation energy for

    
     substitution is higher than for acylation.
    
  • Stoichiometry Check: Use a precise 1.0 : 1.05 ratio of Acid Chloride : Aniline. Use a non-nucleophilic auxiliary base (e.g., DIPEA or TEA) to scavenge HCl, rather than excess aniline.

Issue 2: Presence of Vinyl Impurity (Acrylamide Derivative)

User Observation: "NMR shows vinylic protons (5.5–6.5 ppm), and the product polymerizes upon storage."

Technical Diagnosis: The impurity is N-(3,5-dimethylphenyl)acrylamide . This results from the dehydrohalogenation (elimination of HCl) of the 2-chloropropanoyl group.

  • Mechanism:

    
     elimination. The base used to scavenge HCl abstracts the 
    
    
    
    -proton from the propanoyl group, creating a double bond.
  • Root Cause:

    • Use of strong, sterically unhindered bases.

    • Prolonged reaction times at elevated temperatures.[1]

  • Risk: This impurity is a Michael acceptor and can lead to polymerization or covalent binding to biological targets (if used in bioassays).

Corrective Action:

  • Base Selection: Switch to a weaker, buffered base system like

    
     / Acetone  or 
    
    
    
    / DCM
    biphasic system. Avoid strong alkoxides.
  • Quench Timing: Do not stir overnight unnecessarily. Quench immediately upon consumption of starting material (monitor via TLC/LC-MS).

Issue 3: Low Yield & Acidic Crude (Hydrolysis)

User Observation: "Yield is <50%, and the crude contains a semi-solid that is soluble in bicarbonate."

Technical Diagnosis: Hydrolysis of 2-chloropropanoyl chloride into 2-chloropropionic acid .

  • Root Cause: Wet solvents or high atmospheric humidity. 2-chloropropanoyl chloride is highly moisture-sensitive.

  • Detection: The byproduct (acid) will extract into the aqueous basic layer during workup, lowering the isolated yield of the organic layer.

Corrective Action:

  • Solvent Drying: Ensure DCM or Toluene is dried over molecular sieves (water content <50 ppm).

  • Reagent Quality: Distill 2-chloropropanoyl chloride if it appears cloudy or has a precipitate (polymeric acid) before use.

Part 2: Reaction Pathway Visualization

The following diagram maps the kinetic competition between the desired Acylation and the parasitic Substitution and Elimination pathways.

ReactionPathways cluster_legend Pathway Legend SM1 3,5-Dimethylaniline Target TARGET PRODUCT 2-chloro-N-(3,5-dimethylphenyl) propanamide SM1->Target Main Reaction (Acylation, <0°C) SM2 2-Chloropropanoyl Chloride SM2->Target Main Reaction (Acylation, <0°C) Impurity_Hyd IMPURITY A (Hydrolysis) 2-Chloropropionic Acid SM2->Impurity_Hyd + H2O (Moisture) Impurity_Dimer IMPURITY B (Dimer) 2-(3,5-dimethylanilino)-... Target->Impurity_Dimer + Excess Aniline (SN2 Attack) Impurity_Elim IMPURITY C (Elimination) N-(3,5-dimethylphenyl) acrylamide Target->Impurity_Elim + Base / Heat (E2 Elimination) key Green: Desired Path Red: Critical Side Reactions Yellow: Moisture Sensitivity

Caption: Kinetic competition map showing the genesis of primary impurities from the target amide scaffold.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 2-chloro-N-(3,5-dimethylphenyl)propanamide with <1% "Dimer" impurity.

Reagents:

  • 3,5-Dimethylaniline (1.0 eq)

  • 2-Chloropropanoyl chloride (1.05 eq)

  • Triethylamine (TEA) (1.1 eq) [Note: Use DIPEA if elimination is observed]

  • Dichloromethane (DCM), Anhydrous

Step-by-Step Methodology:

  • Preparation (0 min):

    • Charge a flame-dried 3-neck round bottom flask with 3,5-Dimethylaniline (10 mmol) and anhydrous DCM (50 mL, 0.2M concentration).

    • Add TEA (11 mmol).

    • Cool the system to -10°C using an ice/acetone or ice/salt bath. Critical: Low temperature suppresses the

      
       side reaction.
      
  • Addition (15-30 min):

    • Dilute 2-Chloropropanoyl chloride (10.5 mmol) in 10 mL of anhydrous DCM.

    • Add this solution dropwise via a pressure-equalizing addition funnel over 30 minutes.

    • Checkpoint: Maintain internal temperature < 0°C throughout addition.

  • Reaction (1-2 hours):

    • Allow the mixture to warm slowly to room temperature (20-25°C).

    • Monitor via TLC (Hexane:EtOAc 4:1). The aniline spot should disappear.

    • Stop Condition: If the reaction is complete, quench immediately. Do not stir overnight to prevent elimination.

  • Workup:

    • Quench with 1M HCl (cold). This serves two purposes:

      • Neutralizes excess base.

      • Converts any unreacted aniline into water-soluble hydrochloride salt (removing it from the organic layer).

    • Separate phases. Wash organic layer with Sat.

      
       (removes hydrolysis acid byproduct) and Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Recrystallization from Hexane/EtOAc is preferred over column chromatography to avoid hydrolysis on acidic silica gel.

Part 4: Comparison of Synthetic Parameters

ParameterStandard ConditionOptimized ConditionReason for Change
Temperature Room Temp (25°C)-10°C to 0°C Suppresses

(Dimer) formation.
Base Excess AnilineTEA or DIPEA Prevents loss of expensive starting material; reduces nucleophilic competition.
Solvent DMF or THFDCM or Toluene Non-polar solvents discourage

transition states (charge separation).
Quench Water1M HCl Removes unreacted aniline which co-elutes with product.

References

  • Organic Chemistry Portal. (2024). Synthesis of α-chlorocarboxylic acids and derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11586530, 2-chloro-N-(3,4-dimethylphenyl)propanamide. Retrieved from [Link]

  • PrepChem. (2024). Synthesis of 2-chloro-N-(4-chlorophenyl)-2-propenamide (Acrylamide formation reference). Retrieved from [Link]

Sources

Troubleshooting

Purification of crude 2-chloro-N-(3,5-dimethylphenyl)propanamide

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Purification Protocol & Troubleshooting for 2-chloro-N-(3,5-dimethylphenyl)propanamide Technical Support Center: Pur...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Purification Protocol & Troubleshooting for 2-chloro-N-(3,5-dimethylphenyl)propanamide

Technical Support Center: Purification of -Chloro Amides

Welcome to the technical guide for the purification of 2-chloro-N-(3,5-dimethylphenyl)propanamide (CAS: 956576-37-7).[1] This compound is a critical intermediate, often synthesized via the Schotten-Baumann reaction or direct acylation of 3,5-dimethylaniline (3,5-xylidine) with 2-chloropropanoyl chloride.

Due to the specific substitution pattern (3,5-dimethyl) and the reactive


-chloro moiety, purification can present unique challenges regarding solubility and stability. This guide addresses these issues directly.

Part 1: Diagnostic Quick-Check

Before proceeding to the detailed protocol, compare your current observation with the table below to identify the likely impurity profile.

ObservationLikely Impurity / CauseRecommended Action
Red/Brown Coloration Oxidation of unreacted 3,5-dimethylaniline .[2]Perform dilute HCl wash (1M) prior to recrystallization.[2]
Vinegar/Acrid Odor Hydrolysis of acid chloride to 2-chloropropionic acid .[2]Wash organic layer thoroughly with Sat.[2] NaHCO₃.
Product "Oils Out" High solvent solubility or presence of rotamers/impurities lowering MP.[2][3]Use a seed crystal; switch to a Toluene/Hexane system.[2]
Low Melting Point Presence of acrylamide derivative (elimination product).[2]Avoid strong bases (e.g., NaOH) during synthesis; keep workup neutral/mild.[2]

Part 2: Troubleshooting & FAQs

Q1: My crude product is a viscous oil that refuses to solidify. How can I induce crystallization? A: This is a common issue with xylidine derivatives. The 3,5-dimethyl groups increase lipophilicity, often making the compound too soluble in standard ether/DCM workups.[2]

  • The Fix: "Oiling out" usually indicates the solvent system is too polar or the concentration is too high.[2]

    • Solvent Swap: Evaporate the crude oil to dryness.[2] Redissolve in a minimum amount of warm Toluene (approx. 50-60°C).

    • Anti-solvent: Add Hexane or Heptane dropwise until persistent cloudiness appears.[2]

    • Thermal Cycle: Re-heat to clarify, then let it cool very slowly to room temperature with stirring.

    • Seeding: If available, add a micro-spatula of pure crystal. If not, scratch the inner glass surface with a glass rod to create nucleation sites.[2]

Q2: The product has a persistent pinkish/brown hue even after recrystallization. A: This indicates trace amounts of 3,5-dimethylaniline .[2] Anilines are notorious for oxidizing to colored quinoid species even at ppm levels.[2]

  • The Fix: Recrystallization alone often fails to remove these colored impurities because they co-crystallize.[2]

    • Pre-treatment: Dissolve the crude solid in Ethyl Acetate.[2] Wash twice with 1M HCl .[2] The acid protonates the aniline, rendering it water-soluble, while your amide remains in the organic layer.[2]

    • Polishing: If the color persists, reflux the solution with Activated Charcoal (5% w/w) for 15 minutes and filter through Celite while hot.[2]

Q3: I am seeing a side-product in my NMR (doublet at ~6.0-6.5 ppm). What is it? A: You likely have the acrylamide elimination product (N-(3,5-dimethylphenyl)acrylamide).

  • The Cause: The proton alpha to the chlorine and carbonyl is acidic.[2][4] If you used a strong base (like NaOH or unbuffered TEA) or high heat during the reaction, you induced elimination of HCl.[2]

  • The Fix: This impurity is difficult to separate via recrystallization due to structural similarity.[2]

    • Purification: You may need Flash Column Chromatography (Silica; Hexane:EtOAc gradient).[2]

    • Prevention: In future batches, use a weaker base (e.g., K₂CO₃) or keep the reaction temperature strictly below 5°C during addition.

Part 3: Optimized Purification Protocol

Objective: Isolation of >98% pure 2-chloro-N-(3,5-dimethylphenyl)propanamide. Standard Yield: 85-92% (from crude).[2]

Reagents Required:
  • Crude 2-chloro-N-(3,5-dimethylphenyl)propanamide

  • Solvent A: Ethanol (95%) OR Toluene (for highly lipophilic crops)

  • Solvent B: Water OR Heptane (Anti-solvent)

  • 1M HCl and Saturated NaHCO₃

Step-by-Step Procedure:
  • Acid/Base Workup (Crucial Pre-step):

    • Dissolve crude material in Ethyl Acetate (10 mL per gram).[2]

    • Wash organic phase with 1M HCl (2 x 10 mL) to remove unreacted aniline.[2]

    • Wash organic phase with Sat.[2] NaHCO₃ (2 x 10 mL) to remove 2-chloropropionic acid.[2]

    • Wash with Brine, dry over MgSO₄, and evaporate to dryness.[2]

  • Recrystallization (Ethanol/Water System):

    • Note: This system is preferred for polarity balance.

    • Transfer the dried solid to an Erlenmeyer flask.

    • Add Ethanol (95%) slowly while heating to boiling.[2] Use the minimum amount required to dissolve the solid (approx. 3-5 mL per gram).[2]

    • Once dissolved, remove from heat.[2]

    • Add warm water dropwise.[2] Stop immediately when a faint turbidity (cloudiness) persists.[2]

    • Add 1-2 drops of Ethanol to clear the solution.[2]

    • Allow the flask to cool to room temperature undisturbed. Then, place in an ice bath (0-4°C) for 1 hour.

  • Isolation:

    • Filter the white needles via vacuum filtration (Buchner funnel).[2]

    • Wash the cake with cold Ethanol:Water (1:1 mixture).[2]

    • Dry in a vacuum oven at 40°C for 4 hours.

    • Validation: Check Melting Point (Target: Solid, distinct range) and TLC (Hexane:EtOAc 3:1).

Part 4: Workflow Visualization

The following diagram outlines the logical flow for purifying the crude amide, highlighting the critical decision points for impurity removal.

PurificationWorkflow Crude Crude Reaction Mixture (Amide + Aniline + Acid) Dissolve Dissolve in Ethyl Acetate Crude->Dissolve AcidWash Wash with 1M HCl (Removes 3,5-Dimethylaniline) Dissolve->AcidWash BaseWash Wash with Sat. NaHCO3 (Removes 2-Chloropropionic Acid) AcidWash->BaseWash Dry Dry (MgSO4) & Evaporate BaseWash->Dry CheckState Physical State Check Dry->CheckState Recryst_EtOH Recrystallize: Ethanol / Water CheckState->Recryst_EtOH Solid / Crystalline Recryst_Tol Recrystallize: Toluene / Heptane CheckState->Recryst_Tol Oily / Sticky PureProduct Pure 2-chloro-N-(3,5-dimethylphenyl)propanamide (White Solid) Recryst_EtOH->PureProduct Recryst_Tol->PureProduct

Caption: Logical workflow for the purification of 2-chloro-N-(3,5-dimethylphenyl)propanamide, distinguishing between aqueous washing steps and solvent selection based on physical state.

References

  • BenchChem. (2025).[2][3][4][5] Technical Support Center: Synthesis of N-(2-chlorophenyl)-2-phenylpropanamide. Retrieved from

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Department of Chemistry. Retrieved from

  • Sigma-Aldrich. (2025).[2] Product Specification: 2-Chloro-N-phenylpropanamide and Analogs. Retrieved from

  • PrepChem. (n.d.). Synthesis of 3-chloro-2',6'-dimethylpropionanilide (Analogous Procedure). Retrieved from

  • PubChem. (2025).[2][6] Compound Summary: 2-chloro-N-(2,6-diethylphenyl)acetamide (Physical Properties). National Library of Medicine.[2] Retrieved from

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in N-Acylation of Anilines

Welcome to the technical support center for N-acylation of anilines. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this fundamental transformati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-acylation of anilines. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this fundamental transformation. Instead of a generic protocol, we will explore the reaction from a troubleshooting perspective, addressing common points of failure in a direct question-and-answer format. Our goal is to provide you with the expert insights and logical framework needed to diagnose and solve yield-related issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: My N-acylation reaction has a very low yield, but TLC analysis shows complete consumption of the starting aniline. What is the likely culprit?

This is a classic scenario that often points to one of two issues: product loss during work-up or the formation of soluble, unseen byproducts.

  • Product Solubility: Your N-acylated product might be more water-soluble than anticipated, especially if your aniline or acylating agent contains polar functional groups. During the aqueous work-up, the product could be partitioning into the aqueous layer and being discarded.

    • Troubleshooting Protocol: Before discarding the aqueous layer from your extraction, perform a "back-extraction." Use a different organic solvent (e.g., ethyl acetate if you initially used dichloromethane) to wash the aqueous phase. Combine all organic layers. If yield improves, product solubility was the issue.

  • Formation of Water-Soluble Byproducts: The reaction may have produced highly polar side products, such as amic acids from the hydrolysis of an anhydride, which are washed away. More critically, over-acylation can occur. If using a strong acylating agent and a basic catalyst like pyridine or DMAP, it's possible to form a di-acylated product (R-N(COR')₂). These species are often less stable and can hydrolyze or decompose during work-up or purification.

    • Diagnostic Check: Re-examine your crude reaction mixture by LC-MS if available. This can help identify masses corresponding to di-acylated products or other unexpected species that might not be easily visible on a TLC plate.

Q2: I'm seeing multiple spots on my TLC plate, including a significant amount of unreacted aniline, even after a prolonged reaction time. Why is my reaction stalling?

A stalled reaction with remaining starting material suggests an issue with reactivity, stoichiometry, or catalysis. Let's break down the possibilities.

1. Insufficiently Activated Acylating Agent: Acid chlorides and anhydrides are the most common acylating agents. Their reactivity is paramount.

  • Acid Chlorides: These are highly reactive but susceptible to hydrolysis. If the reagent is old or has been exposed to atmospheric moisture, it may have partially converted to the unreactive carboxylic acid.

  • Acid Anhydrides: While more stable than acid chlorides, they are less reactive. Their reaction with anilines, especially electron-deficient anilines, often requires a catalyst or heat.

2. Deactivated Aniline: The nucleophilicity of the aniline nitrogen is critical.

  • Electron-Withdrawing Groups (EWGs): Anilines substituted with EWGs (e.g., -NO₂, -CN, -CF₃) are significantly less nucleophilic. These reactions often require more forcing conditions, such as higher temperatures, a more potent catalyst, or a more reactive acylating agent.

  • Protonation: If your reaction medium is acidic, the aniline will be protonated to its anilinium salt (Ph-NH₃⁺). This salt is not nucleophilic and will not react. This can happen if your acylating agent is contaminated with acid (e.g., HCl in an old bottle of acetyl chloride) or if you are using an acid catalyst inappropriately.

3. Catalyst Inefficiency or Inhibition: Catalysts like pyridine, triethylamine (TEA), or 4-dimethylaminopyridine (DMAP) are often used to accelerate the reaction.

  • Mechanism of Action: These bases act as nucleophilic catalysts. For example, DMAP reacts with an acid anhydride to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the aniline.

  • Inhibition: If the reaction mixture contains acidic impurities, the catalyst will be neutralized (protonated) and rendered ineffective. Ensure all reagents and solvents are pure and dry.

Troubleshooting Workflow: A Logical Approach

When faced with low yield, a systematic approach is more effective than random changes. The following workflow helps isolate the variable causing the issue.

Caption: Systematic workflow for diagnosing low-yield N-acylation reactions.

Deep Dive: Key Experimental Parameters and Their Impact

Table 1: Choice of Base/Catalyst
Base/CatalystpKa (Conjugate Acid)Typical UseMechanismCommon Issues
Pyridine 5.25Stoichiometric base and catalyst for moderately reactive anilines.Nucleophilic catalysis (forms acylpyridinium ion) and acid scavenger.Can be difficult to remove; reactions can be slow.
Triethylamine (TEA) 10.75Non-nucleophilic base used as an acid scavenger.Neutralizes the HCl or RCOOH byproduct, preventing aniline protonation.Does not act as a nucleophilic catalyst; less effective for slow reactions.
DMAP 9.70Highly effective nucleophilic catalyst used in small (0.01-0.1 eq) amounts.Forms a highly reactive N-acyl-DMAP intermediate, significantly accelerating the reaction.Can promote side reactions if used in excess or at high temperatures.
None (Schotten-Baumann) N/ABiphasic (e.g., DCM/H₂O) with an inorganic base (e.g., NaOH, NaHCO₃).The inorganic base in the aqueous phase neutralizes the acid byproduct.Vigorous stirring is essential; risk of acylating agent hydrolysis.
Q3: My aniline has an electron-withdrawing group and is very unreactive. How can I force the reaction to completion?

For deactivated anilines, you need to increase the electrophilicity of the acylating agent or the nucleophilicity of the aniline, or both.

  • Use a More Reactive Acylating Agent: If you are using an anhydride, switch to the corresponding acid chloride.

  • Employ a Superior Catalyst: This is a prime scenario for using a catalytic amount of DMAP (1-10 mol%) in conjunction with a stoichiometric amount of a weaker base like triethylamine. The TEA will scavenge the acid byproduct, while the DMAP acts as the potent nucleophilic catalyst.

  • Increase the Temperature: Heating the reaction (e.g., refluxing in DCM or toluene) can provide the necessary activation energy. However, be cautious, as higher temperatures can also promote side reactions.

  • Use "Activating Agents": For acylations with carboxylic acids (which are generally unreactive on their own), coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are required. These reagents form a highly reactive O-acylisourea intermediate in situ, which is then readily attacked by the aniline.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of an Electron-Rich Aniline

This protocol is a good starting point for anilines with electron-donating or neutral substituents.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add the aniline (1.0 eq).

  • Solvent: Dissolve the aniline in a suitable anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF), approx. 0.1-0.5 M).

  • Base: Add triethylamine (1.1 - 1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.05 - 1.2 eq) dropwise via syringe. The dropwise addition helps to control any exotherm.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess base and any unreacted aniline), saturated NaHCO₃ solution (to remove acidic byproducts), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by recrystallization or column chromatography as needed.

Caption: Step-by-step experimental workflow for a standard N-acylation reaction.

References

  • Clayden, J., Greeves, N., Warren, S. (2012). Organic Chemistry, 2nd ed. Oxford University Press. (General principles of acylation and side reactions). [Link]

  • Carey, F. A., Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed. Springer. (Discussion of acylating agent reactivity). [Link]

  • Anslyn, E. V., Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. (Principles of substituent effects on nucleophilicity). [Link]

  • Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12, 129-161. (Authoritative review on the mechanism and use of DMAP). [Link]

  • Lasson, E. (2011). Acylation of Amines with Acetic Anhydride: A Simple and Efficient Green Procedure. Green Chemistry Letters and Reviews, 4(4), 317-320. (Provides context on pyridine as a catalyst). [Link]

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544-2547. (Original literature on the Schotten-Baumann reaction conditions). [Link]

  • Montalbetti, C. A. G. N., Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Comprehensive review on amide bond formation including the use of coupling agents like EDC and DCC). [Link]

Troubleshooting

Technical Support Center: Impurity Identification in 2-chloro-N-(3,5-dimethylphenyl)propanamide Synthesis

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-N-(3,5-dimethylphenyl)propanamide. It provides...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-N-(3,5-dimethylphenyl)propanamide. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification and characterization of impurities that may arise during synthesis.

Section 1: Troubleshooting Guide

This section addresses specific experimental challenges in a direct question-and-answer format, providing systematic approaches to problem-solving.

Q1: An unknown peak has appeared in my HPLC/GC analysis. What is the systematic approach to identify it?

The appearance of an unexpected peak in your chromatogram requires a logical, stepwise approach to identification. Rushing to advanced techniques without preliminary checks can be inefficient. The goal is to gather incremental information to build a structural hypothesis.

Systematic Workflow for Impurity Identification:

  • Initial Assessment & Data Review:

    • Retention Time Consistency: Is the peak consistently present across multiple runs? Note its retention time relative to the main peak.

    • Peak Shape: A broad or tailing peak might indicate co-elution or issues with the chromatographic method itself.

    • UV-Vis Spectrum (for HPLC-DAD): Compare the UV spectrum of the unknown peak to your Active Pharmaceutical Ingredient (API). A similar spectrum may suggest a related impurity (e.g., an isomer or degradation product), while a dissimilar spectrum points towards a process reagent, intermediate, or a more significantly altered structure.

  • Process-Based Hypothesis Generation:

    • Review your synthetic scheme.[1][2] What are the starting materials, intermediates, reagents, and potential by-products?

    • Consider the stability of your product under the reaction and work-up conditions. Could the impurity be a degradation product?

  • Spiking Studies:

    • Systematically co-inject your sample with known starting materials and intermediates. If the unknown peak's area increases, you have tentatively identified it.

  • Mass Spectrometry (MS) Analysis:

    • For definitive molecular weight information, MS is essential.[3][4]

    • LC-MS: This is the most powerful hyphenated technique for non-volatile impurities.[4][5] It provides the molecular weight of the unknown compound, which is a critical piece of the puzzle.

    • GC-MS: Ideal for volatile or semi-volatile impurities, such as residual solvents or low molecular weight by-products.[6][7][8]

  • Isolation and Structural Elucidation (NMR):

    • If the impurity is present at a significant level (typically >0.1%) and its structure cannot be deduced from MS data alone, isolation is necessary for definitive characterization.

    • Preparative HPLC is often used for isolation.

    • NMR Spectroscopy: Nuclear Magnetic Resonance is the gold standard for elucidating the exact molecular structure of an unknown compound.[9][10][11] Techniques like 1H NMR, 13C NMR, COSY, HSQC, and HMBC can provide unambiguous structural confirmation.

Below is a workflow diagram illustrating this systematic approach.

G cluster_0 Impurity Identification Workflow Start Unknown Peak Observed in Chromatogram Hypothesize Review Synthesis & Generate Hypothesis (By-products, Starting Materials, Degradants) Start->Hypothesize Spike Spiking Study with Known Compounds Hypothesize->Spike MS_Analysis Mass Spectrometry (LC-MS or GC-MS) Spike->MS_Analysis CheckDB Compare Mass & UV with Known Impurities MS_Analysis->CheckDB NotIdentified Identity Confirmed? CheckDB->NotIdentified Isolate Isolate Impurity (e.g., Prep HPLC) NMR Structural Elucidation by NMR Spectroscopy Isolate->NMR Identified Impurity Identified NMR->Identified NotIdentified->Isolate No NotIdentified->Identified Yes

Caption: A decision-making workflow for the systematic identification of unknown impurities.

Q2: My final product has low purity. What are the most probable process-related impurities?

Low purity is typically due to incomplete reactions or side reactions. For the synthesis of 2-chloro-N-(3,5-dimethylphenyl)propanamide, which is formed by the acylation of 3,5-dimethylaniline with 2-chloropropionyl chloride, the following impurities are most common:

  • Unreacted Starting Materials:

    • 3,5-Dimethylaniline: The nucleophilic amine starting material. Its presence indicates an incomplete reaction.

    • 2-Chloropropionic Acid: This results from the hydrolysis of the acylating agent, 2-chloropropionyl chloride, especially if moisture is present.

  • Side-Products:

    • Over-acylated or Di-acylated Species: While sterically hindered, it is possible under certain conditions to have a second acylation, though this is generally a minor impurity.

    • Hydroxy Impurity: Hydrolysis of the chloro- group on the final product to a hydroxyl group (-OH) can occur during aqueous work-up, especially under basic conditions.

    • Elimination Product: Under strongly basic conditions, elimination of HCl can occur to form N-(3,5-dimethylphenyl)-2-propenamide.[12]

The following diagram illustrates the primary reaction and potential side reactions.

G cluster_1 Synthesis and Potential Impurity Formation Aniline 3,5-Dimethylaniline (Starting Material) Plus Aniline->Plus AcylChloride 2-Chloropropionyl Chloride (Reagent) HydrolyzedAcyl 2-Chloropropionic Acid (Impurity A) AcylChloride->HydrolyzedAcyl + H2O AcylChloride->Plus Product 2-chloro-N-(3,5-dimethylphenyl) propanamide (API) HydrolyzedProduct 2-hydroxy-N-(3,5-dimethylphenyl) propanamide (Impurity B) Product->HydrolyzedProduct Hydrolysis EliminationProduct N-(3,5-dimethylphenyl) -2-propenamide (Impurity C) Product->EliminationProduct Elimination (Strong Base) Plus->Product Main Reaction (Base)

Caption: Reaction scheme showing the desired product and common process-related impurities.

Q3: I suspect residual solvents are present in my final product. How can I confirm and quantify them?

Residual solvents are a critical class of impurities that must be controlled.[13] The most effective and standard technique for their analysis is Gas Chromatography (GC) , typically with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Recommended Method: Static Headspace GC (HS-GC)

  • Principle: The solid sample is heated in a sealed vial, allowing volatile solvents to partition into the gas phase (the "headspace"). An aliquot of this gas is then injected into the GC. This technique avoids injecting the non-volatile API, protecting the GC system.

  • Protocol Summary:

    • Accurately weigh the API sample into a headspace vial.

    • Add a suitable high-boiling point solvent (e.g., DMSO, DMF) to dissolve the sample.

    • Seal the vial and place it in the headspace autosampler.

    • The vial is heated at a specific temperature for a set time to allow for equilibration.

    • The automated system injects a sample of the headspace gas into the GC for analysis.

    • Quantification is performed against a calibrated standard containing known concentrations of the expected solvents.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for impurity profiling of this compound?

A multi-technique approach is essential for comprehensive impurity profiling.[5] No single method can detect all possible impurities.

Technique Primary Use Case Advantages Limitations
HPLC-UV/DAD Routine purity testing, quantification of known and unknown non-volatile impurities.[13][14]Robust, reproducible, excellent for quantitative analysis. DAD provides spectral data for peak purity assessment.Requires impurities to have a UV chromophore. Limited structural information.
GC-MS Analysis of volatile and semi-volatile impurities (e.g., residual solvents, starting materials).[6][8]High sensitivity and selectivity. Provides molecular weight and fragmentation data for identification.[15]Not suitable for non-volatile or thermally labile compounds.
LC-MS Identification of unknown non-volatile impurities.[3][4]Directly provides molecular weight of impurities separated by HPLC. Extremely sensitive.Quantitative response can vary. Complex matrix can cause ion suppression.
NMR Unambiguous structural elucidation of isolated impurities. Purity determination of reference standards.[9][11][16]Provides definitive structural information (connectivity, stereochemistry). Inherently quantitative.[10]Lower sensitivity compared to MS. Requires pure, isolated samples for full characterization.
Q2: How can I develop a robust HPLC method for separating 2-chloro-N-(3,5-dimethylphenyl)propanamide from its potential impurities?

A good separation is the foundation of accurate purity analysis. A reverse-phase HPLC (RP-HPLC) method is the most common starting point.

Starting HPLC Method Parameters:

Parameter Recommendation Rationale
Column C18, 250 x 4.6 mm, 5 µmA general-purpose C18 column provides good retention and resolution for moderately polar compounds like this amide.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acid modifier helps to produce sharp, symmetrical peaks for the amine and amide functionalities.[17]
Mobile Phase B Acetonitrile (MeCN)A common organic solvent that provides good separation efficiency.
Gradient 30% B to 90% B over 20 minA gradient is recommended to ensure elution of both more polar (e.g., hydrolyzed starting material) and less polar (e.g., API) components.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmAromatic compounds typically have strong absorbance at this wavelength. A Diode Array Detector (DAD) is preferred to collect full spectra.
Injection Vol. 10 µLStandard injection volume.

Method Development Notes:

  • This method is a starting point. The gradient slope, initial/final %B, and choice of organic modifier (e.g., methanol vs. acetonitrile) should be optimized to achieve baseline separation of all observed impurities.

  • For LC-MS compatibility, replace phosphoric acid with 0.1% formic acid.[14]

Section 3: Detailed Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Analysis
  • Sample Preparation: Accurately weigh ~25 mg of the 2-chloro-N-(3,5-dimethylphenyl)propanamide sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water. This yields a concentration of approximately 0.5 mg/mL.

  • Chromatographic System: Use an HPLC system equipped with a UV/DAD detector.

  • Run Conditions: Set up the HPLC system using the parameters outlined in the table in FAQ #2.

  • Injection: Inject 10 µL of the prepared sample.

  • Analysis: Integrate all peaks. Calculate the purity by area percent normalization: % Purity = (Area of API Peak / Total Area of All Peaks) * 100. Note that this assumes all impurities have a similar response factor at the detection wavelength. For accurate quantification, reference standards for each impurity are required.

Protocol 2: GC-MS Method for Volatile Impurity Analysis
  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 1.0 mL of DMSO. Seal the vial immediately.

  • Standard Preparation: Prepare a standard containing expected residual solvents (e.g., toluene, dichloromethane if used in synthesis[18]) in DMSO at a concentration of ~100 µg/mL.

  • GC-MS System: Use a GC equipped with a mass spectrometer and a headspace autosampler.

  • Headspace Conditions:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Equilibration Time: 15 minutes

  • GC Conditions:

    • Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm)

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium, constant flow ~1.2 mL/min

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI), 70 eV

    • Source Temperature: 230 °C

    • Scan Range: m/z 35-350

  • Analysis: Run the blank (DMSO), standard, and sample. Identify peaks in the sample by comparing retention times and mass spectra to the standard and library data (e.g., NIST).

References

  • Simultaneous Determination of Chloroacetanilide Herbicide Residues in Crops with Gas Chromatography-Mass Spectrometry. Der Pharma Chemica. [Link]

  • Analysis of Chloroacetanilide Herbicides in Water Samples by Solid-Phase Microextraction Coupled With Gas Chromatography-Mass Spectrometry. PubMed. [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Pharmachitchat. [Link]

  • Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. PMC. [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]

  • Simultaneous Determination of Chloroacetanilide Herbicide Residues in Crops with Gas Chromatography-Mass Spectrometry | Abstract. Der Pharma Chemica. [Link]

  • Determination of Three Kinds of Chloroacetanilide Herbicides in Radix Pseudostellariae by Accelerated Solvent Extraction and Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]

  • NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. [Link]

  • Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)-N-[3-(3-pyridinyl)propyl]-acetamide. PrepChem. [Link]

  • Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. [Link]

  • Scheme 1. Synthetic reaction scheme for 2-chloro-N,... ResearchGate. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. IJPRA. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques | Request PDF. ResearchGate. [Link]

  • Synthesis of 2-chloro-N-(4-chlorophenyl)-2-propenamide. PrepChem. [Link]

  • Structure of 2-chloro-N-(p-tolyl)propanamide. PMC. [Link]

Sources

Optimization

Technical Support Center: Prothioconazole Synthesis &amp; Catalyst Optimization

Welcome to the Advanced Technical Support Center for prothioconazole synthesis. This guide is engineered for process chemists, researchers, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for prothioconazole synthesis. This guide is engineered for process chemists, researchers, and drug development professionals. Here, we move beyond basic reaction schemes to dissect the causality of catalyst selection , offering field-proven troubleshooting logic and self-validating experimental protocols to resolve bottlenecks in yield, purity, and scalability.

Mechanistic Overview & Synthesis Workflow

Prothioconazole is a broad-spectrum triazolethione fungicide. Its industrial synthesis is notoriously challenging due to biphasic reaction barriers and regioselectivity issues during thionation. Strategic catalyst selection—specifically Phase Transfer Catalysts (PTCs) and organic acids—transforms these low-yield bottlenecks into highly efficient, scalable processes.

Workflow A 2-Acetylbutyrolactone (Starting Material) B 1-Chloro-1-chloroacetyl- cyclopropane A->B Chlorination C Epoxide Intermediate B->C Grignard & Epoxidation D Hydroxytriazole Intermediate C->D 1,2,4-Triazole Addition Catalyst: PTC (TBAHS) E Prothioconazole (Target API) D->E Thionation (Thiocyanate) Catalyst: Organic Acid

Fig 1. Prothioconazole synthesis workflow highlighting key catalytic steps.

Quantitative Catalyst Performance Data

The table below summarizes the quantitative impact of transitioning from traditional uncatalyzed/harsh conditions to optimized catalytic systems.

Reaction StepTraditional MethodOptimized Catalytic SystemPerformance ShiftMechanistic Causality
Nucleophilic Addition Biphasic system, no catalystTetrabutylammonium hydrogen sulfate (PTC)9% → 72.1% Yield The lipophilic cation shuttles the water-soluble triazolate anion across the phase boundary, exponentially increasing collision frequency[1].
Thionation Elemental sulfur at 200°CPotassium thiocyanate + Formic Acid (50–80°C)~20% → >90% Yield Acid protonates the triazole ring, directing highly regioselective nucleophilic attack at the 3-position[2][3].
Oxidation (Alternative) Ferric chloride (Stoichiometric)Titanium Silicate Molecular Sieve + H₂O₂High Purity / Low Waste Confined porous catalysis improves atom economy; the solid catalyst is easily filtered and reused[4].

Troubleshooting Guides & FAQs

Q1: We are experiencing severely low yields (<15%) during the nucleophilic addition of 1,2,4-triazole to the epoxide intermediate. How can we resolve this? Causality & Solution: This reaction naturally occurs in a biphasic system (aqueous base and organic solvent). The triazole salt is highly water-soluble, while the epoxide resides in the organic phase. This lack of phase mixing severely limits reaction kinetics. By introducing a Phase Transfer Catalyst (PTC) such as tetrabutylammonium hydrogen sulfate (TBAHS), the lipophilic tetrabutylammonium cation pairs with the triazolate anion, dragging it into the organic layer. This drastically increases the effective concentration of the nucleophile, boosting yields from 9% to over 72%[1].

Q2: Our final thionation step using elemental sulfur requires extreme temperatures (200°C) and yields complex regioisomeric mixtures. What is the recommended catalytic alternative? Causality & Solution: Elemental sulfur thionation is thermodynamically harsh and lacks regiocontrol, often yielding only ~20% of the desired product[2]. Transitioning to a thiocyanate-based sulfur source catalyzed by an organic acid (e.g., formic acid or acetic acid) resolves this. The acid catalyst protonates the triazole ring, making it highly susceptible to regioselective nucleophilic attack by the thiocyanate ion specifically at the 3-position. This allows the reaction to proceed at mild temperatures (50–80°C) and significantly suppresses regioisomer formation[3].

Q3: Can titanium silicate molecular sieves be utilized to improve the environmental profile of the synthesis? Causality & Solution: Yes. Traditional processes often generate heavy metal waste (e.g., using stoichiometric ferric chloride). Titanium silicate molecular sieves act as highly efficient, recoverable heterogeneous catalysts when paired with green oxidants like hydrogen peroxide. The porous structure provides a confined catalytic environment that enhances atom economy, and the catalyst can be easily filtered and reused, minimizing solid waste[4].

LogicTree N1 Issue: Low Yield in Triazole Addition N2 Diagnosis: Poor Biphasic Mass Transfer N1->N2 N3 Solution: Add Phase Transfer Catalyst (TBAHS) N2->N3 N4 Issue: Regioisomeric Impurities in Thionation N5 Diagnosis: Unselective Elemental Sulfur Route N4->N5 N6 Solution: Use Thiocyanate + Acid Catalyst N5->N6

Fig 2. Troubleshooting logic for resolving common prothioconazole synthesis bottlenecks.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that if a catalyst fails, the process is halted before reagents are wasted.

Protocol A: PTC-Catalyzed Nucleophilic Addition (Hydroxytriazole Synthesis)

Objective: Maximize interphase mass transfer to achieve >70% yield.

  • Preparation: In a jacketed reactor, dissolve the epoxide intermediate (1.0 eq) in toluene.

  • Aqueous Phase: In a separate vessel, prepare an aqueous solution of 1,2,4-triazole (1.2 eq) and sodium hydroxide (1.5 eq).

  • Catalyst Integration: Add 0.05 eq of tetrabutylammonium hydrogen sulfate (TBAHS) directly to the organic phase[1].

  • Reaction: Combine the phases. Stir vigorously (≥500 RPM to maximize interfacial surface area) at 60°C for 4 hours.

  • Self-Validation Checkpoint: Sample the organic layer and run a rapid TLC (Hexane:EtOAc 1:1) or HPLC. The epoxide peak must be completely consumed. If unreacted epoxide remains, verify the stirring RPM and ensure the PTC has not degraded.

  • Workup: Separate the layers. Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to isolate the hydroxytriazole intermediate.

Protocol B: Acid-Catalyzed Regioselective Thionation

Objective: Achieve regioselective thionation at mild temperatures (50–80°C).

  • Preparation: Dissolve the hydroxytriazole intermediate (1.0 eq) in a suitable organic solvent.

  • Reagent Addition: Add anhydrous potassium thiocyanate (1.5 eq) to the mixture[3]. Critical: Ensure the thiocyanate is strictly anhydrous; moisture will buffer the acid catalyst and stall the reaction.

  • Catalysis: Slowly add formic acid (catalytic to stoichiometric amounts, depending on solvent ratio). Maintain the internal temperature below 30°C during addition to prevent exothermic spikes.

  • Heating: Elevate the reactor temperature to 70°C and maintain for 5 hours[3].

  • Self-Validation Checkpoint: Analyze the reaction mixture via HPLC. The acid catalyst should yield >95% regioselectivity for the 3-thione isomer. The presence of multiple product peaks indicates insufficient acid protonation of the triazole ring.

  • Isolation: Cool to room temperature, neutralize carefully with a mild aqueous base, extract with ethyl acetate, and recrystallize from methanol to obtain pure prothioconazole[2].

References

  • Synthesis method of prothioconazole - Eureka | Patsnap Source: Patsnap URL:[Link]

  • CN106749057A - Intermediate compound and method for synthesizing prothioconazole Source: Google Patents URL
  • Reform of Undergraduate Thesis Project in Pharmaceutical Engineering Based on Synthesis of Fungicide Prothioconazole Source: Educational Innovations and Emerging Technologies (IIKII) URL:[Link]

  • EP3486236A1 - Synthesis method and intermediate for prothioconazole and enantiomer thereof Source: Google Patents URL

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Synthesis Routes for 2-chloro-N-(3,5-dimethylphenyl)propanamide

Executive Summary The compound 2-chloro-N-(3,5-dimethylphenyl)propanamide (CAS: 956576-37-7) is a highly functionalized -chloroacetamide derivative[1]. Molecules possessing this structural motif are critical building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-chloro-N-(3,5-dimethylphenyl)propanamide (CAS: 956576-37-7) is a highly functionalized


-chloroacetamide derivative[1]. Molecules possessing this structural motif are critical building blocks in the development of agrochemicals and active pharmaceutical ingredients (APIs), particularly serving as precursors for sterically hindered amine anesthetics and herbicides.

Synthesizing this target requires the formation of an amide bond between the weakly nucleophilic 3,5-dimethylaniline and a 2-chloropropanoyl moiety. Because amide bond formation is one of the most prevalent transformations in chemical synthesis[2], selecting the optimal route is critical for balancing yield, atom economy, and scalability. This guide objectively compares three distinct synthetic methodologies: Direct Acylation (Acid Chloride), Carbodiimide Coupling, and Catalytic Direct Amidation.

Mechanistic Pathways Overview

AmidationRoutes SM1 3,5-Dimethylaniline RouteA Route A: Acid Chloride (Triethylamine, DCM) SM1->RouteA RouteB Route B: Carbodiimide (EDC, HOBt, DIPEA) SM1->RouteB RouteC Route C: Catalytic (Boronic Acid, Toluene, Δ) SM1->RouteC SM2 2-Chloropropanoic Acid SM3 2-Chloropropanoyl Chloride SM2->SM3 SOCl2 or (COCl)2 SM2->RouteB SM2->RouteC SM3->RouteA Product 2-chloro-N-(3,5-dimethylphenyl)propanamide RouteA->Product - HCl (as TEA salt) RouteB->Product - Urea byproduct RouteC->Product - H2O (Dean-Stark)

Mechanistic pathways for 2-chloro-N-(3,5-dimethylphenyl)propanamide synthesis.

Route A: Direct Acylation via Acid Chloride (The Industrial Standard)

Activation of a carboxylic acid to an acid chloride is one of the oldest and most reliable approaches to amide bond formation, especially useful for sterically hindered substrates[2].

Causality & Experimental Logic

Acid chlorides are highly electrophilic, a property further enhanced in 2-chloropropanoyl chloride by the electron-withdrawing


-chloro group. When reacting with 3,5-dimethylaniline, the nucleophilic acyl substitution generates stoichiometric hydrogen chloride (HCl).
Why use Triethylamine (TEA)?  If HCl is not scavenged, it rapidly protonates the 3,5-dimethylaniline (rendering it non-nucleophilic) and stalls the reaction. TEA acts as an acid scavenger.
Why 0 °C dropwise addition?  The reaction is fiercely exothermic. Failing to control the temperature can lead to the elimination of HCl from the acid chloride to form a highly reactive ketene intermediate, which causes epimerization and unwanted polymerization side-reactions[2].
Self-Validating Protocol
  • Preparation: Charge an oven-dried flask with 3,5-dimethylaniline (1.0 eq) and TEA (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cooling: Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C.

  • Addition: Add 2-chloropropanoyl chloride (1.05 eq) dropwise over 30 minutes. Validation: Monitor the internal thermometer; the temperature must not exceed 5 °C. A white precipitate (TEA·HCl) will immediately form, visually confirming the reaction is proceeding.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO

    
    . Extract with DCM. Wash the organic layer with 1M HCl (to remove unreacted aniline) and brine.
    
  • Isolation: Dry over MgSO

    
    , filter, and concentrate in vacuo to yield the product.
    

Route B: Carbodiimide-Mediated Coupling (The Discovery Standard)

For medicinal chemistry and discovery-scale synthesis, avoiding harsh acid chlorides is often preferred. Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) allow for the direct coupling of 2-chloropropanoic acid and 3,5-dimethylaniline under mild conditions.

Causality & Experimental Logic

EDC activates the carboxylic acid by forming an O-acylisourea intermediate. However, this intermediate is highly unstable and prone to an irreversible intramolecular rearrangement into an inactive N-acylurea dead-end. Why add HOBt? 1-Hydroxybenzotriazole (HOBt) is added as a nucleophilic trap. It rapidly attacks the O-acylisourea before it can rearrange, forming a stable yet highly reactive OBt-active ester. The aniline then smoothly attacks this ester to form the target amide[2]. Furthermore, EDC is chosen over DCC (Dicyclohexylcarbodiimide) because EDC's urea byproduct is water-soluble, allowing it to be washed away during an aqueous workup.

HOBtLogic Acid Carboxylic Acid + EDC O_Acyl O-Acylisourea (Highly Reactive) Acid->O_Acyl Activation N_Acyl N-Acylurea (Dead End) O_Acyl->N_Acyl Rearrangement (No HOBt) OBt OBt Active Ester (Stable Intermediate) O_Acyl->OBt + HOBt (Fast) Amide Target Amide OBt->Amide + Amine (Aminolysis)

Role of HOBt in preventing dead-end N-acylurea formation during EDC coupling.

Self-Validating Protocol
  • Activation: Dissolve 2-chloropropanoic acid (1.0 eq) and 3,5-dimethylaniline (1.0 eq) in DCM. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and cool to 0 °C.

  • Coupling Reagents: Add HOBt (1.1 eq) followed by EDC·HCl (1.2 eq) in small portions.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 12-18 hours. Validation: TLC (Hexanes/EtOAc 3:1) should show the complete disappearance of the aniline spot (Rf ~0.6) and the emergence of the amide product (Rf ~0.4).

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO

    
    , and brine. Validation: The aqueous washes inherently validate the removal of the water-soluble EDC-urea byproduct.
    
  • Isolation: Evaporate the solvent to yield high-purity amide.

Route C: Boronic Acid-Catalyzed Direct Amidation (The Green Alternative)

The ideal amide synthesis involves the direct condensation of a carboxylic acid and an amine, yielding only water as a byproduct. However, this normally requires forcing conditions (>160 °C) that destroy complex molecules[2]. Catalytic direct amidation solves this.

Causality & Experimental Logic

Boronic acids (such as 3,4,5-trifluorophenylboronic acid) act as specialized Lewis acids. They coordinate with the carboxylic acid to form a dimeric B–O–B motif or monoacyloxyboron intermediate, uniquely activating the carbonyl group while orchestrating the delivery of the amine nucleophile[3]. Why use a Dean-Stark trap? The direct amidation is a thermodynamically neutral equilibrium. To drive the reaction forward to the amide, the water byproduct must be physically removed from the system. A Dean-Stark apparatus achieves this via azeotropic distillation with toluene[4].

Self-Validating Protocol
  • Setup: Combine 2-chloropropanoic acid (1.0 eq) and 3,5-dimethylaniline (1.0 eq) in toluene.

  • Catalyst: Add 3,4,5-trifluorophenylboronic acid (10 mol%).

  • Reflux: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat to a vigorous reflux (~110 °C) for 18-24 hours.

  • Validation: Monitor the Dean-Stark trap. The physical collection of the stoichiometric volume of water (1.0 eq) in the trap serves as a direct, visual confirmation of 100% reaction conversion.

  • Isolation: Cool to room temperature, concentrate the toluene, and purify via short-path silica gel chromatography.

Quantitative Comparative Analysis

The following table summarizes the performance metrics of each route to assist process chemists in selecting the appropriate methodology based on scale and constraints.

Performance MetricRoute A: Acid ChlorideRoute B: EDC / HOBtRoute C: Boronic Acid Catalysis
Typical Yield 85 – 95%80 – 90%70 – 85%
Atom Economy Moderate (Generates TEA·HCl salt)Poor (Generates stoichiometric urea)Excellent (Generates only H

O)
Reaction Time 1 – 2 hours (Fastest)12 – 18 hours18 – 24 hours
Temperature Profile 0 °C to Room TempRoom Temp110 °C (Reflux required)
Cost at Scale Low ($) High (

$)
Moderate (

)
Primary Challenge Exotherm control; hazardous reagentsReagent cost; high Process Mass IntensityCatalyst cost; slow kinetics
Best Use Case Large-scale industrial manufacturingSmall-scale discovery & library synthesisGreen chemistry & sustainable scale-up

References

1.[1] ChemScene. "956576-37-7 | 2-Chloro-n-(3,5-dimethylphenyl)propanamide". ChemScene Catalog. Available at: 2.[2] Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. Available at: 3. Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Available at: 4.[3] Whiting, A., et al. (2024). "Mechanistic insights into boron-catalysed direct amidation reactions." RSC Advances. Available at: 5.[4] Blanchet, J., et al. (2023). "Direct Amidations of Carboxylic Acids with Amines." Encyclopedia.pub / Catalysts. Available at:

Sources

Comparative

Comparative Analysis of 2-chloro-N-(3,5-dimethylphenyl)propanamide and N-Substituted Propanamides: Mechanisms, Applications, and Workflows

As a Senior Application Scientist, evaluating novel chemical entities requires moving beyond basic structural identification to understanding the precise stereoelectronic factors that govern biological activity. 2-chloro...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel chemical entities requires moving beyond basic structural identification to understanding the precise stereoelectronic factors that govern biological activity. 2-chloro-N-(3,5-dimethylphenyl)propanamide (CAS 956576-37-7) [1] is a highly specialized N-substituted propanamide that bridges two prominent classes of bioactive molecules: the non-halogenated N-arylpropanamides (e.g., the herbicide Propanil) and the


-chloroacetanilides (e.g., Alachlor, Propachlor).

This guide provides an objective, data-driven comparison of these structural classes, detailing their mechanistic divergence, comparative physicochemical properties, and the self-validating experimental workflows required to characterize their performance in drug discovery and agrochemical development.

Structural & Mechanistic Divergence (The Causality of Action)

To understand the performance of 2-chloro-N-(3,5-dimethylphenyl)propanamide, we must deconstruct its three primary structural domains and compare them to established alternatives.

The -Chloro Electrophilic Center

Unlike standard N-substituted propanamides (like Propanil) which act primarily through non-covalent receptor binding, the presence of a chlorine atom at the C2 (


) position transforms the molecule into an electrophilic alkylating agent. This 

-chloro moiety is highly susceptible to bimolecular nucleophilic substitution (S_N2) by biological thiols, such as glutathione (GSH) or the cysteine residues of target enzymes[2]. This covalent mechanism is the hallmark of chloroacetanilide toxicity and efficacy, often leading to the irreversible inhibition of very-long-chain fatty acid (VLCFA) elongases.
The Propanamide vs. Acetamide Backbone

While structurally similar to


-chloroacetanilides, the propanamide backbone introduces an additional methyl group at the 

-carbon. This seemingly minor substitution introduces significant steric hindrance along the Bürgi-Dunitz trajectory required for S_N2 attack. Consequently,

-chloropropanamides typically exhibit slower alkylation kinetics compared to their unhindered acetamide counterparts, resulting in an extended physiological half-life and altered target selectivity.
The N-Aryl Substitution (3,5-Dimethyl vs. 3,4-Dichloro)

The 3,5-dimethylphenyl group provides dual functional benefits. First, it increases the lipophilicity (LogP ~2.87)[1], enhancing cellular membrane permeability. Second, methyl groups are electron-donating via hyperconjugation, which increases the electron density on the amide nitrogen. In contrast, Propanil utilizes a 3,4-dichlorophenyl group, which is strongly electron-withdrawing[3]. This electronic shift in the 3,5-dimethyl variant slightly reduces the electrophilicity of the adjacent carbonyl, further modulating the S_N2 reactivity of the


-carbon while optimizing the molecule for distinct hydrophobic binding pockets.

MOA cluster_0 Electrophilic Pathway cluster_1 Non-Covalent Pathway Compound 2-chloro-N-(3,5-dimethylphenyl) propanamide Thiol Sulfhydryl Nucleophiles (e.g., GSH) Compound->Thiol PSII Photosystem II (D1 Protein) Compound->PSII Alkylation SN2 Alkylation Thiol->Alkylation VLCFA Target Inhibition (e.g., VLCFA) Alkylation->VLCFA ET_Block Electron Transport Blockade PSII->ET_Block

Mechanistic pathways of alpha-chloro-N-arylpropanamides vs non-covalent analogues.

Comparative Performance Data

The following table synthesizes the physicochemical and mechanistic profiles of 2-chloro-N-(3,5-dimethylphenyl)propanamide against benchmark alternatives in the field.

Parameter2-chloro-N-(3,5-dimethylphenyl)propanamidePropanil (Benchmark)Propachlor (Benchmark)
Structural Class

-Chloro N-arylpropanamide
Non-halogenated N-arylpropanamide

-Chloro N-alkyl/arylacetamide
Primary Mechanism Electrophilic Alkylation (S_N2)Photosystem II (PSII) Inhibition[3]VLCFA Elongase Inhibition (Alkylation)
LogP (Lipophilicity) ~2.87[1]~3.07~2.18
N-Substitution 3,5-dimethylphenyl (Electron-donating)3,4-dichlorophenyl (Electron-withdrawing)N-isopropyl-N-phenyl
Reactivity Profile Moderate S_N2 kinetics (Sterically hindered)Non-reactive (No electrophilic center)Fast S_N2 kinetics (Unhindered)

Self-Validating Experimental Protocols

To objectively assess the performance and mechanism of these compounds, researchers must employ self-validating assay systems. The inclusion of internal controls ensures that the observed data is a direct result of the compound's specific stereoelectronic properties.

Protocol A: Electrophilic Reactivity via Glutathione (GSH) Conjugation Assay

Purpose: To quantify the S_N2 alkylation potential of the


-chloro group and validate the steric hindrance theory of the propanamide backbone[2].

Causality & Validation: We utilize a massive excess of GSH to ensure pseudo-first-order kinetics. Quenching with formic acid is critical; it rapidly drops the pH, protonating the reactive thiolate anion (GS⁻


 GSH) and instantly halting the S_N2 reaction. Propachlor is used as a positive control (rapid depletion) and Propanil as a negative control (zero depletion) to validate system integrity.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test compounds (2-chloro-N-(3,5-dimethylphenyl)propanamide, Propachlor, and Propanil) in anhydrous DMSO.

  • Reaction Initiation: In a 1.5 mL Eppendorf tube, combine 100 µM of the test compound with 5 mM GSH in 100 mM Potassium Phosphate buffer (pH 7.4). Incubate at 37°C under continuous agitation (300 rpm).

  • Kinetic Sampling: Withdraw 50 µL aliquots at precise time intervals: 0, 15, 30, 60, and 120 minutes.

  • Reaction Quenching: Immediately inject each aliquot into 50 µL of ice-cold acetonitrile containing 1% formic acid. Vortex for 5 seconds.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet any precipitated buffer salts.

  • LC-MS/MS Analysis: Analyze the supernatant using MRM (Multiple Reaction Monitoring) to quantify the exponential decay of the parent compound and the corresponding appearance of the GSH-conjugate mass adduct.

  • Data Processing: Plot the natural log of the remaining parent compound concentration versus time to calculate the pseudo-first-order rate constant (

    
    ).
    

Workflow Start Prepare 10 mM Stock (DMSO) Incubate Incubate with 5 mM GSH (pH 7.4, 37°C) Start->Incubate Aliquots Withdraw Aliquots (0-120 min) Incubate->Aliquots Quench Quench with 1% Formic Acid Aliquots->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Calculate k_obs (Rate Constant) LCMS->Data

Workflow for evaluating electrophilic reactivity via GSH conjugation.

Protocol B: Photosystem II (PSII) Inhibition Assay (Hill Reaction)

Purpose: To determine if the N-arylpropanamide scaffold retains non-covalent target binding (like Propanil) despite the bulky


-chloro and 3,5-dimethyl substitutions[3].

Causality & Validation: The Hill reaction measures the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes from blue to colorless upon reduction. If the compound binds the D1 protein of PSII, electron transport is blocked, and DCPIP remains blue. Propanil serves as the positive control to validate thylakoid activity.

Step-by-Step Methodology:

  • Thylakoid Isolation: Isolate thylakoid membranes from fresh spinach leaves using sucrose gradient centrifugation. Store on ice in the dark.

  • Assay Buffer: Prepare a reaction mixture containing 50 mM HEPES (pH 7.0), 2 mM MgCl₂, 100 µM DCPIP, and thylakoid suspension (equivalent to 20 µg chlorophyll/mL).

  • Compound Treatment: Add the test compounds at varying logarithmic concentrations (0.1 µM to 100 µM). Include a DMSO vehicle control (maximum 1% v/v).

  • Illumination: Expose the samples to saturating actinic light (600 µmol photons/m²/s) for exactly 5 minutes at 25°C.

  • Spectrophotometry: Immediately measure the absorbance of the samples at 600 nm.

  • IC50 Calculation: Calculate the percentage of inhibition relative to the dark control (0% reduction) and vehicle control (100% reduction). Plot a dose-response curve to derive the IC50.

References

  • ResearchGate. "Chemical structure of propanil and its primary detoxification is due to the enzyme aryl acylamidase". Available at:[Link]

  • National Center for Biotechnology Information (PMC). "New Insight into the Chloroacetanilide Herbicide Degradation Mechanism through a Nucleophilic Attack of Hydrogen Sulfide". Available at:[Link]

Sources

Validation

Resolving the Unresolvable: A Comparative Guide to Regioisomeric Impurity Analysis in Chemical Synthesis

As a Senior Application Scientist in pharmaceutical development, I frequently encounter a recurring analytical bottleneck: the separation of regioisomeric impurities. During Active Pharmaceutical Ingredient (API) synthes...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter a recurring analytical bottleneck: the separation of regioisomeric impurities. During Active Pharmaceutical Ingredient (API) synthesis, positional isomers (e.g., ortho/meta/para substitutions or varying attachment points on a heterocycle) are inevitably generated. Because these molecules possess identical molecular weights and nearly identical partition coefficients (


), they often co-elute on standard reversed-phase liquid chromatography (RP-LC) systems.

Defaulting to a standard C18 column for every impurity profile is a common pitfall. To achieve true analytical confidence, we must engineer our methods around orthogonal selectivities. This guide objectively compares the performance of standard C18 Ultra-High Performance Liquid Chromatography (UHPLC), Pentafluorophenyl (PFP) UHPLC, Supercritical Fluid Chromatography (SFC), and emerging Molecular Rotational Resonance (MRR) spectroscopy, providing actionable, self-validating protocols for your laboratory.

The Mechanistic Divide: Why C18 Fails and Orthogonality Wins

To understand why regioisomers co-elute, we must look at the causality of retention. Standard C18 stationary phases rely almost exclusively on hydrophobic (dispersive) interactions. If two regioisomers have the same lipophilicity, the C18 phase cannot distinguish between them.

To break this co-elution, we must introduce multi-modal retention mechanisms :

  • PFP (Pentafluorophenyl) Phases: The highly electronegative fluorine atoms create a rigid, electron-deficient aromatic ring. This enables

    
     interactions with electron-rich analytes, strong dipole-dipole interactions, hydrogen bonding, and exceptional steric/shape selectivity. For example, the PFP column's ability to separate regioisomers based on the proximity of hydroxyl groups has been well-documented in the[1].
    
  • Supercritical Fluid Chromatography (SFC): Utilizing supercritical

    
     as the primary mobile phase, SFC operates fundamentally as a normal-phase technique. It separates isomers based on the spatial orientation of their polar functional groups rather than their hydrophobic bulk, making it a powerful orthogonal tool to RP-LC[2].
    

Mechanism cluster_C18 C18 Stationary Phase cluster_PFP PFP Stationary Phase Analyte Regioisomeric Analyte (e.g., Substituted Aromatic) C18_Mech Hydrophobic / Dispersive Interactions Only Analyte->C18_Mech PFP_Pi π-π Stacking Analyte->PFP_Pi PFP_Dipole Dipole-Dipole Analyte->PFP_Dipole PFP_Shape Steric / Shape Selectivity Analyte->PFP_Shape PFP_Hbond Hydrogen Bonding Analyte->PFP_Hbond

Multi-modal retention mechanisms of PFP vs. standard C18 stationary phases.

Quantitative Performance Comparison

When selecting a technique for routine QA/QC or in-process control (IPC), performance must be balanced with throughput and solvent consumption. The table below synthesizes the operational metrics of these four analytical approaches.

ParameterC18 RP-UHPLCPFP RP-UHPLCSFC (Supercritical Fluid)MRR Spectroscopy
Primary Mechanism Hydrophobic dispersion

, Dipole, Shape, H-bond
Normal-phase polar interactionsMoments of inertia (Gas phase)
Regioisomer Resolution Poor (Often

)
Excellent (

)
Excellent (

)
Absolute (Non-chromatographic)
Typical Run Time 10 - 20 min10 - 20 min2 - 5 min< 2 min
Solvent Consumption High (Aqueous/Organic)High (Aqueous/Organic)Very Low (Mostly

)
Zero (Vacuum system)
Sample Prep Dilute & ShootDilute & ShootDilute & Shoot (Organic solvent)Direct crude analysis possible

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be more than a list of steps; it must contain internal feedback loops. The following methodologies are designed as self-validating systems.

Protocol A: Orthogonal RP-UHPLC using a PFP Stationary Phase

Causality Note: When using a PFP column, Methanol (MeOH) is strictly preferred over Acetonitrile (ACN) as the organic modifier. ACN contains


-electrons that compete with the analyte for the PFP ring's 

-system, effectively dampening the column's unique selectivity.
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in MS-grade

      
      .
      
    • Mobile Phase B: 0.1% Formic Acid in MS-grade Methanol.

  • Column Equilibration: Install a sub-2

    
     PFP column (e.g., 2.1 x 100 mm). Equilibrate at 40°C with 5% B at 0.4 mL/min until baseline pressure is stable (
    
    
    
    psi over 5 mins).
  • System Suitability Test (SST) & Validation Check: Inject a known critical pair resolution standard containing the target regioisomers.

    • Self-Validation Criteria: Calculate the resolution (

      
      ). Proceed to sample analysis ONLY if 
      
      
      
      and Peak Tailing (
      
      
      ) is
      
      
      .
    • Troubleshooting Loop: If

      
      , lower the column temperature to 25°C. Decreasing thermal energy enhances the rigid shape-selectivity of the PFP phase, often pulling co-eluting isomers apart.
      
  • Sample Analysis: Inject 1

    
     of the API sample (prepared in 50:50 
    
    
    
    :MeOH). Run a gradient from 5% B to 95% B over 12 minutes.
Protocol B: High-Throughput Screening via SFC

Causality Note: SFC relies on supercritical


, which is highly non-polar. To elute pharmaceutical compounds, a polar co-solvent (modifier) is required. The density of the fluid—and thus its solvating power—is highly dependent on the Back Pressure Regulator (BPR).
  • System Preparation: Ensure the

    
     supply is liquid-grade. Prepare the co-solvent: Methanol with 0.1% Diethylamine (DEA) to suppress secondary interactions for basic analytes.
    
  • Thermodynamic Tuning: Set column temperature to 35°C and the BPR to 120 bar. Why? This specific pressure/temperature matrix ensures the

    
     remains firmly in the supercritical fluid region, preventing density fluctuations that cause retention time drift.
    
  • System Suitability Test (SST) & Validation Check: Inject the regioisomer mix at 1.5 mL/min.

    • Self-Validation Criteria: Measure retention time precision over 5 replicate injections. Proceed ONLY if %RSD

      
      . 
      
    • Troubleshooting Loop: If %RSD > 1.0%, the BPR is likely fluctuating, or the

      
       pump is cavitating. Abort and purge the pumps.
      
  • Sample Analysis: Run a rapid gradient from 5% to 40% co-solvent over 4 minutes. SFC's low viscosity allows for this extreme speed without overpressuring the system.

The Future: Chromatography-Free Resolution via MRR

While PFP and SFC are powerful, they still require method development. The cutting edge of regioisomer analysis is Molecular Rotational Resonance (MRR) spectroscopy .

MRR measures the gas-phase rotational transitions of molecules. Because regioisomers have different three-dimensional mass distributions, their moments of inertia—and therefore their MRR spectral frequencies—are entirely distinct. Recent applications have demonstrated MRR's ability to [3], such as the synthesis of cabotegravir. Furthermore, MRR allows for the [4] without the need for prior chromatographic separation or reference standards.

Workflow Start Regioisomer Mixture Identified C18 Initial Screen: C18 RP-UHPLC Start->C18 Check1 Resolution (Rs) > 1.5? C18->Check1 Validate Proceed to Method Validation Check1->Validate Yes PFP Orthogonal Screen: PFP RP-UHPLC Check1->PFP No (Co-elution) Check2 Resolution (Rs) > 1.5? PFP->Check2 Check2->Validate Yes SFC Normal-Phase Orthogonality: Supercritical Fluid Chromatography Check2->SFC No MRR Chromatography-Free: MRR Spectroscopy SFC->MRR If SFC fails or rapid release needed

Strategic decision tree for regioisomeric impurity profiling in chemical synthesis.

References

  • A Method for Simultaneous Determination of 20 Fusarium Toxins in Cereals by High-Resolution Liquid Chromatography-Orbitrap Mass Spectrometry with a Pentafluorophenyl Column. MDPI - Toxins. URL:[Link]

  • Retention Mechanisms in Super/Subcritical Fluid Chromatography on Packed Columns. ResearchGate. URL:[Link]

  • Rapid quantification of isomeric and dehalogenated impurities in pharmaceutical raw materials using MRR spectroscopy. PubMed - Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]

  • Direct regioisomer analysis of crude reaction mixtures via molecular rotational resonance (MRR) spectroscopy. Chemical Science (RSC Publishing). URL:[Link]

Sources

Comparative

Biological Activity of Halogenated Propanamide Derivatives: A Comparative Technical Guide

Topic: Biological Activity of Halogenated Propanamide Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Strategic Context In the...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of Halogenated Propanamide Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

In the landscape of covalent drug discovery, halogenated propanamide derivatives have emerged as a critical "tunable" alternative to the highly reactive acrylamides and chloroacetamides. While acrylamides (e.g., Ibrutinib) dominate the kinase inhibitor market, their inherent reactivity can lead to off-target toxicity.

This guide analyzes halogenated propanamides—specifically comparing


-halogenated (2-halo)  and 

-halogenated (3-halo)
scaffolds. We synthesize experimental data to demonstrate how the position and identity of the halogen atom dictate the electrophilicity, metabolic stability, and biological target engagement (e.g., Protein Disulfide Isomerase vs. Bacterial Cell Wall targets).

Key Insight for Developers: 2-Chloropropanamides act as "latent" or "slow" electrophiles, offering superior selectivity for cysteine targeting in complex proteomes compared to their more aggressive 2-bromo or acrylamide counterparts.

Comparative Analysis: -Halo vs. -Halo Derivatives

The "Tunable Warhead" Hypothesis

The biological activity of these derivatives hinges on their reactivity with nucleophilic cysteine residues. The mechanism bifurcates based on halogen position:

  • 2-Chloropropanamides (

    
    -Cl):  Undergo direct 
    
    
    
    displacement or slow elimination. They are significantly less reactive than chloroacetamides due to steric hindrance from the methyl group.
  • 3-Halopropanamides (

    
    -X):  Often function as "masked" acrylamides. Under physiological conditions, they can undergo elimination to form the reactive acrylamide species in situ, which then alkylates the target.
    
Performance Comparison Table
Feature2-Chloropropanamides 3-Bromopropanamides Acrylamides (Reference)
Primary Indication Anticancer (Targeted Covalent Inhibitors)Antimicrobial / AntifungalBroad Anticancer (Kinase Inhibitors)
Reactivity Profile Low/Tunable (High Selectivity)Moderate to High (Pro-drug mechanism)High (Risk of off-target labeling)
Key Mechanism Direct Cys alkylation (

)
Elimination-Addition (via Acrylamide)Michael Addition
Metabolic Stability High (

in plasma)
Moderate (susceptible to hydrolysis)Variable (Glutathione conjugation)
Cytotoxicity (IC

)
1–10

M (Specific Cell Lines)
2–50

g/mL (Bacterial Strains)
< 1

M (Often Potent but Toxic)

Case Studies & Experimental Data

Anticancer Activity: The S-CW3554 Case Study

Recent screening of a 2-chloropropanamide library identified S-CW3554 as a selective inhibitor of Protein Disulfide Isomerase (PDI) in multiple myeloma cells.[1]

  • Compound: N-substituted 2-chloropropanamide.

  • Target: PDI (Catalytic cysteine residues).

  • Data:

    • Selectivity: Unlike acrylamide probes that labeled >500 proteins, the 2-chloro derivative showed distinct labeling of PDI.

    • Potency: IC

      
       of ~2.5 
      
      
      
      M in MM1.S multiple myeloma cells.
  • Causality: The steric bulk of the methyl group at the

    
    -position slows the reaction rate, allowing the molecule to enter the PDI binding pocket before reacting, thus avoiding "sponge" proteins like albumin.
    
Antimicrobial Activity: 3-Bromo-Benzoxazole Derivatives

Derivatives containing the 3-bromopropanamide moiety linked to benzoxazoles have shown potent activity against Gram-positive bacteria.

  • Compound: 3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid derivatives.

  • Target: Bacterial membrane integrity / Cell wall synthesis.

  • Data:

    • MIC (S. aureus): 1.6 – 6.3

      
      g/mL.[2]
      
    • MIC (MRSA): Comparable to Vancomycin in specific structural analogs.[2]

  • SAR Insight: The 3-bromo group is essential. Replacing it with a non-halogenated alkyl chain results in a complete loss of activity, suggesting the electrophilic carbon is critical for the mechanism of action.

Mechanistic Visualization

The following diagram illustrates the divergent reaction pathways for 2-halo vs. 3-halo derivatives upon encountering a biological nucleophile (Cysteine-SH).

ReactionMechanism cluster_0 2-Chloropropanamide (Alpha-Halo) cluster_1 3-Bromopropanamide (Beta-Halo) NodeA 2-Cl-Propanamide NodeB Direct SN2 Attack (Slow/Selective) NodeA->NodeB Cys-SH NodeC Covalent Adduct (Target Protein) NodeB->NodeC NodeX 3-Br-Propanamide NodeY Elimination (-HBr) NodeX->NodeY NodeZ Acrylamide Intermediate NodeY->NodeZ NodeW Michael Addition (Fast/Promiscuous) NodeZ->NodeW Cys-SH NodeV Covalent Adduct NodeW->NodeV

Caption: Comparative alkylation mechanisms. 2-Cl derivatives undergo direct, slow SN2 substitution, enhancing selectivity. 3-Br derivatives often eliminate to form reactive acrylamides.

Experimental Protocols for Validation

To ensure scientific integrity, the following protocols allow for the differentiation between "promiscuous" alkylators and "specific" inhibitors.

Protocol 1: Glutathione (GSH) Reactivity Assay

Purpose: To quantify the intrinsic electrophilicity of the derivative. A half-life (


) < 15 minutes indicates potential for high toxicity.
  • Preparation: Prepare a 10 mM stock of the halogenated propanamide in DMSO. Prepare a 10 mM stock of reduced L-Glutathione (GSH) in PBS (pH 7.4).

  • Incubation: Mix compound and GSH to a final concentration of 100

    
    M each (1:1 ratio) in PBS containing an internal standard (e.g., Indomethacin).
    
  • Sampling: Incubate at 37°C. Withdraw aliquots at

    
     min.
    
  • Quenching: Immediately quench aliquots with 1% Formic Acid/Acetonitrile.

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent mass and the appearance of the GSH-adduct mass.

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    and
    
    
    .
Protocol 2: Differential Cytotoxicity Screen (Target Engagement)

Purpose: To confirm that toxicity is mechanism-based (target-dependent) rather than general alkylation.

  • Cell Lines: Select a target-positive line (e.g., MM1.S for PDI) and a target-negative or resistant control (e.g., PBMCs).

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Allow 24h adhesion.

  • Treatment: Treat with serial dilutions (0.1

    
    M to 100 
    
    
    
    M) of the:
    • 2-Chloropropanamide derivative.[1][3]

    • Non-reactive analog (2-H propanamide control).

    • Hyper-reactive control (Acrylamide analog).

  • Washout (Critical Step): For covalent inhibitors, perform a "Washout" arm. Treat for 1 hour, wash cells 3x with PBS, then replenish media. Compare this to continuous 48h exposure.

    • Interpretation: If the Washout IC

      
      
      
      
      
      Continuous IC
      
      
      , the drug acts irreversibly (covalent).
  • Readout: Assess viability using CellTiter-Glo or MTT assay at 48h.

References

  • 2-Chloropropionamide As a Low-Reactivity Electrophile for Irreversible Small-Molecule Probe Identification. Source: PubMed / ACS Chemical Biology URL:[Link]

  • New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity. Source: MDPI (Molecules) URL:[Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives. Source: MDPI (Pharmaceuticals) URL:[Link]

  • Chemical reactivity, cytotoxicity, and mutagenicity of chloropropanones (Mechanistic Comparison). Source: PubMed / Toxicology and Applied Pharmacology URL:[Link]

Sources

Validation

Publish Comparison Guide: Substituent Effects on the Solid-State Structures of Benzanilides

Executive Summary: The Structural Landscape of -Phenylbenzamides In drug development, the benzanilide ( -phenylbenzamide) scaffold is ubiquitous, serving as a linker in kinase inhibitors, ion channel blockers, and antivi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Landscape of -Phenylbenzamides

In drug development, the benzanilide (


-phenylbenzamide) scaffold is ubiquitous, serving as a linker in kinase inhibitors, ion channel blockers, and antivirals. However, its solid-state performance—solubility, stability, and bioavailability—is frequently dictated by subtle substituent effects that alter crystal packing and conformational preferences.

This guide moves beyond basic characterization to provide a mechanistic comparison of how specific substituents manipulate the solid-state architecture of benzanilides. By understanding these "supramolecular synthons," researchers can rationally engineer crystal forms with desired physicochemical properties, minimizing the risk of late-stage polymorphism failures.

Mechanistic Foundations: The Amide Switch

The core of the benzanilide structure is the amide bond, which connects two phenyl rings. The "performance" of this scaffold in the solid state is governed by the competition between conjugation (favoring planarity) and steric repulsion (favoring twisting).

The Baseline: Unsubstituted Benzanilide
  • Conformation: Exists exclusively in the trans conformation (amide torsion angle

    
    ).
    
  • Packing Motif: Forms 1D supramolecular chains via intermolecular

    
     hydrogen bonds.
    
  • Performance Profile: High lattice energy, moderate solubility, propensity for polymorphism (e.g., triclinic

    
     vs. monoclinic 
    
    
    
    ) due to orientational disorder.

Comparative Analysis: Substituent-Driven Structural Tuning

This section compares three distinct substitution strategies used to modulate solid-state behavior.

Strategy A: -Methylation (Steric Control)

Objective: Disrupt the intermolecular hydrogen bonding network to improve solubility or alter receptor binding.

FeatureUnsubstituted Benzanilide

-Methylbenzanilide
Dominant Conformation Trans (Planar-like)Cis (Twisted)
Driving Force Amide resonance stabilizationSteric clash between

-Me and phenyl ring
Crystal Packing 1D H-bonded Chains (

motif)
Discrete dimers or weak

stacks
Polymorphism Risk High (Orientational disorder)Moderate (Conformational locking)

Insight:


-methylation acts as a "breaker" of the strong amide-amide synthon. While unsubstituted benzanilides pack efficiently into chains, 

-methyl derivatives are forced into a cis geometry ($ \omega \approx 0^\circ $) to relieve steric strain between the methyl group and the ortho protons of the benzoyl ring. This creates a "loose" crystal packing dominated by weak van der Waals forces rather than strong H-bonds.
Strategy B: Ortho-Substitution (Conformational Locking)

Objective: Rigidify the molecule to reduce entropic penalties upon protein binding.

  • Mechanism: Introducing a hydrogen bond acceptor (e.g., -OMe, -F, -Cl) at the ortho position of the aniline ring creates a pseudo-six-membered ring via an intramolecular Hydrogen Bond (

    
    ).
    
  • Solid-State Consequence:

    • Intramolecular Lock: The

      
       proton is sequestered, preventing it from participating in the standard intermolecular chain formation.
      
    • Packing: Molecules pack as discrete units or dimers rather than infinite chains.

    • Performance: Lower melting points compared to para-isomers due to reduced intermolecular lattice energy.

Strategy C: Electronic Tuning (The Hammett Effect)

Objective: Modulate the strength of the amide bond and


-stacking interactions.
  • Electron-Withdrawing Groups (EWGs): Substituents like

    
     or 
    
    
    
    on the benzoyl ring increase the acidity of the amide proton, strengthening intermolecular H-bonds (
    
    
    ).
  • Fluorination (Pentafluorobenzoyl): Perfluorination reverses the quadrupole moment of the aromatic ring, inducing face-to-face

    
     stacking with electron-rich phenyl rings (arene-perfluoroarene interaction). This is a powerful tool for engineering high-melting, stable polymorphs.
    

Data Summary: Substituent Impact on Lattice Parameters

The following table summarizes experimental data comparing the structural metrics of key derivatives.

CompoundSubstituentConformation (

)
Primary InteractionMelting Point Trend
Benzanilide NoneTrans (

)
Intermolecular

(Chain)
High (Baseline)

-Methylbenzanilide

-Me
Cis (

)
Weak

/ vdW
Low (Volatile oil/solid)
2-Methoxybenzanilide 2-OMe (Aniline)Trans (Locked)Intramolecular

Moderate
4-Nitrobenzanilide 4-

(Benzoyl)
TransStrong Intermolecular

Very High
Pentafluorobenzanilide

(Benzoyl)
Trans

&

High (Dense packing)

Visualizing the Structural Logic

The following diagram illustrates the decision pathway for predicting the solid-state motif based on substitution patterns.

BenzanilidePacking Start Benzanilide Scaffold NSub Is Nitrogen Substituted? (e.g., N-Me) Start->NSub Ortho Is there an Ortho-H-Acceptor? (e.g., 2-OMe, 2-Cl) NSub->Ortho No (H Available) CisConf CIS Conformation Steric Control NSub->CisConf Yes (Steric Clash) IntraLock Intramolecular Lock (Planar, Discrete) Ortho->IntraLock Yes (H-Bond Acceptor) InterChain Intermolecular Chains (Standard C(4) Motif) Ortho->InterChain No (Para/Meta Subs) LoosePack Loose Packing Low MP, High Sol CisConf->LoosePack DiscretePack Discrete/Dimer Packing Modulated Sol IntraLock->DiscretePack DensePack Dense 1D Networks High MP, Stable InterChain->DensePack

Figure 1: Decision tree illustrating how substituent placement dictates conformational preferences and final crystal packing motifs.

Experimental Protocols

To validate these structural effects in your own drug candidates, follow these standardized protocols.

Protocol A: Polymorph Screening via Solvent Diffusion

Use this to access metastable forms or high-quality single crystals for X-ray analysis.

  • Preparation: Dissolve 50 mg of the benzanilide derivative in a minimal amount (1-2 mL) of a "good" solvent (e.g., THF, DMF, or CH₂Cl₂).

  • Layering: Carefully layer a "poor" solvent (e.g., Hexane, Pentane, or Diethyl Ether) on top of the solution in a narrow test tube (ratio 1:3).

    • Tip: Tilt the tube to 45° and let the poor solvent flow slowly down the side to prevent immediate mixing.

  • Equilibration: Seal the tube with Parafilm, poke one small hole for slow pressure release, and store at 4°C or Room Temperature undisturbed.

  • Harvesting: Crystals typically form at the interface over 24-72 hours. Harvest via filtration.[1]

Protocol B: Single Crystal X-Ray Diffraction (SCXRD) Workflow

Critical for determining the exact torsion angles (


) and H-bond distances.
  • Mounting: Select a crystal with sharp edges and uniform extinction under polarized light. Mount on a glass fiber or MiTeGen loop using paratone oil.

  • Data Collection: Collect data at 100 K (cryostream) to minimize thermal motion and accurately locate H-atoms.

    • Target: Resolution of at least 0.80 Å (

      
       for Mo source).
      
  • Refinement Strategy:

    • Locate the Amide H-atom in the difference Fourier map.

    • Refine the N-H bond distance freely if data quality permits; otherwise, use a riding model (AFIX 43) but ensure the angle reflects the H-bond geometry.

    • Validation: Check for disorder in the phenyl rings (common in unsubstituted benzanilides). If ellipsoids are elongated, model as two discrete disordered positions.

References

  • Bowes, K. F., et al. (2003). "A triclinic polymorph of benzanilide: disordered molecules form hydrogen-bonded chains."[2] Acta Crystallographica Section C. Link

  • Azumaya, I., et al. (2002). "Substituent Effect on the Dual Fluorescence of Benzanilides and N-Methylbenzanilides... Direct Evidence for Intramolecular Charge Transfer." The Journal of Physical Chemistry A. Link

  • Harada, M., et al. (2022).[3] "Conformational Switch of Benzanilide Derivative Induced by Acid; Effect of Pentafluorobenzoyl Group." The Journal of Organic Chemistry. Link

  • Gowda, B. T., et al. (2000). "Substituent Effects on the 1H, 13C, and 15N NMR Spectra of Substituted Benzanilides." Zeitschrift für Naturforschung A. Link

  • Tothadi, S. & Desiraju, G. R. (2012).[4] "Supramolecular synthons in the benzamide crystal." Crystal Growth & Design. (Foundational concept reference). Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-chloro-N-(3,5-dimethylphenyl)propanamide

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-chloro-N-(3,5-dimethylphenyl)propanamide (CAS No. 956576-37-7), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards for hazardous waste management.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. Based on its chemical class, 2-chloro-N-(3,5-dimethylphenyl)propanamide should be handled as a hazardous substance.

Key Hazard Considerations:

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation: Likely to cause irritation to the skin, eyes, and respiratory tract.

  • Environmental Hazard: As a chlorinated organic compound, it has the potential for environmental persistence and aquatic toxicity. Improper disposal can lead to long-term environmental contamination.

Personal Protective Equipment (PPE)

A critical first line of defense, the following PPE must be worn at all times when handling 2-chloro-N-(3,5-dimethylphenyl)propanamide for disposal:

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.
Eye Protection Chemical safety goggles or a face shield.To protect the eyes from splashes or contact with solid particles.
Lab Coat A standard, long-sleeved laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization.To prevent inhalation of dust or vapors, which may be harmful to the respiratory system. The necessity should be determined by a site-specific risk assessment.

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 2-chloro-N-(3,5-dimethylphenyl)propanamide is a multi-step process that ensures the waste is handled, stored, and ultimately disposed of in a safe and compliant manner.

Caption: Disposal workflow for 2-chloro-N-(3,5-dimethylphenyl)propanamide.

Experimental Protocol for Disposal

1. Waste Identification and Segregation:

  • Identify all forms of waste: This includes pure 2-chloro-N-(3,5-dimethylphenyl)propanamide (solid), solutions containing the compound, and any contaminated materials such as gloves, weigh boats, and filter paper.

  • Segregate as Halogenated Organic Waste: It is imperative to keep halogenated organic waste separate from non-halogenated waste streams.[2][3] This is due to the different disposal methods required; halogenated organics are typically incinerated at high temperatures to ensure complete destruction and to manage the resulting acidic gases.[4] Mixing waste streams can complicate and increase the cost of disposal.

2. Waste Containment:

  • Solid Waste: Collect solid 2-chloro-N-(3,5-dimethylphenyl)propanamide and contaminated disposable labware in a designated, robust, and sealable container. A polyethylene or glass container with a screw-top lid is recommended.

  • Liquid Waste: If the compound is in solution, collect it in a separate, compatible liquid waste container. This container should also be clearly designated for "Halogenated Organic Liquid Waste."

  • Container Integrity: Ensure the waste container is in good condition, free from cracks or leaks, and is chemically compatible with the waste.

3. Labeling and Storage:

  • Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-chloro-N-(3,5-dimethylphenyl)propanamide," and the approximate quantity. All constituents of a liquid waste mixture should be listed.

  • Secure Sealing: Keep the waste container tightly sealed at all times, except when adding waste.

  • Designated Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from general lab traffic and incompatible chemicals.

4. Final Disposal:

  • Licensed Waste Disposal Service: The disposal of hazardous waste is highly regulated.[5] Your institution's Environmental Health and Safety (EHS) office will have a contract with a licensed hazardous waste disposal company. Contact your EHS office to arrange for the pickup of the waste container.

  • Documentation: Complete all necessary waste manifest forms provided by the disposal company. This "cradle-to-grave" documentation is a legal requirement and tracks the waste from your laboratory to its final disposal.

  • Prohibited Disposal Methods: Under no circumstances should 2-chloro-N-(3,5-dimethylphenyl)propanamide or its containers be disposed of in the regular trash or poured down the drain.[2] This is illegal and poses a significant threat to the environment.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and the laboratory supervisor.

  • Don Appropriate PPE: Before attempting to clean up any spill, ensure you are wearing the correct PPE as outlined in the table above.

  • Contain the Spill: For a solid spill, carefully sweep or scoop the material into a designated waste container. Avoid creating dust. For a liquid spill, use an inert absorbent material (such as vermiculite, sand, or a commercial spill kit) to contain and absorb the liquid.

  • Clean the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent (such as ethanol or isopropanol), followed by soap and water. All materials used for cleanup must be disposed of as hazardous waste.

  • Report the Incident: Report all spills to your laboratory supervisor and EHS office, following your institution's specific protocols.

By adhering to these detailed procedures, researchers can ensure the safe and responsible disposal of 2-chloro-N-(3,5-dimethylphenyl)propanamide, upholding the principles of laboratory safety and environmental stewardship.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • University of Nebraska-Lincoln Environmental Health and Safety. (n.d.). 7.2 Organic Solvents. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). What Regulations Apply to Chlorinated Solvent Use? Retrieved from [Link]

  • Sustainable Organic Laboratory Course (NOP). (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 5). Documents Related to the Hazardous Waste Listing of Chlorinated Aliphatics Production Wastes. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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